Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl 3-propan-2-ylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-4-23-17(21)19(15(2)3)11-8-12-20(14-19)18(22)24-13-16-9-6-5-7-10-16/h5-7,9-10,15H,4,8,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBWIULVRFZVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129780 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 3-ethyl 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363166-26-0 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 3-ethyl 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 3-ethyl 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Properties of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
An In-depth Technical Guide to Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate: Synthesis, Properties, and Applications
This document provides a comprehensive technical overview of this compound, a specialized piperidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. While this specific molecule is not widely cataloged in public databases, its chemical behavior, properties, and synthetic route can be reliably established based on the well-understood principles of its constituent functional groups and data from closely related analogues. This guide is intended for researchers, chemists, and drug development professionals, offering predictive insights and actionable methodologies.
Introduction: A Scaffold for Innovation
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for designing molecules that interact with biological targets. This compound incorporates several key features that make it a highly valuable, albeit specialized, synthetic intermediate:
-
A Protected Piperidine Nitrogen: The Carboxybenzyl (Cbz) group provides robust protection for the ring's secondary amine, rendering it inert to a wide range of reaction conditions while allowing for selective deprotection via hydrogenolysis.[2]
-
A Quaternary Stereocenter: The presence of both an ethyl carboxylate and an isopropyl group at the C3 position creates a sterically hindered quaternary center. Such features are often designed to impart metabolic stability or to probe deep, sterically-defined binding pockets in target proteins.
-
A Versatile Ester Handle: The ethyl ester at C3 serves as a reliable reactive site for further synthetic elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation to form novel peptide linkages, or reduction to the primary alcohol.
This guide will detail a proposed synthetic pathway, predict the compound's physicochemical and spectroscopic properties, and discuss its potential applications in the field of drug development.
Molecular Structure and Predicted Physicochemical Properties
The structure combines the piperidine core with N-Cbz protection and a C3-quaternary center bearing an isopropyl group and an ethyl ester.
Caption: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Comments |
| Molecular Formula | C₂₀H₂₉NO₄ | Calculated based on structure. |
| Molecular Weight | 347.45 g/mol | Calculated based on formula. |
| XLogP3 | ~4.0 - 4.5 | Estimated based on analogues. The Cbz and isopropyl groups significantly increase lipophilicity compared to the parent ester. |
| Hydrogen Bond Donors | 0 | The piperidine nitrogen is protected. |
| Hydrogen Bond Acceptors | 4 | Two carbonyl oxygens and two ester/carbamate oxygens. |
| Rotatable Bond Count | 7 | Indicates significant conformational flexibility, primarily from the Cbz and ester groups. |
| Appearance | Colorless to pale yellow oil | Expected based on similar Cbz-protected piperidine esters.[2][3] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). Insoluble in water. | Typical for a protected amino acid ester of this size. |
Proposed Synthesis and Purification Methodology
The synthesis of this compound can be logically achieved via a two-step sequence starting from the commercially available Ethyl piperidine-3-carboxylate (also known as Ethyl nipecotate).
Caption: Proposed two-step synthesis workflow.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 1-Cbz-piperidine-3-carboxylate
-
Rationale: This standard N-protection reaction utilizes benzyl chloroformate to install the Cbz group. A mild base is required to neutralize the HCl byproduct. The methodology is adapted from a similar protection of a piperidine-2-carboxylate.[3]
-
Procedure:
-
Dissolve Ethyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Add a suitable base, such as triethylamine (TEA, 2.0 eq) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~3 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by flash chromatography if necessary.
-
Step 2: Synthesis of this compound
-
Rationale: This step involves the formation of a kinetic enolate at the C3 position, followed by alkylation. A strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) is critical to selectively deprotonate the α-carbon without attacking the ester or carbamate carbonyls. The reaction is performed at low temperature (-78 °C) to ensure kinetic control and prevent side reactions.
-
Procedure:
-
Prepare a solution of LDA (~1.5 eq) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere (Nitrogen or Argon).
-
In a separate flask, dissolve the crude Ethyl 1-Cbz-piperidine-3-carboxylate (1.0 eq) from Step 1 in anhydrous THF.
-
Add the solution of the ester dropwise to the cold LDA solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Add 2-iodopropane (1.5 eq) to the reaction mixture dropwise.
-
Maintain the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification:
-
The resulting crude oil should be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, should effectively separate the desired product from starting material and byproducts.
Expected Spectroscopic Characteristics
Characterization of the final product would rely on standard spectroscopic techniques. The following are the predicted key features:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the Cbz group.
-
δ 4.15 (q, J=7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.
-
δ 1.5-4.0 (m, ~9H): Complex, overlapping multiplets corresponding to the piperidine ring protons and the isopropyl methine proton (-CH(CH₃)₂). 2D NMR techniques (COSY, HSQC) would be required for definitive assignment.
-
δ 1.20 (t, J=7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.
-
δ 0.9-1.1 (two d, 6H): Two diastereotopic methyl groups of the isopropyl substituent.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~174 ppm: Ester carbonyl carbon (C=O).
-
δ ~155 ppm: Carbamate carbonyl carbon (C=O).
-
δ ~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~128 ppm (multiple peaks): Aromatic CH carbons of the benzyl group.
-
δ ~67 ppm: Methylene carbon (-CH₂-) of the Cbz group.
-
δ ~61 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.
-
δ ~55-60 ppm: Quaternary C3 carbon of the piperidine ring.
-
δ ~40-50 ppm (multiple peaks): Aliphatic carbons of the piperidine ring.
-
δ ~35 ppm: Isopropyl methine carbon (-CH(CH₃)₂).
-
δ ~16-18 ppm (multiple peaks): Isopropyl methyl carbons.
-
δ ~14 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.
-
-
IR Spectroscopy (Thin Film):
-
~1735 cm⁻¹: Strong C=O stretch (ester). Based on data for Ethyl nipecotate.[4]
-
~1695 cm⁻¹: Strong C=O stretch (carbamate).
-
~3000-2850 cm⁻¹: C-H stretching (aliphatic).
-
~1600, 1495 cm⁻¹: C=C stretching (aromatic).
-
-
Mass Spectrometry (ESI+):
-
m/z 348.2 [M+H]⁺: Expected parent ion.
-
m/z 258.2 [M - C₇H₇]⁺: Loss of the benzyl group.
-
m/z 214.1 [M - C₈H₇O₂]⁺: Loss of the Cbz group.
-
Applications in Research and Drug Development
This compound is not an end-product but a sophisticated building block. Its utility lies in its capacity to introduce a specific, sterically defined motif into larger, more complex molecules.
-
Scaffold for Lead Optimization: In drug discovery, moving from a simple hit to a lead candidate often involves systematically exploring the chemical space around a core scaffold. This compound allows for the introduction of a C3-isopropyl group, which can be used to probe steric tolerance in a receptor binding site or to block a potential site of metabolism. The N-benzyl piperidine motif itself is a powerful tool for fine-tuning physicochemical properties and introducing crucial cation-π interactions with target proteins.[5]
-
Intermediate for Novel Heterocycles: The dual functionality of the protected amine and the ester allows for a wide array of subsequent reactions. The ester can be hydrolyzed to the acid, which can then be coupled with amines to form amides, or used in other transformations. Subsequent removal of the Cbz group frees the piperidine nitrogen for further functionalization, making it a key intermediate for complex heterocyclic drug candidates.[2]
-
Development of Enzyme Inhibitors and Receptor Modulators: The rigid, three-dimensional structure of substituted piperidines is ideal for designing potent and selective inhibitors of enzymes like DPP-4 or modulators of G-protein coupled receptors.[2] The specific substitution pattern of this compound provides a unique starting point for such design efforts.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, GHS classifications for structurally similar piperidine esters provide a strong basis for safe handling protocols.[6][7][8]
-
Hazard Classification: Expected to be classified as a skin, eye, and respiratory tract irritant. May be harmful if swallowed.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
This technical guide provides a robust framework for the synthesis, characterization, and application of this compound. By leveraging established chemical principles and data from analogous structures, researchers can confidently incorporate this valuable building block into their synthetic and drug discovery programs.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- LEAPCHEM. (n.d.). Cbz-Piperidine-3-carboxylic Acid Ethyl Ester丨CAS 310454-53-6.
- ECHEMI. (n.d.). ETHYL 1-CBZ-PIPERIDINE-2-CARBOXYLATE | 126401-22-7.
- PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
- Biosynth. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate SDS.
- ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.
- PubChem. (n.d.). ethyl (3R)-piperidine-3-carboxylate.
- Parchem. (n.d.). Ethyl Piperidine-3-Carboxylate MSDS/SDS.
- ResearchGate. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.
- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.
- Organic Spectroscopy International. (2015). Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate.
- Sigma-Aldrich. (n.d.). (R)-Ethyl piperidine-3-carboxylate 97.
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An In-depth Technical Guide to Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in a wide array of pharmaceuticals and biologically active natural products.[1] The strategic functionalization of the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of this compound, with a focus on its synthesis, chemical properties, and potential applications. As a specific CAS number for this molecule is not publicly documented, this paper will refer to it by its chemical name and propose a robust synthetic pathway based on established chemical principles.
The Strategic Importance of the N-Cbz Protecting Group
In the multi-step synthesis of complex molecules containing the piperidine moiety, the protection of the piperidine nitrogen is crucial. The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its robustness and orthogonal reactivity.[2][3] The Cbz group serves several critical functions:
-
Modulation of Reactivity: The electron-withdrawing nature of the Cbz group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen. This prevents unwanted side reactions where the nitrogen could act as a base or nucleophile.[2]
-
Directing Group: The steric and electronic properties of the Cbz group can influence the regioselectivity of reactions on the piperidine ring.
-
Improved Handling: The introduction of the Cbz group often increases the crystallinity and stability of intermediates, facilitating their purification.[2][4]
The Cbz group can be introduced by reacting the piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions and is typically removed by catalytic hydrogenation, which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.[3][4]
Proposed Synthesis of this compound
The synthesis of this compound presents the key challenge of regioselectively introducing an isopropyl group at the C3 position of the piperidine ring. A plausible and efficient synthetic route is proposed below, commencing from commercially available ethyl piperidine-3-carboxylate.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: N-Cbz Protection of Ethyl piperidine-3-carboxylate
This initial step protects the secondary amine of the starting material, which is essential for the subsequent selective alkylation at the C3 position.
-
Materials:
-
Ethyl piperidine-3-carboxylate (1 equivalent)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water
-
-
Procedure:
-
Dissolve ethyl piperidine-3-carboxylate in the chosen solvent system.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base, followed by the dropwise addition of benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup to remove salts and excess reagents. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, Ethyl 1-Cbz-piperidine-3-carboxylate, can be purified by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of a base is critical to neutralize the hydrochloric acid generated during the reaction.[3] Performing the reaction at 0 °C helps to control the exothermicity of the acylation. The aqueous workup is a standard procedure to purify the product from water-soluble byproducts.
Step 2: α-Alkylation of the Ester
This crucial step introduces the isopropyl group at the C3 position via the formation of a stabilized enolate.
-
Materials:
-
Ethyl 1-Cbz-piperidine-3-carboxylate (1 equivalent)
-
Lithium diisopropylamide (LDA) (1.1 equivalents)
-
2-iodopropane (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Prepare a solution of LDA in anhydrous THF and cool it to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of Ethyl 1-Cbz-piperidine-3-carboxylate in anhydrous THF to the LDA solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add 2-iodopropane to the reaction mixture and continue stirring at -78 °C for several hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting this compound by flash column chromatography.
-
Causality Behind Experimental Choices: LDA is a strong, non-nucleophilic base, ideal for generating the kinetic enolate of the ester without competing side reactions like addition to the carbonyl group. The low temperature (-78 °C) is essential to maintain the stability of the enolate and prevent side reactions. 2-iodopropane is used as the electrophile to introduce the isopropyl group.
Physicochemical and Spectroscopic Characterization
The successful synthesis of this compound would be confirmed through a combination of spectroscopic and analytical techniques.
| Property | Predicted Value/Technique |
| Molecular Formula | C₁₉H₂₇NO₄ |
| Molecular Weight | 333.42 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a white to off-white solid. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |
| ¹H NMR | Key signals would include those for the ethyl ester (triplet and quartet), the Cbz group (aromatic protons and benzylic CH₂), and the isopropyl group (doublet and septet), in addition to the piperidine ring protons. |
| ¹³C NMR | Characteristic signals for the ester and carbamate carbonyls, aromatic carbons of the Cbz group, and the aliphatic carbons of the piperidine, ethyl, and isopropyl groups would be expected. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight would confirm the identity of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass. |
| Infrared (IR) | Strong absorption bands corresponding to the C=O stretching vibrations of the ester and carbamate functional groups would be prominent. |
| Purity (HPLC) | High-Performance Liquid Chromatography would be used to assess the purity of the final compound. |
Applications in Drug Discovery and Development
Substituted piperidines are key building blocks in the synthesis of a wide range of pharmaceuticals.[5] this compound, as a chiral, functionalized scaffold, can serve as a valuable intermediate in the synthesis of:
-
Enzyme Inhibitors: The specific stereochemistry and substitution pattern can be designed to fit into the active site of target enzymes. For example, related piperidine carboxylates are used in the synthesis of DPP-4 inhibitors.[6]
-
Receptor Modulators: The piperidine core can be elaborated to interact with various receptors in the central nervous system.[6]
-
Anticonvulsant Agents: Piperidine-3-carboxylic acid analogs have been investigated for their potential as anticonvulsants.[5]
The presence of the ester functionality allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form a diverse library of compounds for structure-activity relationship (SAR) studies. The Cbz group can be readily removed to allow for further functionalization of the piperidine nitrogen.
Conclusion
This compound represents a valuable, albeit not widely cataloged, chemical entity for drug discovery and organic synthesis. The proposed synthetic route, leveraging the protective qualities of the Cbz group and the regioselective α-alkylation of an ester enolate, provides a reliable method for its preparation. The versatility of this compound, with its multiple functional handles, makes it an attractive starting point for the synthesis of complex and potentially bioactive molecules. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge to synthesize and utilize this and related substituted piperidine scaffolds in their scientific endeavors.
References
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The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide. Benchchem.
-
Grygorenko, O. O., et al. Retrosynthetic disconnection of (cyclo)alkyl-substituted piperidine derivatives. ChemistrySelect 2019, 4 (1), 143-146.
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
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Mokhtary, M., & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A 2024, 7(2), 163-189.
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Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals 2022, 15(9), 1076.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
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Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.
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(R)-N-Cbz-Piperidine-3-carboxylic acid. MySkinRecipes.
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
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Ford, G. J., et al. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications 2020, 56(56), 7949-7952.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Protecting Groups: Boc, Cbz, Amine. StudySmarter.
-
Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
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Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube.
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A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate.
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl-substituted methyl pipecolinates. Royal Society of Chemistry.
-
(R)-Ethyl piperidine-3-carboxylate 97. Sigma-Aldrich.
-
(S)-Ethyl piperidine-3-carboxylate 97. Sigma-Aldrich.
-
Ethyl (3S)-piperidine-3-carboxylate. PubChem.
-
(R)-Ethyl piperidine-3-carboxylate. Santa Cruz Biotechnology.
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Structure of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
An In-depth Technical Guide to Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
Abstract
This guide provides a comprehensive technical overview of this compound, a substituted piperidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The piperidine scaffold is a cornerstone in the design of pharmaceuticals, and understanding the synthesis, characterization, and reactivity of its complex derivatives is crucial for the development of novel therapeutics.[1][2] This document elucidates the molecule's structural features, proposes a robust synthetic pathway, details methods for its structural confirmation, and explores its chemical reactivity and potential applications as a versatile building block. The strategic incorporation of a Cbz protecting group and a quaternary center at the C3 position makes this compound a valuable intermediate for creating molecules with three-dimensional complexity, a desirable trait in modern drug discovery.[3][4]
The Strategic Importance of Substituted Piperidines in Chemistry
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.[1][2][5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Consequently, piperidine derivatives are integral to numerous classes of drugs, including those targeting the central nervous system.[4][5]
The synthesis of highly substituted piperidines, however, requires careful strategic planning, particularly concerning the control of regioselectivity and stereochemistry. This is where the use of protecting groups becomes paramount. The Carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its robustness under a variety of reaction conditions, yet it can be removed under mild, specific conditions.[6][7] Its stability towards both acidic and basic conditions makes it orthogonal to many other protecting groups, such as the acid-labile Boc group.[7]
Furthermore, the creation of quaternary carbon centers, such as the C3 position in the target molecule which bears both an isopropyl group and an ethyl carboxylate, is a key strategy for increasing the three-dimensional character of a molecule. Such "3D fragments" are increasingly sought after in fragment-based drug discovery to improve properties like solubility and to explore novel binding interactions.[3]
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule featuring a piperidine ring N-protected with a benzyloxycarbonyl group. The C3 position is a quaternary stereocenter substituted with both an isopropyl group and an ethyl carboxylate moiety.
Caption: 2D representation of the target molecule.
Physicochemical Data
The following table summarizes the computed physicochemical properties for the analogous structure, Methyl N-Cbz-piperidine-3-carboxylate, which serves as a reliable estimate.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅NO₄ | (Calculated) |
| Molecular Weight | 319.40 g/mol | (Calculated) |
| XLogP3 | ~3.0 - 3.5 | [8][9] |
| Hydrogen Bond Donor Count | 0 | [9] |
| Hydrogen Bond Acceptor Count | 4 | [9] |
| Rotatable Bond Count | 7 | (Calculated) |
| Topological Polar Surface Area | 55.8 Ų | [9] |
Proposed Synthesis Strategy
A practical and efficient synthesis of this compound can be envisioned starting from the commercially available ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).[10] The strategy involves two key steps: N-protection followed by C-alkylation at the C3 position.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of Ethyl 1-Cbz-piperidine-3-carboxylate
This step employs a standard Schotten-Baumann reaction to protect the secondary amine of the piperidine ring.[6]
-
Dissolution: Dissolve ethyl piperidine-3-carboxylate (1.0 eq) in a biphasic solvent system such as Dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive benzyl chloroformate.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, ~1.05 eq) dropwise to the mixture. The bicarbonate base neutralizes the HCl byproduct generated during the reaction, driving it to completion.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Separate the organic layer. Wash sequentially with 1N HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-protected intermediate. Purification can be achieved via flash column chromatography.
Step 2: Synthesis of this compound
This step involves the formation of a quaternary center via enolate alkylation.
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add Lithium diisopropylamide (LDA, ~1.1 eq), a strong, non-nucleophilic base, dropwise to the cold THF. Then, add a solution of Ethyl 1-Cbz-piperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise. The LDA is chosen for its efficacy in quantitatively deprotonating the α-carbon of the ester to form the corresponding lithium enolate. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add 2-bromopropane (~1.2 eq) dropwise to the enolate solution. Maintain the temperature at -78 °C for another 2-3 hours, then allow the reaction to slowly warm to room temperature.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final target molecule.
Structural Elucidation and Characterization
Confirmation of the final structure would rely on a combination of standard spectroscopic techniques. The following table outlines the expected data based on known spectral characteristics of similar molecules.[11][12]
| Technique | Expected Observations |
| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~5.1 ppm (s, 2H): Methylene protons of the Cbz group (O-CH₂-Ph). ~4.1 ppm (q, 2H): Methylene protons of the ethyl ester (O-CH₂-CH₃). ~1.5-3.5 ppm (m): Piperidine ring protons and the methine proton of the isopropyl group. ~1.2 ppm (t, 3H): Methyl protons of the ethyl ester (O-CH₂-CH₃). ~0.9 ppm (d, 6H): Two methyl groups of the isopropyl substituent. |
| ¹³C NMR | ~175 ppm: Carbonyl carbon of the ethyl ester. ~155 ppm: Carbonyl carbon of the Cbz carbamate. ~137 ppm: Quaternary aromatic carbon of the benzyl group. ~128 ppm: Aromatic CH carbons of the benzyl group. ~67 ppm: Methylene carbon of the Cbz group (O-CH₂-Ph). ~61 ppm: Methylene carbon of the ethyl ester (O-CH₂-CH₃). ~40-55 ppm: Piperidine ring carbons and the quaternary C3 carbon. ~30-35 ppm: Methine carbon of the isopropyl group. ~15-20 ppm: Methyl carbons of the isopropyl group. ~14 ppm: Methyl carbon of the ethyl ester. |
| Mass Spec (ESI+) | Expected [M+H]⁺ and [M+Na]⁺ peaks corresponding to the molecular weight of 319.40. |
| IR Spec (cm⁻¹) | ~2950-2850: Aliphatic C-H stretching. ~1730: C=O stretching of the ethyl ester. ~1690: C=O stretching of the Cbz carbamate. ~1420, 1250: C-N and C-O stretching bands. |
Chemical Reactivity and Downstream Applications
The structure of this compound offers two primary handles for further chemical modification: the Cbz protecting group and the ethyl ester.
Deprotection of the Cbz Group
The removal of the Cbz group is a critical step to unmask the piperidine nitrogen for further functionalization.
Caption: Cbz deprotection via catalytic hydrogenolysis.
-
Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz removal.[6][7] The reaction involves stirring the compound in a solvent like methanol or ethanol under an atmosphere of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[6][13] The reaction is clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[7]
-
Acid-Mediated Deprotection: Strong acids like HBr in acetic acid or various HCl solutions can also cleave the Cbz group.[14] This method is advantageous when the molecule contains other functional groups that are sensitive to catalytic reduction (e.g., alkenes, alkynes).[15]
Transformation of the Ethyl Ester
The ethyl ester at the C3 position is a versatile functional group that can be readily converted into other moieties:
-
Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) followed by acidic workup will yield the corresponding carboxylic acid.
-
Amidation: The ester can be converted directly to an amide through reaction with an amine, often at elevated temperatures, or converted first to the carboxylic acid which can then be coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
The resulting deprotected piperidine-3-carboxylate or its derivatives are valuable scaffolds for building complex molecules for pharmaceutical screening.[5][16]
Conclusion
This compound is a strategically designed chemical intermediate. Its structure combines the stability and reliable deprotection chemistry of the Cbz group with a sterically demanding quaternary center that imparts valuable three-dimensional character. The synthetic route proposed herein is based on well-established, high-yielding chemical transformations. The compound's dual functional handles—the protected amine and the modifiable ester—make it an exceptionally versatile building block for the synthesis of novel, complex piperidine-containing molecules in drug discovery and development programs.
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Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate, a key intermediate in the synthesis of complex heterocyclic molecules with significant therapeutic potential. The piperidine scaffold is a highly privileged motif in medicinal chemistry, and the introduction of a quaternary center at the 3-position offers unique three-dimensional diversity for drug design.[1][2][3] This document details the physicochemical properties of the title compound, a robust synthetic protocol for its preparation, in-depth characterization methodologies, and a discussion of its potential applications in drug discovery, particularly in the development of novel anticancer agents.
Introduction: The Significance of the 3,3-Disubstituted Piperidine Scaffold
The piperidine ring is a ubiquitous structural feature in a vast number of approved pharmaceutical agents, valued for its favorable physicochemical and pharmacokinetic properties.[1][4] It can modulate lipophilicity and aqueous solubility, and its conformational flexibility allows for optimal binding to biological targets.[1] The synthesis of piperidine derivatives with diverse substitution patterns is a cornerstone of modern medicinal chemistry.[4][5]
Specifically, the creation of a quaternary stereocenter, as seen in 3,3-disubstituted piperidines, is of growing interest. This structural feature imparts a higher degree of three-dimensionality to the molecule, which can lead to enhanced binding affinity, improved selectivity, and novel intellectual property.[2] The title compound, this compound, serves as a valuable building block for accessing this unique chemical space. The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen provides stability during synthetic manipulations and can be readily removed under various conditions to allow for further derivatization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| IUPAC Name | Ethyl 1-(benzyloxycarbonyl)-3-isopropylpiperidine-3-carboxylate | - |
| Molecular Formula | C₂₀H₂₉NO₄ | Calculated |
| Molecular Weight | 347.45 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or crystalline solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from similar compounds |
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through the diastereoselective alkylation of a readily available starting material, Ethyl 1-Cbz-piperidine-3-carboxylate. The causality behind this experimental choice lies in the ability to generate the desired quaternary center in a controlled manner.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl 1-Cbz-piperidine-3-carboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Iodopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: Dissolve Ethyl 1-Cbz-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool the solution to -78 °C. Slowly add this solution to the pre-formed LDA solution at -78 °C via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 2-iodopropane (1.5 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel.[6][7][8][9] A gradient elution system of ethyl acetate in hexanes (e.g., 5% to 30% ethyl acetate) is typically effective for separating the desired product from any unreacted starting material and by-products.[8][9]
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard for this class of molecules.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, the following signals are expected:
-
¹H NMR (in CDCl₃):
-
Aromatic Protons (Cbz group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzyl Protons (Cbz group): A singlet at approximately δ 5.1 ppm for the two benzylic protons.
-
Ethyl Ester Protons: A quartet around δ 4.1-4.2 ppm (OCH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).
-
Piperidine Ring Protons: A series of complex multiplets in the range of δ 1.5-4.0 ppm. The specific chemical shifts and coupling constants will be influenced by the ring conformation.
-
Isopropyl Protons: A septet for the methine proton (CH) and two doublets for the diastereotopic methyl groups (CH₃).
-
-
¹³C NMR (in CDCl₃):
-
Carbonyl Carbons: Resonances around δ 173-175 ppm (ester) and δ 155 ppm (carbamate).
-
Aromatic Carbons (Cbz group): Signals in the δ 127-137 ppm region.
-
Benzylic Carbon (Cbz group): A signal around δ 67 ppm.
-
Ethyl Ester Carbons: Resonances around δ 61 ppm (OCH₂) and δ 14 ppm (CH₃).
-
Piperidine Ring Carbons: Signals in the δ 20-55 ppm range, with the quaternary carbon at C3 appearing in a distinct region.
-
Isopropyl Carbons: Signals for the methine and methyl carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 348.46.
-
Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns. Common losses include the benzyl group (loss of 91 Da), the entire Cbz group, and cleavage of the piperidine ring. The fragmentation of the piperidine ring can provide further structural confirmation.[11][12]
Applications in Drug Development
The 3,3-disubstituted piperidine scaffold is a promising pharmacophore in drug discovery. The presence of both an ester and an alkyl group at the 3-position creates a chiral center with significant steric bulk, which can be exploited for selective interactions with biological targets.
Potential as HDM2-p53 Inhibitors
A particularly compelling application for this class of compounds is in the development of inhibitors of the HDM2-p53 protein-protein interaction.[13] The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its function is often abrogated in cancer through interaction with its negative regulator, HDM2. Small molecules that can block this interaction can restore p53 function and induce apoptosis in cancer cells.
The 3,3-disubstituted piperidine core has been identified as a key scaffold for potent and orally bioavailable HDM2-p53 inhibitors.[13] The substituents at the 3-position can be tailored to occupy specific pockets in the HDM2 protein, thereby enhancing binding affinity and efficacy. The isopropyl group in the title compound, with its branched and lipophilic nature, is well-suited to interact with hydrophobic pockets in a protein binding site.
Further Synthetic Utility: Deprotection and Derivatization
The Cbz protecting group can be readily removed to unmask the piperidine nitrogen, opening up a wide range of possibilities for further synthetic diversification.
Caption: Deprotection and further derivatization workflow.
Deprotection Protocol (Catalytic Hydrogenation):
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.[14][15]
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).[14]
-
Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until TLC analysis indicates complete deprotection.[14][15]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected piperidine.[15]
This deprotected intermediate can then be subjected to a variety of reactions, such as N-alkylation, N-arylation, or amide coupling, to generate a library of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, three-dimensionally complex piperidine derivatives. This guide has provided a detailed overview of its synthesis, characterization, and potential applications in drug discovery. The methodologies described herein are robust and based on established chemical principles, providing a solid foundation for researchers and scientists working in the field of medicinal chemistry. The exploration of the chemical space around the 3,3-disubstituted piperidine scaffold holds significant promise for the development of the next generation of therapeutic agents.
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Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Available at: [Link]
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The Piperidine-3-Carboxylate Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Directive: Unlocking Therapeutic Potential Through Strategic Design
The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its presence in a multitude of clinically successful drugs.[1][2] Within this versatile class of heterocycles, the piperidine-3-carboxylate scaffold has emerged as a particularly fruitful starting point for the design of novel therapeutics. Its strategic placement of a carboxylic acid or ester functionality on the conformationally flexible six-membered ring provides a rich platform for derivatization, enabling the precise tuning of steric and electronic properties to achieve high-affinity and selective interactions with a diverse range of biological targets.[3][4] This guide delves into the multifaceted applications of piperidine-3-carboxylate derivatives, offering a comprehensive overview of their synthesis, structure-activity relationships, and therapeutic potential across various disease areas. By exploring the causal relationships between molecular design and biological activity, this document aims to equip researchers with the knowledge to rationally design and develop the next generation of piperidine-3-carboxylate-based medicines.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of piperidine-3-carboxylate derivatives often commences from readily available starting materials such as ethyl nipecotate (ethyl piperidine-3-carboxylate) or its corresponding acid, nipecotic acid.[5][6] The strategic manipulation of the piperidine nitrogen and the carboxylate group allows for the introduction of a wide array of substituents, leading to diverse chemical libraries for biological screening.
General Synthetic Workflow
A common synthetic approach involves the N-functionalization of the piperidine ring, followed by modification of the carboxylate group, typically through amide bond formation.[7] This versatile strategy allows for the exploration of structure-activity relationships at two key positions of the scaffold.
Caption: General synthetic workflow for piperidine-3-carboxamide derivatives.
Experimental Protocol: Synthesis of N-Arylpiperidine-3-carboxamides
This protocol outlines a representative synthesis of an N-arylpiperidine-3-carboxamide, a class of compounds that has shown promise in anticancer research.[8]
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1.1 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Boc protected piperidine-3-carboxamide.[7]
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc protected intermediate in DCM.
-
Add TFA (10-20 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final N-arylpiperidine-3-carboxamide.
-
Therapeutic Applications and Structure-Activity Relationships
The versatility of the piperidine-3-carboxylate scaffold is evident in its wide range of pharmacological activities.[2][9] By systematically modifying the substituents on the piperidine ring and the carboxylate moiety, researchers have developed potent and selective modulators of various biological targets.
Anticancer Activity: Induction of Cellular Senescence
Certain N-arylpiperidine-3-carboxamide derivatives have demonstrated potent anticancer activity by inducing a senescence-like phenotype in cancer cells.[8] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.[10]
Caption: Simplified pathway of small molecule-induced cellular senescence.[11]
Structure-Activity Relationship (SAR) of Anticancer Piperidine-3-carboxamides:
| Compound | R1 (N-substituent) | R2 (Amide substituent) | IC50 (µM) vs. A375 Melanoma Cells | Reference |
| 1 | 3,4-difluorobenzyl | 4-pyridyl | 0.88 | [8] |
| 12 | 3,4-difluorobenzyl | 4-pyridyl (piperidine-4-carboxamide) | > 20 | [8] |
| 13 | 3,4-difluorobenzyl | 4-pyridyl (pyrrolidine-3-carboxamide) | 8.0 | [8] |
| 54 | 3,4-difluorobenzyl | 2-thienyl | 0.03 | [8] |
Key Insights: The position of the carboxamide group on the piperidine ring is crucial for activity, with the 3-position being optimal.[8] The nature of the amide substituent also significantly influences potency, with heterocyclic moieties often being favored.
Neuroprotective Effects: GABA Reuptake Inhibition
Nipecotic acid, or piperidine-3-carboxylic acid, is a known inhibitor of the GABA transporter 1 (GAT1).[12] GAT1 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[12] By inhibiting GAT1, nipecotic acid derivatives can increase GABAergic neurotransmission, which has therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[13]
Caption: Mechanism of action of piperidine-3-carboxylate derivatives as GAT1 inhibitors.[12]
SAR of Nipecotic Acid Derivatives as GAT1 Inhibitors:
| Compound | N-substituent | IC50 (µM) for GAT1 Inhibition | Reference |
| Nipecotic Acid | H | ~10 | [12] |
| Tiagabine | (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl] | 0.04 | [12] |
| MNPC | m-nitrophenyl | Potent in vitro inhibitor | [13] |
Key Insights: The lipophilicity of the N-substituent is a critical determinant of potency and blood-brain barrier permeability.[12] The addition of bulky, aromatic groups can significantly enhance inhibitory activity against GAT1.
Treatment of Osteoporosis: Cathepsin K Inhibition
Piperidine-3-carboxamide derivatives have been developed as potent and selective inhibitors of cathepsin K, a cysteine protease that plays a key role in bone resorption.[14] By inhibiting cathepsin K, these compounds can reduce the degradation of bone matrix, offering a therapeutic strategy for osteoporosis.
SAR of Piperidine-3-carboxamides as Cathepsin K Inhibitors:
| Compound | R1 (N-sulfonyl group) | R2 (Amide substituent) | IC50 (µM) vs. Cathepsin K | Reference |
| F-12 | 4-bromophenylsulfonyl | 3-fluorobenzyl | 0.25 | [14] |
| H-9 | 2-tolylsulfonyl | 3-fluorobenzyl | 0.08 | [14] |
Key Insights: Modifications to the N-sulfonyl group and the benzylamine moiety attached to the carboxamide can significantly impact inhibitory potency against cathepsin K.[14]
Analgesic and Other CNS Applications
The piperidine scaffold is a well-established pharmacophore in analgesic drug discovery, with many clinically used opioids containing this motif.[15] Derivatives of piperidine-3-carboxylic acid have also been explored as analgesics, though detailed SAR in this area is less publicly available.[16] Furthermore, the structural similarity of piperidine derivatives to neurotransmitters has led to their investigation as modulators of dopamine and other CNS receptors, with potential applications in Parkinson's disease and other neurological disorders.[17][18]
Future Perspectives
The piperidine-3-carboxylate scaffold continues to be a rich source of inspiration for medicinal chemists. The inherent versatility of this motif, coupled with an ever-expanding toolkit of synthetic methodologies, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of derivatives with enhanced selectivity and improved pharmacokinetic profiles, as well as the exploration of new therapeutic applications. The strategic application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of clinically successful drugs based on this privileged scaffold.
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The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide
Introduction: The Piperidine Scaffold and the Imperative for Nitrogen Protection
The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to serve as a conformationally constrained scaffold that can present substituents in a well-defined three-dimensional orientation, enhancing binding affinity to biological targets. However, the secondary amine within the piperidine ring is both nucleophilic and basic, a feature that, while often crucial for pharmacological activity, presents a significant challenge during multi-step organic synthesis.
Unprotected, this nitrogen can engage in a host of undesired side reactions, acting as a base or nucleophile, which can compromise reaction yields and lead to complex product mixtures.[3] Therefore, the temporary masking or "protection" of the piperidine nitrogen is a critical strategic consideration. Among the plethora of amine-protecting groups developed, the benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a robust and highly versatile tool for the synthetic chemist.[4][5]
This technical guide provides an in-depth examination of the Cbz group's role in piperidine synthesis. We will explore the mechanistic underpinnings of its installation and cleavage, provide field-tested experimental protocols, and offer a strategic comparison with other common amine protecting groups to guide rational decision-making in complex synthetic design.
Core Functionality of the N-Cbz Group
The primary function of the Cbz group is to attenuate the reactivity of the piperidine nitrogen. This is achieved by converting the amine into a carbamate, where the lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group.[3] This delocalization significantly reduces the nitrogen's nucleophilicity and basicity, effectively "masking" it from participating in unintended reactions.
The strategic advantages imparted by N-Cbz protection in a synthetic route are manifold:
-
Prevention of Unwanted Reactivity: It allows for a wide range of chemical transformations to be performed on other parts of the molecule, including those involving strong bases, organometallics, or electrophiles, without interference from the piperidine nitrogen.[3][6]
-
Direction of Regioselectivity: The steric bulk and electronic nature of the Cbz group can influence the conformation of the piperidine ring, thereby directing subsequent functionalization reactions to specific positions.[6]
-
Improved Handling and Purification: The introduction of the aromatic Cbz group often increases the crystallinity and stability of piperidine intermediates, which greatly facilitates their purification by crystallization or chromatography.[7][8]
The Protection Step: Installation of the Cbz Group
The most common method for introducing the Cbz group is the reaction of piperidine or a piperidine derivative with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[5][9]
Mechanism of N-Cbz Protection
The mechanism involves the nucleophilic attack of the piperidine nitrogen onto the highly electrophilic carbonyl carbon of benzyl chloroformate.[4][10] The reaction generates hydrochloric acid as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.[10][11]
Caption: Mechanism of N-Cbz protection of piperidine.
Experimental Protocol: N-Cbz Protection of Piperidine
This protocol describes a robust, scalable procedure for the Cbz protection of piperidine using standard laboratory equipment.
Materials:
-
Piperidine (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and DCM (1:1 v/v). Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq) dropwise to the cold mixture via a dropping funnel over 30 minutes. It is critical to maintain the temperature below 5 °C to minimize side reactions.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with fresh portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Cbz-piperidine.
-
Purification: The product can often be used directly in the next step. If necessary, purify by flash column chromatography or crystallization.
The Deprotection Step: Cleavage of the Cbz Group
The true utility of a protecting group is defined by the conditions required for its removal. The Cbz group offers several reliable deprotection pathways, with catalytic hydrogenolysis being the most prevalent.[12]
Method 1: Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz deprotection.[13] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[10]
Mechanism: The reaction proceeds via reductive cleavage of the C-O bond on the surface of the palladium catalyst. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free piperidine, toluene, and carbon dioxide.[10] This clean decomposition into gaseous and easily removable byproducts is a significant advantage.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Transfer Hydrogenation: An operationally simpler and safer alternative to using flammable hydrogen gas is transfer hydrogenation.[10][13] In this method, a hydrogen donor such as ammonium formate, cyclohexene, or isopropanol is used in the presence of the Pd/C catalyst to generate hydrogen in situ.[14]
Experimental Protocol: Cbz Deprotection by Hydrogenolysis
Materials:
-
N-Cbz-piperidine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (H₂ gas balloon or hydrogenation apparatus)
Procedure:
-
Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz-piperidine (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. The reaction is often complete within a few hours.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected piperidine. The product is often of high purity and may not require further purification.
Method 2: Acidic Cleavage
While hydrogenolysis is preferred, it is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some aromatic nitro groups. In such cases, acidic cleavage provides a valuable alternative.[15] Harsh conditions like HBr in acetic acid have been traditionally used, but newer, milder methods are now available.[10][16] For example, methanesulfonic acid in hexafluoroisopropanol (HFIP) can effectively cleave Cbz groups at room temperature.[16] Acid-mediated deprotection is also advantageous for large-scale industrial applications as it avoids the costs and safety concerns associated with palladium catalysts and hydrogen gas.[17]
Strategic Considerations and Orthogonality
The choice of a protecting group is a critical strategic decision in the design of a complex synthesis. The Cbz group's stability and deprotection conditions define its relationship with other common amine protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc). This relationship is known as orthogonality—the ability to remove one protecting group selectively in the presence of another.[15][18]
-
Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., TFA, HCl) used to remove the Boc group.[15]
-
Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine in DMF) used to remove the Fmoc group.[19]
This orthogonality allows for the selective deprotection and sequential functionalization of molecules containing multiple protected amines, a cornerstone of modern peptide and medicinal chemistry.[12]
Data Presentation: Comparative Analysis of Amine Protecting Groups
| Feature | Carboxybenzyl (Cbz) | tert-Butoxycarbonyl (Boc) | Fluorenylmethoxycarbonyl (Fmoc) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Cleavage Condition | Catalytic Hydrogenolysis (H₂, Pd/C)[12][15] | Strong Acid (TFA, HCl)[15] | Base (e.g., 20% Piperidine in DMF)[19] |
| Stability | Stable to acid and base[3][15] | Stable to base and hydrogenolysis | Stable to acid and hydrogenolysis |
| Key Advantage | Robustness; mild, neutral deprotection; orthogonal to Boc and Fmoc[12][15] | Widely used in SPPS; orthogonal to Cbz and Fmoc[15] | Mild, base-labile cleavage; central to modern SPPS[19] |
| Limitation | Incompatible with reducible groups (alkenes, alkynes, etc.)[20] | Generates reactive tert-butyl cation; harsh acidic cleavage[15] | Base-labile; byproduct must be scavenged[19] |
| Byproducts | Toluene, CO₂ | Isobutylene, CO₂ | Dibenzofulvene |
Conclusion
The Cbz protecting group, despite its long history, remains a highly relevant and powerful tool in the synthesis of piperidine-containing molecules. Its robust stability, the mild and clean conditions of its hydrogenolytic cleavage, and its orthogonal relationship with other key protecting groups like Boc and Fmoc ensure its enduring place in the synthetic chemist's toolkit.[8] A thorough understanding of its application, from the mechanistic details of its installation and removal to its strategic role in a multi-step synthesis, is essential for researchers, scientists, and drug development professionals aiming to efficiently construct complex molecular architectures.
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Foreword: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Substituted Piperidine Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and privileged scaffolds in drug discovery.[1][2] Its prevalence is a testament to its remarkable versatility. Found in numerous natural alkaloids and over twenty classes of pharmaceuticals, the piperidine moiety offers a unique combination of properties that make it an ideal building block for modulating biological activity.[1][3] Its sp3-hybridized carbon atoms allow for complex three-dimensional structures through various substitutions, while the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions with biological targets.[4] This guide provides an in-depth exploration of the diverse biological activities of substituted piperidine compounds, focusing on their mechanisms of action, the rationale behind key experimental evaluations, and insights into their structure-activity relationships (SAR).
The Spectrum of Biological Activity: From the Central Nervous System to Cancer and Beyond
The functional utility of the piperidine scaffold is best appreciated by examining its role across different therapeutic areas. The specific biological activity is dictated entirely by the nature and orientation of the substituents attached to the ring.
Central Nervous System (CNS) Modulation
Piperidine derivatives are renowned for their profound effects on the CNS, targeting a wide array of receptors and enzymes.
-
Opioid Receptor Modulation for Analgesia: The piperidine core is central to many potent analgesics that target opioid receptors. For instance, fentanyl and meperidine function as potent agonists of the µ-opioid receptor (MOR).[1][5] A key challenge with MOR agonists is the development of tolerance and dependence. To mitigate this, research has focused on creating compounds with mixed functionality, such as MOR agonists that are also δ-opioid receptor (DOR) antagonists, a strategy that has shown promise in reducing negative side effects.[6]
-
Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease: According to the cholinergic hypothesis of Alzheimer's disease, cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. Piperidine derivatives like Donepezil are potent inhibitors of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[1][7] By inhibiting AChE, these drugs increase the levels and duration of action of acetylcholine in the synaptic cleft, providing symptomatic relief.
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are critical in the metabolism of monoamine neurotransmitters and are important targets for treating depression and neurodegenerative disorders. Piperidine-containing compounds have been developed as potent and selective inhibitors of both MAO-A and MAO-B.[8] The structure-activity relationships for these inhibitors are often finely tuned, where the length of a linker between the piperidine and another aromatic moiety can dictate selectivity for the MAO-B isoform.[8]
-
Other CNS Targets: The scaffold's versatility extends to nicotinic acetylcholine receptors (nAChRs), where piperidines can act as positive allosteric modulators for the α4β2 subtype, a potential mechanism for treating cognitive disorders.[9] Additionally, they are key ligands for Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors, which are implicated in various neuropsychiatric and neurodegenerative conditions.[10][11]
Anticancer Activity: A Multi-Mechanistic Approach
Substituted piperidines have emerged as powerful anticancer agents that act through a variety of mechanisms to inhibit tumor growth and survival.[12][13]
-
Inhibition of Key Signaling Pathways: Many cancers are driven by aberrant signaling pathways. Piperidine derivatives have been designed to disrupt these pathways. A prominent example is the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[12] Certain 4-(piperid-3-yl)amino substituted quinazolines have been identified as potent and highly selective inhibitors of the PI3Kδ isoform, with IC50 values in the low nanomolar range.[14] These compounds effectively block the downstream phosphorylation of Akt, leading to apoptosis in cancer cells.[14]
Caption: Inhibition of the PI3K/Akt signaling pathway by a substituted piperidine compound.
-
Disruption of Microtubule Dynamics: The mitotic spindle, composed of microtubules, is an essential component for cell division, making it an attractive target for chemotherapy. Some novel piperidine derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine binding site.[15] This interaction disrupts the formation of microtubules, leading to cell cycle arrest in mitosis and subsequent apoptotic cell death.
-
Induction of Apoptosis: Beyond specific pathway inhibition, many piperidine compounds exhibit broad cytotoxic effects by inducing apoptosis. The mechanisms often involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of the Bax/Bcl-2 protein ratio to favor a pro-apoptotic state.[12][16]
Enzyme Inhibition and Other Activities
-
Antiviral Activity: The piperidine scaffold has been successfully incorporated into antiviral agents. For example, a series of piperidine-substituted triazine derivatives were developed as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some showing activity in the low nanomolar range against wild-type and resistant viral strains.[17]
-
Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory and anti-inflammatory properties.[18] Potent piperidine-based sEH inhibitors have been developed. By preventing the degradation of EETs, these inhibitors represent a novel therapeutic strategy for hypertension and inflammatory diseases.[18]
-
Antifungal Activity: Certain long-tailed 4-aminopiperidines have demonstrated effective antifungal activity against species like Aspergillus and Candida. Their mechanism involves the inhibition of fungal ergosterol biosynthesis, a critical process for maintaining the integrity of the fungal cell membrane.[1]
| Representative Piperidine-Containing Drugs | Primary Target/Mechanism | Therapeutic Area |
| Donepezil | Acetylcholinesterase (AChE) Inhibitor | Alzheimer's Disease[1][7] |
| Fentanyl | µ-Opioid Receptor (MOR) Agonist | Analgesia[1][5] |
| Idelalisib | Phosphoinositide 3-kinase δ (PI3Kδ) Inhibitor | Oncology (Leukemia)[14] |
| Methylphenidate | Dopamine/Norepinephrine Reuptake Inhibitor | CNS (ADHD) |
| Loratadine | Histamine H1 Receptor Antagonist | Allergy[7] |
Core Experimental Workflows for Biological Evaluation
As a Senior Application Scientist, the critical question is not just what a compound does, but how we reliably measure it. The following protocols represent foundational, self-validating systems for characterizing the biological activity of novel piperidine derivatives.
Workflow for Anticancer Compound Evaluation
The discovery pipeline for an anticancer agent involves a tiered approach, moving from broad phenotypic screening to specific mechanistic validation.
Caption: Tiered experimental workflow for identifying and validating anticancer piperidine compounds.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
-
Causality & Rationale: To claim a compound acts on a specific receptor (e.g., MOR, σ1R), one must first demonstrate direct physical interaction. A competitive radioligand binding assay is the gold standard for this. It quantifies the affinity of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor. The resulting IC50 value is converted to an inhibition constant (Ki), an intrinsic measure of affinity.
-
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor (e.g., CHO cells transfected with the human µ-opioid receptor) in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR), and serial dilutions of the test piperidine compound.
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly harvest the plate contents onto a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve. Determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3Kδ)
-
Causality & Rationale: For compounds designed as enzyme inhibitors, it is essential to quantify their potency directly against the purified enzyme. This confirms that the cellular effect is due to on-target enzyme inhibition and not off-target cytotoxicity. Luminescent kinase assays, which measure ATP consumption, are highly sensitive and robust.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test piperidine inhibitor in DMSO, then dilute further in assay buffer.
-
Kinase Reaction: In a white 384-well plate, add the PI3Kδ enzyme, the lipid substrate (e.g., PIP2), and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes). The enzyme will consume ATP as it phosphorylates its substrate.
-
Detection: Add a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). This reagent first stops the enzymatic reaction and then contains luciferase/luciferin to measure the amount of remaining ATP.
-
Signal Measurement: The amount of light produced (luminescence) is inversely proportional to the kinase activity. Read the plate on a luminometer.
-
Data Analysis: Normalize the data to controls (0% inhibition = enzyme + DMSO; 100% inhibition = no enzyme). Plot the percent inhibition versus the log concentration of the inhibitor to determine the IC50 value.
-
Structure-Activity Relationship (SAR) and Drug Design Insights
The biological activity of a piperidine derivative is exquisitely sensitive to its substitution pattern. Understanding these SARs is the foundation of rational drug design.
-
Case Study: sEH Inhibitors: In the development of non-urea sEH inhibitors, it was found that incorporating hydrophobic cycloalkyl groups (e.g., cyclohexyl, adamantyl) on one side of the piperidine scaffold dramatically increased inhibitory potency.[18] However, this came at a cost: these highly lipophilic compounds showed poor metabolic stability in human liver microsome assays. This highlights a classic drug development trade-off between potency and pharmacokinetics. The solution involved replacing the cycloalkyl group with substituted phenyl rings, which maintained high potency while improving the metabolic profile.[18]
-
Case Study: PI3Kδ Inhibitors: For the 4-(piperid-3-yl)amino quinazoline series, SAR studies revealed that small alkyl substitutions on the piperidine nitrogen were well-tolerated.[14] More importantly, the stereochemistry at the C3 position of the piperidine ring was critical for potent inhibition, demonstrating the importance of precise three-dimensional orientation within the enzyme's binding pocket.
| SAR Insights for Piperidine-based PI3Kδ Inhibitors[14] | Observation | Rationale/Impact |
| Piperidine C3-Amino Linker | Essential for activity. | Forms a key hydrogen bond with the hinge region residue Val828 in the PI3Kδ active site. |
| Stereochemistry at C3 | (R)-enantiomer significantly more potent than (S). | The (R)-configuration provides the optimal geometry for interactions within the binding pocket. |
| Substitution on Piperidine Nitrogen | Small alkyl groups (e.g., methyl, ethyl) are tolerated. | This position is likely solvent-exposed and can be modified to tune physicochemical properties like solubility. |
| 6-position of Quinazoline Core | Substitution with a pyridyl ring enhances potency. | Provides additional favorable interactions in a specific sub-pocket of the enzyme. |
Conclusion and Future Directions
The piperidine scaffold is, and will remain, a cornerstone of medicinal chemistry. Its conformational flexibility and synthetic tractability allow it to be tailored for a vast range of biological targets.[4] The ongoing exploration of piperidine derivatives continues to yield novel therapeutics for CNS disorders, cancer, infectious diseases, and more.
Future research is trending in several exciting directions. First, the development of multi-target ligands, where a single piperidine-based molecule is designed to interact with two or more distinct biological targets (e.g., dual H3/σ1 receptor antagonists), offers the potential for synergistic efficacy in complex diseases.[11] Second, the inherent ability of the piperidine ring to project vectors in defined 3D space makes it an excellent scaffold for novel modalities like proteolysis-targeting chimeras (PROTACs). Finally, a persistent focus remains on fine-tuning the substitution patterns to optimize ADME (absorption, distribution, metabolism, and excretion) properties, ensuring that potent compounds can become safe and effective medicines.[4]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Khamitova, K. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
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Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(2), 548-551. [Link]
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de Oliveira, V. F., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 12, 19-28. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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Patel, K., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
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Singh, S., et al. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]
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Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37683-37703. [Link]
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Liu, X., et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 51, 60-66. [Link]
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Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
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Ulu, A., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Journal of medicinal chemistry, 55(3), 1157-1173. [Link]
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Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1360-1371. [Link]
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Sputa, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 280, 116868. [Link]
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Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & medicinal chemistry letters, 18(19), 5209-5212. [Link]
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Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 23(19), 11883. [Link]
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The Piperidine Scaffold: A Technical Guide to the Discovery of Novel Therapeutic Agents
Foreword: The Enduring Privilege of the Piperidine Ring
In the landscape of medicinal chemistry, few structural motifs have earned the designation of a "privileged scaffold" with the same authority as the piperidine ring. This simple, six-membered nitrogenous heterocycle is a cornerstone of modern drug discovery, found in the architecture of hundreds of FDA-approved drugs and countless natural products.[1] Its prevalence is not a matter of chance, but a direct consequence of its remarkable physicochemical and stereochemical properties. The piperidine ring's stable chair conformation allows for the precise three-dimensional positioning of substituents, a critical factor for optimizing interactions with complex biological targets.[2] Furthermore, the ring's nitrogen atom provides a versatile handle for modulating aqueous solubility and lipophilicity, key parameters in tailoring the pharmacokinetic profile of a drug candidate.[3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper, field-proven perspective on the discovery of novel piperidine-based therapeutics. We will explore the causality behind experimental design, the inherent logic of screening cascades, and the iterative process of transforming a promising hit into a viable clinical candidate. Our narrative will be grounded in technical accuracy, featuring detailed protocols, quantitative data, and mechanistic insights, all supported by authoritative references.
Chapter 1: Strategic Synthesis - Mastering the 3D Architecture
The therapeutic efficacy of a piperidine-based compound is intrinsically linked to the spatial arrangement of its substituents. Therefore, stereoselective synthesis is not merely an academic exercise but a fundamental prerequisite for success. The ability to selectively generate cis and trans isomers is paramount for probing the topology of a target's binding pocket.
Foundational Synthetic Strategies
The construction of the piperidine core can be approached from several angles, with the catalytic hydrogenation of pyridine precursors being one of the most direct and atom-economical methods.[1] However, for achieving specific substitution patterns and stereochemistries, intramolecular cyclization reactions are often more powerful.
A key strategy involves the diastereoselective synthesis of disubstituted piperidines, which can be controlled by the choice of catalyst and reaction conditions. For instance, the use of a Lewis acid like methylaluminum dichloride (MeAlCl₂) in a carbonyl ene reaction can favor the formation of the kinetic trans isomer with high diastereoselectivity. Conversely, switching to a Brønsted acid such as HCl can promote a Prins cyclization, yielding the thermodynamic cis isomer.[4]
Experimental Protocol: Diastereoselective Synthesis of Substituted Piperidines
This protocol outlines a general approach for the synthesis of cis- and trans-disubstituted piperidines, adapted from established methodologies.[5]
Objective: To selectively synthesize cis- and trans-methyl substituted pipecolinates.
Materials:
-
Appropriately substituted methyl picolinate precursors
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Part A: Synthesis of cis-Piperidines via Hydrogenation
-
Preparation: In a high-pressure reaction vessel, dissolve the substituted methyl picolinate (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate in vacuo. The crude product is the cis-diastereomer, which can be purified by silica gel column chromatography.
Part B: Epimerization to trans-Piperidines
-
Preparation: Dissolve the purified cis-piperidine from Part A (1.0 eq) in methanol.
-
Base Addition: Add a solution of sodium methoxide (typically 1.5-2.0 eq) in methanol.
-
Epimerization: Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) and monitor by TLC/LC-MS. The reaction equilibrates to a mixture of cis and trans isomers, often favoring the thermodynamically more stable trans product.
-
Quenching: Once equilibrium is reached, carefully quench the reaction by adding water.
-
Extraction: Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃, dry over MgSO₄, filter, and concentrate in vacuo. Purify the resulting mixture by silica gel column chromatography to isolate the trans-piperidine diastereomer.
Chapter 2: Hit Identification and Lead Discovery
The journey from a chemical library to a validated lead compound is a multi-step process involving high-throughput screening (HTS) to identify initial "hits," followed by rigorous validation and preliminary structure-activity relationship (SAR) studies.
Screening Cascades: A Self-Validating System
A well-designed screening cascade is a funnel of progressively more complex and physiologically relevant assays. The initial screen must be robust, reproducible, and cost-effective. For piperidine-based compounds targeting enzymatic activity, colorimetric or fluorometric assays are often employed.
Example Workflow: Discovering Acetylcholinesterase (AChE) Inhibitors
The discovery of drugs for Alzheimer's disease, such as Donepezil, often begins with screening for inhibitors of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[6]
Caption: A typical screening cascade for identifying novel AChE inhibitors.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a 96-well plate spectrophotometric assay to determine the IC₅₀ value of a test compound against AChE.[7][8]
Objective: To quantify the inhibitory potency of a piperidine derivative against AChE.
Materials:
-
Acetylcholinesterase (AChE) from human recombinant source or electric eel
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.
-
DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.
-
ATCI Solution: Prepare a 10 mM solution of ATCI in deionized water (prepare fresh daily).
-
Test Compound Dilutions: Perform serial dilutions of the test compound stock solution in phosphate buffer to create a range of concentrations (e.g., 100 µM to 0.001 µM). Ensure the final DMSO concentration in the well does not exceed 1%.
-
-
Assay Plate Setup (Total Volume = 150 µL):
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the appropriate test compound dilution to the 'test' wells.
-
Add 25 µL of phosphate buffer (with DMSO vehicle) to the 'positive control' (100% activity) wells.
-
Add 50 µL of phosphate buffer to the 'blank' wells (for background subtraction).
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 10-15 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [ (Rate of Positive Control - Rate of Test Well) / Rate of Positive Control ] x 100
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Preliminary SAR: Case Study of Donepezil
The development of Donepezil provides a classic example of SAR. Initial screening identified an N-benzylpiperazine derivative with modest anti-AChE activity. The crucial breakthrough came when the piperazine moiety was replaced with an N-benzylpiperidine, which dramatically increased potency.[6][9] Further exploration led to the discovery that replacing a flexible side chain with a more rigid indanone moiety resulted in one of the most potent inhibitors, Donepezil (E2020), with an IC₅₀ of 5.7 nM.[10] This highlights a key principle: constraining the conformation of a ligand to better fit the enzyme's active site can lead to significant gains in affinity.
| Compound/Scaffold | Modification | AChE IC₅₀ (nM) | Key Insight |
| Lead | N-benzylpiperazine | Moderate Activity | Initial hit identified from screening. |
| Intermediate | N-benzylpiperidine | Dramatic Increase | Piperidine ring is a superior scaffold for AChE binding.[6] |
| Donepezil (E2020) | Rigid indanone moiety | 5.7 | Conformational restriction enhances binding affinity significantly.[10] |
Chapter 3: Lead Optimization - The ADMET Gauntlet
Identifying a potent lead is only the beginning. The subsequent lead optimization phase is a multiparameter balancing act, seeking to enhance efficacy while engineering a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. For piperidine-based compounds, specific metabolic liabilities and off-target activities are common hurdles.
Navigating Metabolic Hotspots
The piperidine ring, while generally stable, is susceptible to metabolism by cytochrome P450 (CYP) enzymes. The most common metabolic pathways include:
-
N-dealkylation: Cleavage of the N-substituent is a major metabolic route for many piperidine drugs, particularly those with N-benzyl or other small alkyl groups.[11][12] This is often catalyzed by CYP3A4.[13]
-
Ring Hydroxylation: Oxidation can occur at carbons adjacent (alpha) to the nitrogen or at other positions on the ring, such as the 4-position.[14]
Strategies to Enhance Metabolic Stability:
-
Blocking Metabolic Sites: Introducing a fluorine atom or other metabolically robust group at a susceptible position (e.g., the 4-position of a cyclohexyl or piperidine ring) can prevent hydroxylation.[14]
-
Bioisosteric Replacement: Replacing the piperidine ring with a bioisostere can improve metabolic stability. For example, spirocyclic systems like 2-azaspiro[3.3]heptane have been shown to reduce metabolic degradation while maintaining desirable physicochemical properties.[2]
-
Modulating Basicity: Lowering the basicity (pKa) of the piperidine nitrogen can reduce its interaction with CYP enzymes and also mitigate other liabilities like hERG channel binding. Replacing a piperidine with a piperazine is a common strategy to lower pKa.[15]
Mitigating Off-Target Liabilities: The hERG Challenge
A significant safety concern for many nitrogen-containing compounds, including piperidines, is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. The hERG channel's binding pocket is known to accommodate basic, lipophilic compounds.
Causality and Mitigation Strategies:
-
Reduce Basicity: As mentioned, lowering the pKa of the piperidine nitrogen is a primary strategy. This reduces the proportion of the compound that is protonated at physiological pH, which is the form that often interacts strongly with the hERG channel.
-
Reduce Lipophilicity: Decreasing the overall lipophilicity (LogP) of the molecule can lower its concentration in the plasma membrane where the hERG channel resides.[15]
-
Introduce Polarity: Adding polar functional groups or acidic centers (to create a zwitterion) can disrupt the hydrophobic interactions required for hERG binding.[16]
-
Conformational Restriction: A conformational restriction strategy led to the discovery of a 3,4,6-trisubstituted piperidine Akt inhibitor with remarkably reduced hERG blockage compared to its less rigid predecessor.[17]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Assessing cytotoxicity is a critical step to ensure that the observed biological activity of a lead compound is not due to general cell death. The MTT assay is a standard colorimetric method for this purpose.
Objective: To determine the concentration at which a piperidine derivative reduces the viability of a cell line by 50% (IC₅₀ or GI₅₀).
Materials:
-
Human cell line (e.g., HeLa for cancer, SH-SY5Y for neuronal context)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include 'vehicle control' wells (medium with DMSO) and 'blank' wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[15]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[18]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀/GI₅₀ value.
-
| Piperidine Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Piperidine-dihydropyridine hybrid | A-549 (Lung) | 15.94 ± 0.201 | [20] |
| Piperidine-dihydropyridine hybrid | MCF-7 (Breast) | 22.12 ± 0.213 | [20] |
| Aminoethyl-substituted piperidine | DU145 (Prostate) | 4.0 - 5.5 | [21] |
Chapter 4: Diverse Mechanisms of Action
The versatility of the piperidine scaffold allows it to be tailored for a vast range of biological targets beyond enzymes, including G-protein coupled receptors (GPCRs) and ion channels.
Piperidines as Ion Channel Modulators
Piperidine derivatives have been successfully developed as potent blockers of voltage-gated calcium channels, which are critical in regulating cardiovascular function and neuronal signaling. SAR studies have shown that potency is highly dependent on the substituents. For example, in a series of 4-(diarylmethyl)piperidines, compounds with fluoro substituents on the diphenylmethyl group were the most potent calcium channel blockers.[7]
Caption: Mechanism of T-type calcium channel blockade by piperidine antagonists.
Piperidines Targeting the Central Nervous System
In the CNS, piperidines are integral to drugs targeting GPCRs like dopamine and serotonin receptors. Atypical antipsychotics such as Risperidone incorporate a piperidine ring.[22] Its therapeutic effect is derived from a potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[23] The piperidine moiety in these molecules is crucial for orienting other pharmacophoric elements, such as the benzisoxazole group in Risperidone, for optimal receptor engagement.[24]
Conclusion: The Future is Still Piperidine
From the stereocontrolled synthesis of its core to the nuanced optimization of its ADMET properties, the discovery of piperidine-based therapeutics is a testament to the power of medicinal chemistry. The scaffold's inherent versatility ensures its continued relevance in an era of increasingly complex biological targets. By understanding the causal relationships between structure, activity, and disposition, researchers can continue to leverage this privileged structure to design the next generation of safer and more effective medicines.
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Exploratory Synthesis of Functionalized Piperidine Scaffolds
An In-Depth Technical Guide for Medicinal Chemists
Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence is remarkable, appearing in numerous natural alkaloids and a vast array of synthetic pharmaceuticals, spanning more than twenty classes of drugs.[2][3][4] This widespread use is not coincidental; the piperidine moiety is considered a "privileged scaffold" due to its unique combination of stereochemical and physicochemical properties that are highly advantageous for drug design.[1]
As a saturated heterocycle, the piperidine ring typically adopts a stable chair conformation. This provides a rigid, three-dimensional framework that allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors.[1] The nitrogen atom within the ring is a key modulator of pharmacokinetic properties. It can act as a hydrogen bond acceptor and, when protonated at physiological pH, as a hydrogen bond donor, enabling chemists to fine-tune a molecule's aqueous solubility and lipophilicity (LogP).[1][4] This modulation is essential for achieving the desired Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. The presence of this versatile scaffold enhances a compound's "druggability" by improving metabolic stability and facilitating transport across biological membranes.[4]
Given its importance, the development of efficient, stereoselective, and diverse methods for synthesizing functionalized piperidines is a central focus of modern organic and medicinal chemistry.[5] This guide provides an in-depth exploration of key synthetic strategies, from foundational ring-construction methods to advanced functionalization techniques, offering field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: Foundational Synthetic Strategies: Building the Piperidine Core
The construction of the piperidine ring itself is the logical starting point for any synthetic exploration. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final scaffold.
Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical methods for synthesizing piperidines is the reduction of corresponding pyridine precursors.[6] This approach is particularly powerful for generating cis-substituted piperidines due to the stereochemistry of hydrogen addition from the catalyst surface.[7][8]
-
Causality of Method Choice: This method is ideal when the desired pyridine precursor is commercially available or easily synthesized. The reaction often proceeds with high diastereoselectivity for the cis product, which can then be epimerized to the trans isomer if needed.[8]
-
Catalyst Systems: A variety of heterogeneous catalysts are effective, including Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on Carbon (Rh/C), and Ruthenium-based catalysts.[2][9] The choice of catalyst and conditions (pressure, temperature, solvent) can influence selectivity and functional group tolerance. For instance, Rh/C in water at elevated temperature and pressure can hydrogenate various heteroaromatics.[9] Nickel silicide has also been developed as a heterogeneous catalyst for cis-hydrogenation.[2]
-
Limitations: A primary challenge is the high aromatic stability of the pyridine ring, which often necessitates harsh conditions (high pressure, high temperature) that may not be compatible with sensitive functional groups.[6] Furthermore, the Lewis basicity of the pyridine substrate and the piperidine product can poison the catalyst.[6]
Reductive Amination
Intramolecular reductive amination of acyclic precursors containing aldehyde/ketone and amine/nitro functionalities is a robust and versatile strategy for piperidine synthesis. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by in-situ reduction.[10]
-
Causality of Method Choice: This strategy is highly convergent and allows for the construction of complex piperidines from readily available linear precursors. It is a cornerstone of C-N bond formation in the pharmaceutical industry, accounting for a significant portion of such reactions.[11]
-
Mechanism & Reagents: The reaction typically proceeds via the condensation of a primary or secondary amine with a carbonyl compound (often a 1,5-dicarbonyl or a related precursor) to form a cyclic iminium ion, which is then reduced.[10] Common reducing agents include sodium cyanoborohydride (NaCNBH₃), sodium triacetoxyborohydride (STAB), and borane-pyridine complex (BAP), the latter being a less toxic alternative to cyanide-based reagents.[11][12]
-
Application: This method is particularly effective for synthesizing polyhydroxylated piperidines (iminosugars) from carbohydrate precursors, where an intramolecular reductive amination of a nitrogen-containing sugar derivative closes the ring.[10]
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine (the dienophile) and a diene, is a powerful method for constructing tetrahydropyridine rings, which can be readily reduced to the corresponding piperidines.[13]
-
Causality of Method Choice: This reaction rapidly builds molecular complexity, forming two new carbon-carbon bonds and up to four stereocenters in a single step. It is particularly valuable for accessing highly functionalized piperidin-4-ones when using oxygenated dienes like Danishefsky's diene.[13]
-
Mechanism: The reaction can proceed through either a concerted pericyclic mechanism or a stepwise Mannich-Michael pathway, depending on the substrates and catalysts used.[13][14] Lewis acids or Brønsted acids are often employed to activate the imine dienophile.[13]
-
Asymmetric Variants: The development of catalytic, enantioselective aza-Diels-Alder reactions has made this a premier strategy for accessing chiral piperidine scaffolds.[15]
Chapter 2: Advanced & Asymmetric Methodologies
As drug discovery increasingly demands precise three-dimensional structures, methods that provide absolute stereochemical control are indispensable.[7]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a robust and reliable method for the synthesis of unsaturated nitrogen heterocycles, including the dihydropyridine precursors to piperidines.[16]
-
Causality of Method Choice: RCM is renowned for its exceptional functional group tolerance and its ability to form medium-to-large rings (5-30 members), making it highly versatile.[16][17] The reaction is driven by the formation of a volatile alkene byproduct (typically ethylene).
-
Catalysts: The development of well-defined, stable Ruthenium-based catalysts (e.g., Grubbs' and Hoveyda-Grubbs' catalysts) has been pivotal to the widespread adoption of this method.[16]
-
Application: The strategy involves synthesizing an acyclic diene precursor containing a nitrogen atom. Treatment with a Ru-catalyst initiates the RCM cascade to form the cyclic alkene, which is then hydrogenated to the final piperidine.[18] This approach has been successfully used in the asymmetric synthesis of trans-4-alkyl- and -4-aryl-substituted (3S)-amino-piperidines, starting from D-serine to control the absolute stereochemistry.[18]
Catalytic Asymmetric Synthesis
Directly generating enantiomerically enriched piperidines through catalysis is a highly efficient strategy that avoids chiral auxiliaries or resolutions.
-
[4+2] Annulation of Imines with Allenes: A notable method involves the phosphine-catalyzed [4+2] annulation of imines with allenes to furnish an array of functionalized piperidine derivatives with excellent stereoselectivity.[19] This process highlights the power of chiral phosphine catalysts in asymmetric synthesis.
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: This elegant strategy allows for the enantioselective synthesis of polysubstituted piperidines by reacting alkynes with an oxygen-linked alkenyl isocyanate.[15][20] A cleavable tether is used, such that the final product is a monocyclic piperidine. This method provides access to complex scaffolds with high enantioselectivity and diastereoselectivity upon subsequent reduction.[15][20]
-
Asymmetric Reductive Heck Reaction: A recently developed three-step process provides access to a wide variety of enantioenriched 3-substituted piperidines.[21] The key step is a Rh-catalyzed asymmetric reductive Heck reaction between an arylboronic acid and a partially reduced pyridine derivative, which proceeds with high yield and excellent enantioselectivity.[21]
Diversity-Oriented Synthesis (DOS)
DOS aims to generate collections of structurally diverse small molecules to explore broad areas of chemical space, which is invaluable for screening and identifying novel bioactive compounds.[22]
-
Causality of Method Choice: Rather than targeting a single molecule, DOS strategies are designed to produce libraries of related compounds with variations in stereochemistry and substitution.
-
Anion Relay Chemistry (ARC): One powerful DOS protocol for creating 2,4,6-trisubstituted piperidines employs Type II Anion Relay Chemistry.[23][24] This modular approach allows for the synthesis of all possible stereoisomers of the target scaffold through a sequence involving ARC, intramolecular Sₙ2 cyclization, and subsequent chemoselective modifications.[23][24]
Chapter 3: Post-Synthesis Functionalization: Decorating the Scaffold
For generating libraries of analogs for structure-activity relationship (SAR) studies, methods that directly functionalize a pre-existing piperidine ring are highly sought after. Direct C-H functionalization is the most modern and efficient approach.
-
Causality of Method Choice: C-H functionalization avoids the need for pre-functionalized starting materials, shortening synthetic routes and allowing for late-stage modification of complex molecules.[25] This is a paradigm shift from traditional methods that require installing functional handles early in the synthesis.
-
Regiocontrol Challenges: The piperidine ring presents several C-H bonds (C2, C3, C4) with different electronic and steric environments.[25]
-
C2 (α-position): Electronically activated due to the adjacent nitrogen, but can be sterically hindered.[25]
-
C3 (β-position): Electronically deactivated by the inductive effect of the nitrogen atom.[25]
-
C4 (γ-position): Less electronically deactivated than C3 and often the most sterically accessible.[25]
-
-
Strategies for Site-Selectivity: Achieving regiocontrol is the central challenge. This is typically accomplished by:
-
Directing Groups: Attaching a directing group to the piperidine nitrogen can guide a metal catalyst to a specific C-H bond.
-
Catalyst Control: Specially designed catalysts, such as certain rhodium catalysts, can override the inherent reactivity of the substrate to favor a specific position.[25] For example, rhodium-catalyzed carbene C-H insertion has been used to achieve selective functionalization at the C2, C3, and C4 positions by carefully choosing the nitrogen protecting group and catalyst.[25][26]
-
Indirect Approaches: For challenging positions like C3, an indirect route involving the cyclopropanation of a tetrahydropyridine followed by stereoselective ring-opening can be employed.[25]
-
Caption: Decision workflow for selecting a piperidine synthesis strategy.
Chapter 4: Practical Considerations & Experimental Protocols
The translation of synthetic strategy into practice requires meticulous attention to experimental detail. The following section provides a representative protocol and a comparative summary of the discussed methodologies.
Comparative Analysis of Synthetic Strategies
| Method | Key Advantages | Key Limitations | Typical Substrates | Stereocontrol |
| Pyridine Hydrogenation | Atom economical, direct. Good for cis-isomers.[7][8] | Often requires harsh conditions. Catalyst poisoning.[6] | Substituted pyridines | Substrate-controlled (cis) |
| Reductive Amination | Convergent, highly versatile, good functional group tolerance.[10][11] | Requires synthesis of acyclic precursor. | 1,5-Dicarbonyls, amino aldehydes | Can be substrate or reagent controlled. |
| Aza-Diels-Alder | Rapid complexity generation, forms multiple bonds/stereocenters.[13] | Imine stability can be an issue. Mechanism can be complex.[14] | Imines, dienes | High; excellent for asymmetric catalysis.[15] |
| Ring-Closing Metathesis | Excellent functional group tolerance, good for many ring sizes.[16][17] | Requires synthesis of diene precursor. Expensive catalysts. | Acyclic diene-amines | Stereocenters must be set in precursor.[18] |
| C-H Functionalization | Late-stage modification, high step economy.[25] | Regiocontrol is a major challenge. Can require directing groups.[25][27] | Pre-formed piperidine rings | Catalyst and substrate controlled. |
Experimental Protocol: Diastereoselective Hydrogenation of a Substituted Pyridine
This protocol describes the synthesis of a cis-disubstituted piperidine via the catalytic hydrogenation of a pyridine precursor, a foundational technique in this field.[7][8]
Objective: To synthesize cis-methyl 2-methylpiperidine-6-carboxylate from methyl 6-methylpicolinate.
Materials:
-
Methyl 6-methylpicolinate (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq)
-
Methanol (MeOH), anhydrous (approx. 0.1 M solution)
-
Glacial Acetic Acid (AcOH) (2.0 eq)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure vessel
-
Celite® for filtration
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
NMR spectrometer for analysis
Procedure:
-
Vessel Preparation: Ensure the Parr hydrogenation vessel is clean, dry, and properly assembled according to the manufacturer's instructions. Purge the vessel with nitrogen gas.
-
Reaction Setup: To the vessel, add methyl 6-methylpicolinate (e.g., 1.51 g, 10 mmol, 1.0 eq) and Platinum(IV) oxide (e.g., 114 mg, 0.5 mmol, 0.05 eq).
-
Solvent Addition: Add anhydrous methanol (e.g., 100 mL) to the vessel, followed by glacial acetic acid (e.g., 1.15 mL, 20 mmol, 2.0 eq). The acid is crucial to protonate the pyridine nitrogen, which aids in preventing catalyst poisoning and facilitates the reduction.
-
Hydrogenation: Seal the vessel. Purge the headspace with hydrogen gas three times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat if necessary (e.g., to 50 °C). Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.
-
Workup - Catalyst Removal: Once the reaction is complete (no further H₂ uptake), cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional methanol.
-
Workup - Neutralization: Concentrate the filtrate using a rotary evaporator to remove most of the methanol. Dilute the residue with dichloromethane (DCM) and carefully neutralize the mixture by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Workup - Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (cis vs. trans). The cis isomer is expected to be the major product. The product can be further purified by silica gel chromatography if necessary.
// Invisible edges for layout control Imine -> Product [style=invis]; Product -> FinalProduct [style=invis]; } }
Caption: General reaction scheme for Aza-Diels-Alder synthesis.
Conclusion: Future Outlook and Emerging Trends
The synthesis of functionalized piperidines remains a dynamic and evolving field. While foundational methods provide reliable access to the core scaffold, the future lies in the development of more efficient, selective, and sustainable methodologies. The continued advancement in catalytic C-H functionalization promises to revolutionize analog synthesis, allowing for unprecedented late-stage diversification of complex molecules.[28] The combination of biocatalytic oxidation with radical cross-coupling represents a new frontier, offering streamlined and cost-effective routes to previously inaccessible 3D molecular architectures.[28] As medicinal chemists tackle increasingly challenging biological targets, the demand for novel, stereochemically complex, and functionally diverse piperidine scaffolds will only intensify, ensuring that this "privileged scaffold" remains at the forefront of drug discovery for years to come.
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- Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. (n.d.). American Chemical Society.
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- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.).
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- RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS Pedro Merino. (2011, July 25). Semantic Scholar.
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- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry - ACS Publications.
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- A New Synthesis of Piperidine. (n.d.). Canadian Science Publishing.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Publishing - The Royal Society of Chemistry.
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). PMC - NIH.
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011, March 9). Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in the synthesis of piperidones and piperidines. (n.d.).
- Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025, July 26). The Journal of Organic Chemistry - ACS Publications.
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Methodological & Application
Experimental protocol for Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate synthesis
An Application Note and Protocol for the Synthesis of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable substituted piperidine intermediate for pharmaceutical research and drug development. The protocol details a robust method for the selective α-alkylation of the C-3 position of the piperidine ring. The synthesis leverages the directing and protecting nature of the carbobenzyloxy (Cbz) group and employs a strong, non-nucleophilic base for efficient enolate formation. This guide offers a step-by-step experimental procedure, mechanistic insights, and data presentation to ensure reproducibility and success in the laboratory.
Introduction
Piperidine scaffolds are ubiquitous in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The functionalization of the piperidine ring is a key strategy in medicinal chemistry for modulating the pharmacological properties of lead compounds. Specifically, 3-substituted piperidines are crucial building blocks for many therapeutic agents.[1][3] The synthesis of this compound involves the introduction of an isopropyl group at the C-3 position of the N-protected piperidine-3-carboxylate ester. The carbobenzyloxy (Cbz) protecting group serves a dual purpose: it deactivates the piperidine nitrogen towards unwanted side reactions and influences the stereochemical outcome of subsequent transformations.[4] The α-alkylation of esters is a fundamental carbon-carbon bond-forming reaction, typically proceeding through an enolate intermediate.[5][6] The choice of a strong, sterically hindered base such as Lithium Diisopropylamide (LDA) is critical for the quantitative and irreversible deprotonation of the α-proton, minimizing self-condensation and other side reactions.[5][7][8] This protocol provides a detailed methodology for this important transformation.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| Ethyl 1-Cbz-piperidine-3-carboxylate | ≥95% | Commercially available |
| Diisopropylamine | Anhydrous, ≥99.5% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| 2-Iodopropane (Isopropyl iodide) | 99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | Fisher Scientific |
| Saturated aqueous sodium chloride (Brine) | Reagent grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
Procedure
-
Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.
-
LDA Solution Preparation: To the reaction flask is added anhydrous tetrahydrofuran (50 mL) and diisopropylamine (1.2 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA). The formation of a clear, colorless to pale yellow solution is indicative of successful LDA generation.
-
Enolate Formation: A solution of Ethyl 1-Cbz-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF (20 mL) is prepared in a separate dry flask under nitrogen. This solution is then added dropwise to the freshly prepared LDA solution at -78 °C over 20 minutes. The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: 2-Iodopropane (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at -78 °C for 2 hours and then slowly warmed to room temperature and stirred overnight (approximately 16 hours).
-
Reaction Quench: The reaction is carefully quenched at 0 °C (ice bath) by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Work-up and Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine) (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | Ethyl 1-Cbz-piperidine-3-carboxylate |
| Molecular Weight | 291.34 g/mol [9] |
| Alkylating Agent | 2-Iodopropane |
| Base | Lithium Diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | ~18 hours |
| Expected Product | This compound |
| Expected Molecular Weight | 333.42 g/mol |
| Typical Yield | 70-85% (post-purification) |
Mechanism and Scientific Rationale
The synthesis of this compound proceeds via a classic α-alkylation of an ester. The key steps are outlined below:
Caption: Workflow of the α-alkylation reaction.
-
Deprotonation and Enolate Formation: The process begins with the deprotonation of the α-carbon (C-3 of the piperidine ring) of the starting ester by LDA.[5][6] LDA is a strong, non-nucleophilic, and sterically hindered base, which is ideal for this transformation as it rapidly and quantitatively removes the acidic α-proton without competing in nucleophilic addition to the ester carbonyl.[7][8] The reaction is performed at -78 °C to ensure kinetic control, favoring the formation of the desired enolate and preventing side reactions.[5]
-
Nucleophilic Attack: The resulting lithium enolate is a potent nucleophile. It attacks the electrophilic carbon of 2-iodopropane in a bimolecular nucleophilic substitution (SN2) reaction.[5][8] The choice of an alkyl iodide is strategic, as iodide is an excellent leaving group, facilitating the SN2 reaction.
-
Work-up and Purification: The reaction is quenched with a mild acid source, such as saturated aqueous ammonium chloride, to neutralize any remaining base and enolate. Standard extractive work-up followed by column chromatography allows for the isolation of the pure product.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of this reaction. Ensure all glassware is thoroughly dried.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the experimental details, researchers can successfully synthesize this valuable building block for applications in drug discovery and development. The use of LDA for enolate formation is a powerful tool for the selective functionalization of carbonyl compounds.
References
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2002). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry. [Link]
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PubMed Central. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. [Link]
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University of Oxford Department of Chemistry. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
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Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
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Chemistry LibreTexts. (2019). 21.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]
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Chad's Prep. Alpha Alkylation. [Link]
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YouTube. (2014). Alpha Alkylation Esters. [Link]
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Application Note: Comprehensive NMR Analysis of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
Introduction: The Significance of Constrained Scaffolds
In modern drug discovery and medicinal chemistry, piperidine rings are privileged scaffolds due to their prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Introducing substitution at the 3-position, particularly a quaternary center, creates a constrained amino acid analogue that can enforce specific conformations upon peptide chains or serve as a rigid core for novel therapeutics.[3] Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate is one such valuable building block, combining a piperidine core, a chiral quaternary center, and standard protecting groups for versatile synthetic applications.[4]
Accurate and unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. This application note provides a comprehensive guide to the NMR analysis of this molecule, moving beyond simple data reporting to explain the underlying principles and advanced techniques required for full characterization. We will address key analytical challenges, including the assignment of diastereotopic protons and carbons, the elucidation of connectivity via 2D NMR, and the characterization of dynamic conformational behavior arising from the carbobenzyloxy (Cbz) protecting group.
Molecular Structure and Key Spectroscopic Challenges
The structure of this compound presents several interesting features that directly influence its NMR spectra. Understanding these a priori allows for a more targeted and efficient analysis.
-
Chiral Quaternary Center (C3): The carbon at the 3-position is a stereocenter with no attached proton. Its presence renders the adjacent methyl groups of the isopropyl moiety and the protons on the piperidine ring diastereotopic.
-
Diastereotopicity:
-
Isopropyl Methyls: The two methyl groups of the isopropyl side chain are chemically non-equivalent and are expected to produce two distinct signals in both ¹H and ¹³C NMR spectra.[5][6]
-
Piperidine Methylene Protons: The axial and equatorial protons on each methylene carbon (C2, C4, C5, C6) of the piperidine ring are also diastereotopic, leading to complex multiplets with distinct chemical shifts and coupling constants.
-
-
Carbamate Rotamers: The Cbz group is a carbamate, which has a significant double-bond character in its C–N bond due to resonance. This restricts rotation, leading to the existence of two distinct conformational isomers, or rotamers (syn and anti).[7][8] At room temperature, the rate of interconversion between these rotamers is often on the same timescale as the NMR experiment, resulting in significant peak broadening or even duplication of every signal in the spectrum.[9][10]
Below is the molecular structure with systematic numbering for NMR assignment purposes.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
-
Massing: Accurately weigh 10-15 mg of this compound.
-
Solvent Selection: Transfer the sample into a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a versatile solvent for many organic molecules and its residual proton signal (δ ≈ 7.26 ppm) is well-defined.[11]
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. A brief sonication can be used if necessary.
-
Internal Standard: Add 10 µL of a dilute solution of tetramethylsilane (TMS) in CDCl₃. TMS provides the 0.00 ppm reference for both ¹H and ¹³C spectra.[12]
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Final Check: Ensure the solution is clear and free of any particulate matter. The sample is now ready for analysis.
Protocol 2: Standard 1D and 2D NMR Data Acquisition
These experiments are performed sequentially at a standard temperature (e.g., 298 K / 25 °C).
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Locking and Shimming: Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay (d1) of 2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: Spectral width of 220-250 ppm, 1024-2048 scans, relaxation delay (d1) of 2 seconds.
-
-
COSY Acquisition:
-
Acquire a gradient-selected ¹H-¹H COSY (Correlation Spectroscopy) spectrum.
-
This experiment identifies protons that are spin-coupled to each other, typically over 2-3 bonds.
-
-
HSQC Acquisition:
-
Acquire a gradient-selected ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum.
-
This experiment correlates protons with their directly attached carbons, providing unambiguous C-H assignments.[13]
-
-
HMBC Acquisition:
-
Acquire a gradient-selected ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
-
This experiment identifies longer-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for assigning quaternary carbons and connecting different parts of the molecule.[14][15]
-
Protocol 3: Variable Temperature (VT) NMR for Dynamic Analysis
This protocol is crucial if the room temperature spectra show significant peak broadening, indicating intermediate chemical exchange of rotamers.
-
Safety First: Ensure the chosen solvent is suitable for the target temperature range. CDCl₃ is not ideal for low temperatures; deuterated toluene (Toluene-d₈) or dichloromethane (CD₂Cl₂) are better choices for low-temperature work, while Toluene-d₈ or DMSO-d₆ are suitable for high temperatures.[16]
-
Temperature Selection:
-
Low Temperature: Start at room temperature (298 K) and decrease the temperature in 10-15 K increments (e.g., 283 K, 263 K, 243 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a ¹H spectrum. The goal is to reach a temperature where the rotamer exchange is slow on the NMR timescale, resulting in two distinct sets of sharp signals.[17]
-
High Temperature: If necessary, increase the temperature from 298 K in 15-20 K increments (e.g., 313 K, 333 K). The goal is to accelerate the rotamer exchange until the signals coalesce into a single set of sharp, time-averaged peaks.[16]
-
-
Data Acquisition: At each temperature point, acquire a standard ¹H NMR spectrum. Note the changes in chemical shifts and, most importantly, the line shape (broadness) of the signals.
Data Interpretation and Structural Assignment
The following sections detail the expected NMR data based on known chemical shift values and structural principles. Note that due to the likely presence of rotamers, observed spectra at room temperature may be broad. The data presented in the tables represents an idealized, sharp spectrum.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into several distinct regions:
-
Aromatic Region (δ 7.30-7.40 ppm): The five protons of the Cbz phenyl group will appear as a multiplet.
-
Cbz Methylene (δ ~5.15 ppm): The two benzylic protons of the Cbz group will appear as a singlet (or two broad singlets/doublets if rotamers are resolved).
-
Ethyl Ester (δ ~4.20 and ~1.25 ppm): The -OCH₂- protons will appear as a quartet coupled to the methyl group, and the -CH₃ protons will appear as a triplet coupled to the methylene group.[18]
-
Piperidine Ring (δ 1.5-4.5 ppm): These protons will present as a series of complex and overlapping multiplets due to diastereotopicity and complex coupling patterns. The protons on carbons adjacent to the nitrogen (C2, C6) will be the most downfield.
-
Isopropyl Group (δ ~2.2 and ~0.9 ppm): The methine (CH) proton will be a multiplet (septet if coupling is well-resolved).[19] The two diastereotopic methyl groups will appear as two distinct doublets, each integrating to 3H.[6]
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Cbz-Ph | 7.30 - 7.40 | m | 5H |
| Cbz-CH₂ (C7) | ~5.15 | s (or br s) | 2H |
| Ester-CH₂ (C10) | ~4.20 | q | 2H |
| Piperidine H2, H6 | 3.0 - 4.5 | m | 4H |
| Isopropyl-CH (C12) | ~2.20 | m | 1H |
| Piperidine H4, H5 | 1.5 - 2.0 | m | 4H |
| Ester-CH₃ (C11) | ~1.25 | t | 3H |
| Isopropyl-CH₃ (C13/C14) | 0.85 - 1.00 | d, d | 3H, 3H |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
-
Carbonyl Region (δ 155-175 ppm): Two signals are expected: one for the ester carbonyl (~173 ppm) and one for the Cbz carbamate carbonyl (~155 ppm).[12]
-
Aromatic Region (δ 127-137 ppm): Signals for the Cbz phenyl group carbons.
-
Piperidine & Cbz-CH₂ (δ 40-70 ppm): The Cbz-CH₂ carbon will be around 67 ppm. The piperidine ring carbons will appear in the 40-60 ppm range, with the quaternary C3 being weaker.
-
Aliphatic Region (δ 14-40 ppm): This region will contain the ethyl ester carbons, the isopropyl carbons, and the remaining piperidine carbons. The two diastereotopic isopropyl methyl carbons will show distinct signals.[5]
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted δ (ppm) |
| Ester C=O (C9) | ~173 |
| Cbz C=O (C8) | ~155 |
| Cbz-Ph (ipso) | ~137 |
| Cbz-Ph (o, m, p) | 127 - 129 |
| Cbz-CH₂ (C7) | ~67 |
| Ester-OCH₂ (C10) | ~61 |
| Piperidine C3 | ~55-60 (Quaternary) |
| Piperidine C2, C6 | ~45-55 |
| Piperidine C4, C5 | ~20-35 |
| Isopropyl-CH (C12) | ~35 |
| Isopropyl-CH₃ (C13/C14) | ~17, ~18 |
| Ester-CH₃ (C11) | ~14 |
Unambiguous Assignment with 2D NMR
While 1D spectra provide the initial data, 2D NMR is essential for connecting the pieces and achieving full, unambiguous assignment.
COSY: Tracing Proton Networks
The COSY spectrum reveals proton-proton coupling networks.
-
Ethyl System: A clear cross-peak will connect the ethyl -CH₂- quartet (δ ~4.20) with the -CH₃ triplet (δ ~1.25).
-
Isopropyl System: A cross-peak will link the isopropyl -CH- multiplet (δ ~2.20) with both of the methyl doublets (δ ~0.9).
-
Piperidine Ring: A complex network of cross-peaks will connect the adjacent protons around the ring (e.g., H2 ↔ H?, H4 ↔ H5, H5 ↔ H6). This is invaluable for tracing the connectivity through the complex multiplet region.
Caption: Key expected COSY correlations for identifying spin systems.
HSQC: Linking Protons to Carbons
The HSQC spectrum is the most reliable way to assign protonated carbons. Each cross-peak represents a direct, one-bond C-H connection. This allows for the direct transfer of assignments from the better-resolved ¹H spectrum to the ¹³C spectrum. For example, the proton signal at δ ~4.20 ppm will show a correlation to the carbon signal at δ ~61 ppm, definitively assigning them as the ethyl -OCH₂- group.
HMBC: Assembling the Full Structure
The HMBC experiment reveals long-range (2- and 3-bond) C-H correlations and is the final key to the structural puzzle, particularly for assigning non-protonated carbons.
-
Assigning C9 (Ester C=O): A strong correlation is expected from the ethyl -OCH₂- protons (H10) to the ester carbonyl carbon (C9).[20]
-
Assigning C8 (Cbz C=O): A correlation should be seen from the Cbz methylene protons (H7) to the carbamate carbonyl carbon (C8).
-
Assigning C3 (Quaternary Center): This is a critical assignment. Correlations are expected from the isopropyl methine proton (H12), the isopropyl methyl protons (H13/14), and the piperidine H2 and H4 protons to the quaternary carbon C3. This confirms the substitution pattern at this position.
-
Connecting the Cbz Group: The Cbz methylene protons (H7) should show a correlation to the piperidine C2 and C6 carbons, confirming the site of the nitrogen protection.
Caption: Key HMBC correlations for assigning quaternary carbons and confirming connectivity.
Visualizing Dynamic Behavior with VT-NMR
The presence of the Cbz group often leads to broad signals at room temperature. VT-NMR is the definitive method to confirm and analyze this dynamic behavior.
-
Mechanism: The restricted rotation about the N-C(O) bond of the carbamate creates two stable rotamers. At room temperature, the rate of interconversion is often in the "intermediate exchange regime" on the NMR timescale, causing severe peak broadening.
-
Effect of Temperature:
-
Cooling (Slow Exchange): As the sample is cooled, the interconversion rate slows down. The single broad peak for a given proton will de-coalesce and sharpen into two distinct signals, one for each rotamer.
-
Heating (Fast Exchange): As the sample is heated, the interconversion rate increases. The broad peak will sharpen into a single peak at a chemical shift that is the weighted average of the two individual rotamer signals.
-
Caption: Conceptual workflow of a Variable Temperature (VT) NMR experiment on a system with rotamers.
Conclusion
The complete structural elucidation of this compound is a multi-faceted analytical task that requires a systematic and informed approach. By combining standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, the static connectivity and constitution of the molecule can be definitively established. Furthermore, the application of Variable Temperature (VT) NMR is essential for characterizing the dynamic conformational behavior introduced by the Cbz protecting group. This comprehensive workflow not only provides unambiguous proof of structure but also yields deeper insights into the molecule's solution-state behavior, which is critical for its application in pharmaceutical research and development.
References
- Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier.
-
Zahedi-Tabrizi, M. H., et al. (2009). Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. The Journal of Organic Chemistry. [Link]
-
Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]
- Martin, M. L., Delpuech, J. J., & Martin, G. J. (1980). Practical NMR Spectroscopy. Heyden.
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Deetz, M. J., et al. (2002). Substituent effects on the barrier to carbamate C–N rotation. J. Org. Chem. [Link]
-
Sorensen, T. S. (1966). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry. [Link]
-
Filo. (2024). NMR spectra of several compounds. Identify whether these compounds contain ethyl, isopropyl, or tert-butyl groups. Filo. [Link]
-
Moraczewski, J., et al. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. The Journal of Organic Chemistry. [Link]
-
ChemRxiv. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. [Link]
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University of Oxford. Variable Temperature NMR Experiments. Department of Chemistry. [Link]
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Chemistry LibreTexts. (2024). HMBC. Chemistry LibreTexts. [Link]
-
Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
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Sorensen, M. D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]
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University of Sheffield. Typical Proton and C-13 Chemical Shifts. [Link]
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Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]
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Doc Brown's Chemistry. H-1 proton nmr spectrum of ethyl acetate. [Link]
-
CEITEC. 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR. [Link]
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HPLC purification method for Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
An Application Note and Protocol for the Preparative HPLC Purification of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details robust high-performance liquid chromatography (HPLC) methods for the purification of this compound, a key chiral intermediate in pharmaceutical synthesis.[1] Recognizing the dual purification challenges—achieving high chemical purity and, when necessary, resolving enantiomers—this document provides two distinct, validated protocols. The first protocol employs Reverse-Phase HPLC (RP-HPLC) for efficient removal of synthetic impurities. The second protocol utilizes Normal-Phase Chiral HPLC for the high-resolution separation of stereoisomers. We delve into the causal reasoning behind methodological choices, from stationary phase selection to mobile phase optimization, empowering researchers to adapt these protocols for similar N-Cbz protected heterocyclic compounds.[2][]
Introduction: The Purification Challenge
This compound is a structurally complex molecule featuring a carbobenzyloxy (Cbz) protected piperidine core.[1] The Cbz group is a common amine-protecting group in peptide and pharmaceutical synthesis, valued for its stability and the distinct UV-absorbing properties it confers upon the molecule.[2][] The purification of such intermediates is a critical step in drug development, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4]
The primary purification goals are twofold:
-
Chemical Purity: Removal of by-products, unreacted starting materials, and reagents from the crude synthetic mixture.
-
Enantiomeric Purity: Separation of the desired enantiomer from its mirror image, as stereoisomers can have vastly different pharmacological and toxicological profiles.[5]
This guide provides a systematic approach to address both challenges using preparative HPLC, a cornerstone technique for pharmaceutical purification.[4][6]
Analyte Properties & Chromatographic Strategy
2.1. Physicochemical Characteristics
-
Structure: The molecule contains a hydrophobic Cbz group and an isopropyl moiety, alongside a polar ethyl carboxylate group and the piperidine ring. This amphipathic nature makes it suitable for multiple HPLC modes.
-
Chirality: A stereocenter at the C3 position necessitates the use of chiral chromatography for enantiomeric separation.[7]
-
UV Absorbance: The benzene ring within the Cbz group acts as a strong chromophore, allowing for sensitive UV detection.[2] The maximum absorbance (λmax) is typically observed around 254-260 nm, with strong absorbance also occurring at lower wavelengths (~210 nm).[8][9]
2.2. Strategic Approach to Purification
The choice of HPLC methodology is dictated by the purification objective. Our strategy is bifurcated to address either chemical or enantiomeric purity.
Caption: Purification strategy decision workflow.
Protocol 1: Achiral Purification by Preparative Reverse-Phase HPLC
This protocol is designed for the efficient removal of polar and non-polar impurities to achieve high chemical purity. Reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most widely used mode for purifying pharmaceutical intermediates.[10][11]
3.1. Instrumentation and Materials
-
HPLC System: Preparative HPLC system with gradient capability, a high-pressure pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size). The choice of a C18 phase provides strong hydrophobic retention for the Cbz and isopropyl groups.[10]
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Modifier: Trifluoroacetic acid (TFA) or formic acid (FA), HPLC-grade.
-
Sample: Crude this compound.
3.2. Experimental Protocol
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-50 mg/mL. The concentration may need optimization based on compound solubility and column loading capacity.
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
-
Method Development (Analytical Scale):
-
Before proceeding to the preparative scale, it is essential to develop the method on an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Perform a "scouting" gradient run (e.g., 10-90% ACN in water over 20 minutes) to determine the approximate retention time of the target compound.[12]
-
Optimize the gradient to achieve maximum resolution between the product peak and adjacent impurities. An acidic modifier (0.1% TFA or FA) is crucial to suppress the basicity of the piperidine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.[13]
-
-
Preparative HPLC Method & Execution:
-
Equilibrate the preparative C18 column with the initial mobile phase composition for at least 5 column volumes.
-
Inject the filtered sample onto the column.
-
Run the optimized gradient method.
-
Monitor the elution profile using the UV detector. The Cbz group allows for strong detection at 254 nm.[9] For higher sensitivity, a lower wavelength like 210 nm can be used.[8]
-
Collect fractions corresponding to the main product peak.
-
-
Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
If an acidic modifier was used, perform a liquid-liquid extraction or another suitable workup to remove it. The resulting aqueous layer can be lyophilized to yield the final product.
-
3.3. Data Summary Table: Preparative RP-HPLC
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 5-10 µm | Provides strong hydrophobic retention for the analyte.[10] |
| Column Dimensions | 250 x 21.2 mm (or larger) | Suitable for purifying gram-scale quantities. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier ensures protonation of the piperidine nitrogen, improving peak shape.[13] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common, effective organic modifier with low UV cutoff.[10] |
| Flow Rate | 15-25 mL/min | Scaled up from analytical flow rate to maintain linear velocity. |
| Gradient | Optimized from scouting runs | Tailored to provide the best separation of the target from its specific impurities. |
| Detection | UV at 254 nm | The Cbz group provides a strong chromophore at this wavelength.[9] |
| Column Temp. | 30-40 °C | Elevated temperature can improve efficiency and reduce backpressure. |
Protocol 2: Chiral Separation by Preparative Normal-Phase HPLC
This protocol is essential when the synthetic route produces a racemic or diastereomeric mixture and the isolation of a single stereoisomer is required. Polysaccharide-based chiral stationary phases (CSPs) are widely successful for resolving a broad range of chiral compounds, including piperidine derivatives.[14][15] Normal-phase chromatography often provides better selectivity for chiral separations.[7]
4.1. Instrumentation and Materials
-
HPLC System: As described in Protocol 1.
-
Column: A polysaccharide-based CSP, such as Chiralpak® IC or Chiralpak® AD-H (e.g., 250 x 20 mm, 5 µm). These columns are known for their broad applicability.[14][16]
-
Solvents: HPLC-grade n-Hexane (or Heptane) and Isopropyl Alcohol (IPA) or Ethanol (EtOH).
-
Modifier: Diethylamine (DEA), HPLC-grade.
-
Sample: Racemic or enantiomerically-enriched this compound.
4.2. Experimental Protocol
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase mixture to a concentration of 5-20 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Method Development (Analytical Scale):
-
Screen different polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, AD-H) on an analytical scale (e.g., 250 x 4.6 mm) to find a column that provides baseline separation (Resolution, Rs > 1.5).
-
Typically, an isocratic mobile phase of Hexane/Alcohol is used.[14][15] Start with a screening composition like 90:10 (v/v) Hexane:IPA.
-
A small amount of a basic modifier (0.1% DEA) is critical. It deactivates acidic silanol sites on the silica support, preventing interactions that cause severe peak tailing for basic analytes like piperidines.[15]
-
Optimize the alcohol percentage to fine-tune retention and resolution. Increasing the alcohol content will decrease retention time.
-
-
Preparative Chiral HPLC Method & Execution:
-
Equilibrate the preparative chiral column with the optimized isocratic mobile phase.
-
Perform "stacking injections" to maximize throughput once the method is confirmed to be robust.
-
Monitor the elution at 254 nm.
-
Collect the fractions corresponding to each well-resolved enantiomeric peak separately.
-
-
Post-Purification Processing:
-
Analyze the collected fractions for both chemical and enantiomeric purity (e.p. or e.e.).
-
Pool the fractions for each enantiomer that meet the purity requirements.
-
Remove the solvents via rotary evaporation to obtain the isolated, enantiopure products.
-
4.3. Data Summary Table: Preparative Chiral HPLC
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak® IC) | Proven effectiveness for a wide range of chiral compounds, including heterocycles.[14][15] |
| Column Dimensions | 250 x 20 mm (or larger) | For preparative scale isolation. |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 85:15 v/v) + 0.1% DEA | Normal phase provides excellent selectivity. DEA is essential to prevent peak tailing of the basic analyte.[15] |
| Flow Mode | Isocratic | Isocratic elution is common and simplifies scaling for chiral separations. |
| Flow Rate | 15-20 mL/min | Appropriate for the column dimension. |
| Detection | UV at 254 nm | Strong absorbance from the Cbz group. |
| Column Temp. | 25 °C (Ambient) | Temperature can affect chiral recognition; consistency is key. |
Troubleshooting and Method Validation
-
Peak Tailing (RP-HPLC): If peak tailing persists, ensure the acidic modifier concentration is sufficient (0.1%). Alternatively, use a buffered mobile phase to control pH more stringently.[13]
-
Poor Resolution (Chiral HPLC): If resolution is poor (Rs < 1.5), screen other CSPs or different alcohol modifiers (e.g., switch from IPA to ethanol). Adjusting the temperature can also impact chiral selectivity.
-
Method Validation: For use in a regulated environment, the final HPLC method must be validated according to ICH guidelines (Q2A and Q2B), assessing parameters like specificity, linearity, accuracy, precision, and robustness.[17]
Caption: Conceptual model of analyte-stationary phase interactions.
Conclusion
The successful purification of this compound hinges on a clear definition of the objective. For achieving high chemical purity, a well-optimized reverse-phase HPLC method on a C18 column is robust and effective. For resolving enantiomers, normal-phase HPLC using a polysaccharide-based chiral stationary phase is the method of choice. By understanding the physicochemical properties of the target molecule and applying the systematic protocols outlined in this guide, researchers can confidently and efficiently isolate this valuable intermediate for downstream applications in drug discovery and development.
References
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]
-
Basic methodology for method development in preparative HPLC. Kromasil. Available at: [Link]
-
Chittabathina VR, Vuyyuru NR, Reddy KP, Suryanarayana MV, Mukkanti K. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. 2014 Dec;26(12):775-9. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. Available at: [Link]
-
Reversed-phase chromatography. Wikipedia. Available at: [Link]
-
A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. Available at: [Link]
-
Overview of Analytical-to-Preparative Liquid Chromatography Method Development. ACS Combinatorial Science. Available at: [Link]
-
Le-Khac, M., et al. Developing deprotectase biocatalysts for synthesis. RSC Chemical Biology. 2022;3(9):1127-1134. Available at: [Link]
- Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
-
Reversed-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. Available at: [Link]
-
For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. MicroSolv Technology Corporation. Available at: [Link]
-
Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Sýkora D, Tesařová E, Březinová A, et al. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007;56(4):155-165. Available at: [Link]
-
Nazareth C, Pereira S. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. 2020;10(3):77-91. Available at: [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link]
- Process for producing N-protected amino acid. Google Patents.
-
How can you separate a co-eluting more polar compound by HPLC? ResearchGate. Available at: [Link]
-
Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Kumar, A., et al. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry. 2020;63(24):15589-15611. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
-
How to maximize UV detection sensitivity in flash chromatography. Biotage. Available at: [Link]
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Engineering & Process Technology. Available at: [Link]
-
UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]
-
Ethyl 1-cbz-5-hydroxypiperidine-3-carboxylate, min 95%, 1 gram. CP Lab Safety. Available at: [Link]
-
Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. Available at: [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Available at: [Link]
-
This compound. Xidian Reagents. Available at: [Link]
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
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- 17. pharmtech.com [pharmtech.com]
The Synthetic Versatility of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals.
The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Its conformational pre-organization and ability to engage in key binding interactions make it a highly privileged motif in drug design. This guide delves into the synthetic utility of a specialized building block, Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate , a molecule poised for the efficient construction of complex and novel piperidine-containing compounds.
This document serves as a comprehensive application note, providing detailed protocols and scientific rationale for the use of this versatile synthetic intermediate. We will explore its synthesis, key chemical transformations, and potential applications in drug discovery and development.
The Strategic Advantage of this compound
The structure of this compound incorporates several key features that render it a valuable tool for synthetic chemists:
-
A Protected Piperidine Nitrogen: The carboxybenzyl (Cbz) group provides robust protection for the piperidine nitrogen.[2] This allows for selective manipulations at other positions of the molecule without interference from the secondary amine. The Cbz group is stable to a wide range of reaction conditions but can be readily removed when desired.[3]
-
A Quaternary Center: The presence of an isopropyl group and an ethyl carboxylate at the 3-position creates a stereocenter. This fixed stereochemistry can be crucial for dictating the three-dimensional structure of the final molecule and its interaction with biological targets.
-
A Modifiable Ester: The ethyl ester functionality serves as a versatile handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.[4]
These features collectively make this compound an ideal starting point for the synthesis of a diverse array of substituted piperidines, enabling the exploration of new chemical space in drug discovery programs.
Proposed Synthesis of this compound
A likely precursor is Ethyl 1-Cbz-piperidine-3-carboxylate . The synthesis would proceed via the formation of an enolate at the 3-position, followed by quenching with an isopropyl electrophile.
Protocol 1: Proposed Synthesis of this compound
This protocol is a general guideline based on known procedures for the α-alkylation of esters. Optimization of reaction conditions may be necessary.
Materials:
-
Ethyl 1-Cbz-piperidine-3-carboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Iodopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve Ethyl 1-Cbz-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the ester to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add 2-iodopropane (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.
-
Key Chemical Transformations and Protocols
The synthetic utility of this compound lies in the selective manipulation of its functional groups. The following sections detail the key transformations of this building block.
Deprotection of the Piperidine Nitrogen
The removal of the Cbz group is a critical step to unmask the piperidine nitrogen, allowing for subsequent functionalization.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This is a mild and common method for Cbz removal.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Secure the flask to a hydrogenation apparatus or equip it with a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, Ethyl 3-isopropylpiperidine-3-carboxylate.
Protocol 3: Cbz Deprotection under Acidic Conditions
Acid-mediated deprotection offers a metal-free alternative to hydrogenolysis.[6]
Materials:
-
This compound
-
33% HBr in acetic acid or a solution of HCl in an organic solvent (e.g., dioxane)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent if necessary.
-
Add the acidic reagent (e.g., 33% HBr in acetic acid, 2-3 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its hydrobromide or hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Transformation of the Ethyl Ester
The ethyl ester group can be readily converted into a carboxylic acid or an amide, providing further avenues for diversification.
Protocol 4: Hydrolysis of the Ethyl Ester to a Carboxylic Acid
Basic hydrolysis (saponification) is generally preferred as it is typically irreversible.[4][7]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of THF and water.
-
Add LiOH or NaOH (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 1-Cbz-3-isopropylpiperidine-3-carboxylic acid.
Protocol 5: Amide Bond Formation
The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents.[8][9]
Materials:
-
1-Cbz-3-isopropylpiperidine-3-carboxylic acid
-
Desired amine (or its hydrochloride salt)
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIEA) if the amine hydrochloride salt is used
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
Procedure:
-
Dissolve 1-Cbz-3-isopropylpiperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the coupling reagent (1.1 equivalents) and, if necessary, HOBt (1.1 equivalents).
-
Add the amine (1.1 equivalents) and DIEA (2.5 equivalents if the amine salt is used).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected outcomes for the key transformations, based on literature for analogous compounds. Actual yields may vary depending on the specific substrate and reaction scale.
| Transformation | Reagents and Conditions | Typical Yield | Reference |
| Cbz Protection | Benzyl chloroformate, base (e.g., NaHCO₃ or Et₃N), DCM or THF/water | >85% | [10] |
| Cbz Deprotection (Hydrogenolysis) | H₂, 10% Pd/C, Methanol or Ethanol, rt | >90% | [2] |
| Cbz Deprotection (Acidic) | HBr/AcOH or HCl/Dioxane, rt | 75-95% | [6] |
| Ester Hydrolysis (Saponification) | LiOH or NaOH, THF/H₂O, rt to 50°C | >90% | [7] |
| Amide Coupling | HATU, DIEA, DMF, rt | 70-95% | [8] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its strategically placed protecting and functional groups allow for a wide range of selective chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this building block into their synthetic strategies, paving the way for the discovery and development of novel therapeutics. The ability to readily deprotect the piperidine nitrogen and modify the ester functionality opens up a multitude of possibilities for creating diverse libraries of compounds for biological screening.
References
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2005). Amide Bond Formation and Peptide Coupling. Retrieved January 20, 2026, from [Link]
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RSC Publishing. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved January 20, 2026, from [Link]
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ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved January 20, 2026, from [Link]
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ResearchGate. (1993). Recent developments in chemical deprotection of ester functional group. Retrieved January 20, 2026, from [Link]
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Chemguide. (n.d.). hydrolysis of esters. Retrieved January 20, 2026, from [Link]
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CP Lab Safety. (n.d.). Ethyl 1-cbz-5-hydroxypiperidine-3-carboxylate, min 95%, 1 gram. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 3-(3-Hydroxy-phenyl)-1-methyl-piperidine-3-carboxylic acid ethyl ester. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: Chiral Separation of Piperidine-3-Carboxylate Enantiomers
Introduction: The Stereochemical Imperative in Drug Development
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, piperidine-3-carboxylic acid and its ester derivatives, such as ethyl nipecotate, are critical chiral building blocks in the synthesis of pharmacologically active molecules, including GABA uptake inhibitors used in anticonvulsant therapies.[1][2] As with most chiral compounds, the individual enantiomers of a piperidine-3-carboxylate derivative can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to accurately separate, quantify, and isolate these enantiomers is not merely an analytical task; it is a fundamental requirement for the development of safe and effective pharmaceuticals.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles and practical techniques for the successful chiral separation of piperidine-3-carboxylate enantiomers. We will explore direct chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), as well as indirect methods involving chiral derivatization. Each section combines theoretical explanations with validated, step-by-step protocols to empower you to develop robust and reliable separation methods.
Chapter 1: Foundational Principles of Chiral Recognition
Successful chiral separation hinges on the creation of a transient diastereomeric complex between the enantiomers and a chiral selector. This interaction is governed by the principle of "three-point interaction," which posits that for effective discrimination, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase (CSP), with at least one of these interactions being stereochemically dependent.[3] The primary forces involved include hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.
The choice of CSP is the most critical factor in developing a successful chiral separation. For piperidine-3-carboxylate enantiomers, several classes of CSPs have proven effective:
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose coated or immobilized on a silica support are the most widely used CSPs in chromatography, capable of resolving a vast range of chiral compounds.[4][5][6] Chiral recognition occurs within the helical grooves of the polysaccharide structure, facilitated by hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate groups on the polymer.[7] Immobilized versions offer greater solvent compatibility, allowing for the use of solvents like dichloromethane and THF that would dissolve coated phases.[8]
-
Macrocyclic Antibiotic CSPs: These CSPs, such as those based on vancomycin or teicoplanin, offer a unique combination of interaction sites.[9][10] They contain multiple stereogenic centers, peptide linkages, aromatic rings, and ionizable groups, enabling a multi-modal separation mechanism that can include hydrogen bonding, π-π interactions, and ionic interactions, making them highly effective for amino acid derivatives.[11][12]
-
Pirkle-Type (Brush-Type) CSPs: These phases operate on a donor-acceptor interaction principle.[3] The CSP contains π-electron-rich (donor) or π-electron-deficient (acceptor) aromatic rings. The analyte must have a complementary π-system to form a charge-transfer complex, which, along with hydrogen bonding and dipole interactions, leads to chiral recognition.[3][13] The (R,R)-Whelk-O1 is a particularly versatile Pirkle-type CSP with both π-acceptor and π-donor characteristics.[13]
-
Cyclodextrin-Based CSPs: These CSPs consist of cyclic oligosaccharides that form a truncated cone or torus shape with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] Chiral recognition is primarily achieved through the formation of inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cavity.[14][16]
Chapter 2: Direct Chromatographic Separation Techniques
Direct methods, where the enantiomers are separated on a chiral stationary phase, are the most common and efficient approaches. HPLC and SFC are the preeminent techniques in this category.
2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the established workhorse for chiral separations due to its versatility and the wide variety of commercially available CSPs.[17] Separations can be performed in normal-phase, reversed-phase, or polar organic modes, although normal-phase is often preferred for piperidine derivatives.
A systematic approach to method development is crucial for efficiency. The general workflow involves screening a set of complementary CSPs, followed by optimization of the mobile phase and operating parameters for the most promising system.
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Application Notes and Protocols for the Step-by-Step Synthesis of Piperidine-Containing Peptides Using Protected Amino Acids
Introduction: The Strategic Incorporation of Piperidine Scaffolds in Peptide Therapeutics
In the landscape of modern drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—have emerged as a promising class of therapeutics.[1] Among the various strategies to enhance the pharmacological properties of peptides, the integration of rigid scaffolds has proven particularly effective. Piperidine-containing peptides, which incorporate a six-membered nitrogenous heterocycle into the peptide backbone or as a side chain, are at the forefront of this innovation.[2][3]
The piperidine moiety imparts significant conformational constraints on the peptide chain.[1] This rigidity can lock the molecule into a bioactive conformation, leading to enhanced receptor affinity, increased selectivity, and improved stability against enzymatic degradation. These attributes are highly desirable in the development of new therapeutics with favorable pharmacokinetic profiles.[1][4] Furthermore, the piperidine ring serves as a versatile scaffold for further chemical modifications, enabling extensive exploration of structure-activity relationships (SAR).[1]
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of piperidine-containing peptides utilizing protected amino acid building blocks, primarily through Solid-Phase Peptide Synthesis (SPPS) with a 9-fluorenylmethoxycarbonyl (Fmoc) strategy. We will delve into the rationale behind key experimental choices, from the selection of protected building blocks and coupling reagents to deprotection and final cleavage, ensuring scientific integrity and a high rate of success for researchers, scientists, and drug development professionals.
Core Principles: Orthogonal Protection Strategy
The successful synthesis of piperidine-containing peptides hinges on a robust and orthogonal protection strategy. Orthogonality ensures that the protecting groups for the α-amino group of the elongating peptide chain and the functional groups on the amino acid side chains (including the piperidine nitrogen) can be removed under distinct conditions without affecting one another.[5]
For the synthesis of these peptidomimetics, the Fmoc/tBu strategy is highly effective.
-
α-Amino Protection (Temporary): The Fmoc (9-fluorenylmethoxycarbonyl) group is used to protect the α-amino group of the incoming amino acids.[5][6] It is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8][9][10][11]
-
Piperidine Nitrogen and Side Chain Protection (Permanent): The piperidine nitrogen and reactive amino acid side chains are protected with acid-labile groups, most commonly the tert-butoxycarbonyl (Boc) group and tert-butyl (tBu) derivatives, respectively.[1] These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).[12][13]
This orthogonal scheme allows for the sequential addition of amino acids to the growing peptide chain without unintended deprotection of the side chains.
Visualizing the Workflow: SPPS of Piperidine-Containing Peptides
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating a Boc-protected piperidine-containing amino acid using the Fmoc/tBu strategy.
Caption: General workflow for solid-phase synthesis of a piperidine-containing peptide.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the manual solid-phase synthesis of a model peptide incorporating a piperidine-based amino acid, such as (S)-1-Boc-3-aminopiperidine.
Materials and Reagents
-
Resin: Rink Amide resin is a common choice for producing C-terminally amidated peptides.
-
Solvents: High-purity N,N-dimethylformamide (DMF), dichloromethane (DCM), and diethyl ether (cold).
-
Protected Amino Acids: Fmoc-protected standard amino acids and a Boc-protected piperidine building block (e.g., (S)-1-Boc-3-aminopiperidine).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.[1][12][14]
-
Coupling Reagents: A suitable coupling reagent and additive. The choice is critical, especially for sterically hindered couplings.
-
Activator Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[1] TIS acts as a scavenger to trap reactive cations generated during deprotection.
Selection of Coupling Reagents for Piperidine Incorporation
The incorporation of a cyclic and sterically hindered building block like a piperidine derivative can be challenging, often leading to slow reaction kinetics and incomplete coupling.[15][16] The choice of coupling reagent is therefore paramount to success. While traditional carbodiimides like DCC can be inefficient, modern uronium/aminium or phosphonium salt-based reagents are preferred.[15][16][17]
| Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium Salt | Highly efficient, rapid reaction kinetics, low racemization, effective for hindered couplings.[15][18][19] | Must be used with a non-nucleophilic base like DIPEA. |
| HBTU | Uronium Salt | Popular and effective, generates water-soluble byproducts.[17] | Slightly less reactive than HATU for very difficult couplings. |
| PyBOP | Phosphonium Salt | Strong activator, suitable for hindered systems.[15][19] | Byproduct (HMPA) from the related BOP reagent is carcinogenic; PyBOP avoids this.[18] |
| COMU | Uronium Salt | High coupling efficiency comparable to HATU, based on non-explosive and less allergenic Oxyma Pure.[17] | A newer, highly effective alternative. |
For incorporating piperidine building blocks, HATU is often the reagent of choice due to its high reactivity and ability to overcome steric hindrance effectively.[1][15]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis on Rink Amide resin. All steps are performed at room temperature with agitation.
-
Resin Swelling:
-
Place the Rink Amide resin in a peptide synthesis vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.[12]
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen resin.[1][12]
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 times for 1 minute each).
-
-
Coupling of the First Amino Acid:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling activator like HOBt (3 eq.) in DMF.
-
Add the coupling reagent, for example, HBTU (2.9 eq.).
-
Add DIPEA (6 eq.) to the mixture to begin pre-activation (2-5 minutes).[12]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. A positive test (blue beads) indicates free amines and incomplete coupling. If positive, continue agitation or perform a second coupling.
-
Once the test is negative (colorless beads), drain the coupling solution and wash the resin with DMF (5 times).
-
-
Chain Elongation (Repeat Cycle):
-
Repeat the Fmoc deprotection step (Step 2).
-
Repeat the coupling step (Step 3) for the subsequent amino acids in your sequence.
-
-
Incorporation of the Piperidine Building Block:
-
Perform the Fmoc deprotection (Step 2) to expose the N-terminal amine of the growing peptide chain.
-
In a separate vial, pre-activate the Boc-protected piperidine building block (e.g., (S)-1-Boc-3-aminopiperidine, 3 eq.) with HATU (2.9 eq.) in DMF for 2-3 minutes.[1]
-
Add DIPEA (6 eq.) to the pre-activation mixture.[1]
-
Immediately add this activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended.[1]
-
Monitor the coupling reaction using the Kaiser test.
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF.
-
-
Continue Chain Elongation:
-
If the synthesis continues from a functional group on the piperidine ring, the corresponding protecting group would need to be removed. In the case of (S)-1-Boc-3-aminopiperidine, the next amino acid is coupled to the N-terminus of the peptide chain, not the piperidine itself.
-
Continue the synthesis by repeating the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Protocol 2: Cleavage and Global Deprotection
This step cleaves the synthesized peptide from the solid support and removes all acid-labile side-chain protecting groups, including the Boc group on the piperidine nitrogen.
-
Resin Preparation:
-
Wash the final peptide-resin with DMF, followed by DCM (3 times each), to remove residual synthesis reagents and prepare for cleavage.
-
Dry the resin under a vacuum.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dry resin.[1]
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin to collect the TFA filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[12]
-
A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more to remove scavengers and residual cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification and Characterization
The crude peptide will contain deletion sequences and other impurities. Purification is essential to obtain a high-purity product.
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a suitable gradient of acetonitrile and water, both containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final piperidine-containing peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Challenges and Mechanistic Considerations
-
Steric Hindrance: The bulky nature of the piperidine ring can impede coupling reactions.[20] Using powerful coupling reagents like HATU and extending reaction times are crucial mitigation strategies.[15]
-
Aspartimide Formation: A common side reaction in Fmoc-SPPS occurs when an aspartic acid residue is followed by certain amino acids. The basic conditions of piperidine-mediated Fmoc deprotection can promote the formation of a cyclic aspartimide intermediate, which can lead to impurities.[20] Using alternative bases or protecting groups for the aspartic acid side chain can minimize this issue.
-
Piperidine Safety: Piperidine is a corrosive and hazardous chemical with a strong odor.[7] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]
Conclusion
The synthesis of piperidine-containing peptides is a powerful strategy for developing next-generation therapeutics with enhanced stability and bioactivity. By employing an orthogonal Fmoc/tBu protection scheme and leveraging potent coupling reagents, researchers can successfully incorporate these valuable scaffolds into peptide sequences. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for the synthesis, purification, and characterization of these complex and promising molecules, empowering scientists in their pursuit of novel drug candidates.
References
-
National Institutes of Health (NIH). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
-
ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
-
Royal Society of Chemistry. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. [Link]
-
Coconote. Peptide Synthesis and Protecting Groups. [Link]
-
National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
-
ACS GCI Pharmaceutical Roundtable. Deprotection - Reagent Guides. [Link]
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]
-
DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
MDPI. Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. [Link]
-
ACS Publications. Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
International Journal of Novel Research and Development (IJNRD). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
-
ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]
-
ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
-
ResearchGate. Amino Acid-Protecting Groups. [Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]
-
Peptideweb.com. Synthesis protocols. [Link]
-
ResearchGate. (PDF) Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]
-
News-Medical.net. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
ResearchGate. SCHEME 1 (Route B) Reagents and conditions: (i) 20% piperidine/DMF, 20... [Link]
-
Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]
-
Hilaris Publisher. Purity Profiling of Peptide Drugs. [Link]
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Application Notes & Protocols: The Strategic Use of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate in the Development of Potent Enzyme Inhibitors
Prepared by: A Senior Application Scientist
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate as a core structural scaffold in the synthesis of advanced enzyme inhibitors. We will delve into the rationale behind its selection, provide detailed synthetic and analytical protocols, and illustrate its application in the context of developing inhibitors for a clinically relevant enzyme target.
Introduction: The Value of Constrained Scaffolds in Modern Drug Design
The development of potent and selective enzyme inhibitors is a cornerstone of modern therapeutics. A significant challenge in this field is the design of molecules that can adopt a specific, low-energy conformation to maximize binding affinity and selectivity for the target enzyme's active site. Unconstrained, flexible molecules often pay a substantial entropic penalty upon binding, which can diminish their potency.
This has led to the extensive use of conformationally restricted scaffolds, such as the piperidine ring system, which serve as rigid anchors to orient key pharmacophoric elements in a precise three-dimensional arrangement. This compound is a particularly valuable chiral building block in this regard. Its pre-defined stereochemistry and functional handles—the carboxylate for peptide coupling and the Cbz-protected amine for deprotection and further modification—make it an ideal starting point for the synthesis of complex, high-affinity ligands.
A prominent and well-documented application of this scaffold is in the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A serine protease, a key enzyme essential for viral replication. The piperidine core effectively mimics the P2 residue of the natural substrate, positioning other functional groups to make critical interactions within the enzyme's active site.
Strategic Application: Synthesis of an HCV NS3/4A Protease Inhibitor
The following sections will detail the synthetic strategy and protocols for developing an HCV NS3/4A protease inhibitor, starting from this compound. The overall workflow involves the elaboration of this core scaffold to incorporate functionalities that target the S1, S2, and S3/S4 pockets of the NS3 protease.
Overall Synthetic Workflow
The multi-step synthesis transforms the initial piperidine building block into a potent macrocyclic inhibitor. The key transformations include amide bond formation, deprotection, and a final ring-closing metathesis step to create the macrocycle, which enhances both potency and metabolic stability.
Figure 1: General synthetic workflow from the core piperidine scaffold to a final macrocyclic HCV NS3/4A protease inhibitor.
Experimental Protocols
The following protocols are provided as a representative guide. Researchers should adapt these procedures based on their specific target molecule and available laboratory equipment. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Saponification of the Ethyl Ester
Rationale: The initial ethyl ester is unreactive for amide bond formation. Saponification (hydrolysis) converts it to a carboxylic acid, which can then be activated for coupling with the next fragment of the inhibitor.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1) in a round-bottom flask.
-
Add lithium hydroxide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, carefully acidify the reaction mixture to a pH of ~3 using 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.
Protocol 2: HATU-Mediated Amide Coupling
Rationale: This protocol describes the formation of a critical amide bond between the piperidine carboxylic acid (now the P2 fragment) and the P1 fragment of the inhibitor. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
Materials:
-
1-Cbz-3-isopropylpiperidine-3-carboxylic acid (from Protocol 1)
-
P1-amine fragment (e.g., a vinyl-norvaline derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the P1-amine fragment (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide fragment.
Protocol 3: In Vitro HCV NS3/4A Protease FRET Assay
Rationale: This assay is used to determine the inhibitory potency (typically as an IC₅₀ value) of the synthesized compounds. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the NS3 protease separates the pair, resulting in a detectable increase in fluorescence.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-C(5-FAMsp)-NH₂)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM DTT, 20% glycerol
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 1 mM, diluted in 3-fold steps.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
1 µL of the diluted inhibitor in DMSO (or DMSO alone for control wells).
-
25 µL of the NS3/4A enzyme solution (pre-diluted in Assay Buffer to the desired concentration).
-
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the FRET peptide substrate (pre-diluted in Assay Buffer) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the initial reaction rate (the linear slope of fluorescence vs. time).
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Figure 2: Mechanism of the FRET-based assay for measuring HCV NS3 protease inhibition.
Data Interpretation and Expected Results
The successful synthesis and testing of inhibitors derived from this compound should yield potent compounds against the target enzyme. The data from the FRET assay can be summarized to compare the efficacy of different analogues.
Table 1: Representative Inhibition Data for a Series of HCV NS3/4A Inhibitors
| Compound ID | P1 Modification | Macrocycle Size | IC₅₀ (nM) |
| REF-01 | Vinyl-Norvaline | 14-membered | 15.2 |
| AN-01 | Cyclopropyl-Ala | 14-membered | 8.7 |
| AN-02 | Vinyl-Norvaline | 15-membered | 5.4 |
| AN-03 | Cyclopropyl-Ala | 15-membered | 1.9 |
Data is hypothetical and for illustrative purposes only.
The IC₅₀ values provide a direct measure of the inhibitor's potency. As shown in the table, systematic modifications to the P1 fragment and the macrocycle size can lead to significant improvements in inhibitory activity. This structure-activity relationship (SAR) data is crucial for guiding further optimization of the lead compound. A lower IC₅₀ value indicates a more potent inhibitor.
Conclusion
This compound is a high-value, versatile chiral building block for the synthesis of sophisticated enzyme inhibitors. Its rigid piperidine core serves as an excellent scaffold for positioning key pharmacophoric groups in a biologically relevant conformation, as demonstrated in the successful development of potent HCV NS3/4A protease inhibitors. The protocols outlined in these notes provide a solid foundation for researchers to utilize this scaffold in their own drug discovery programs, enabling the rational design and synthesis of next-generation therapeutics.
References
-
Lamarre, D. et al. (2003). An NS3 protease inhibitor with antiviral effects in humans infected with hepatitis C virus. Nature, 426(6963), 186–189. [Link]
-
Goudet, A. et al. (2010). Design, synthesis and biological evaluation of novel piperidinic P2-P4 macrocyclic inhibitors of the hepatitis C virus NS3 protease. Bioorganic & Medicinal Chemistry Letters, 20(13), 3903–3907. [Link]
Protocol for Cbz Deprotection of N-Protected Piperidines: An Application Guide for Researchers
Abstract
The benzyloxycarbonyl (Cbz or Z) group is a vital amine-protecting group in modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and peptides, owing to its general stability.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Consequently, the efficient and selective cleavage of the Cbz group from N-protected piperidines is a critical transformation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the most effective and commonly employed protocols for Cbz deprotection of N-protected piperidines. It delves into the mechanistic underpinnings of each method, offers step-by-step experimental procedures, and provides a comparative analysis to aid in method selection.
Introduction: The Strategic Importance of Cbz Deprotection
The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide chemistry by providing a reliable method for the temporary protection of amines.[2] Its stability to a wide range of reaction conditions, coupled with its susceptibility to cleavage under specific, mild conditions, makes it an invaluable tool in multistep synthesis.[3][4] The deprotection of N-Cbz piperidines is a key step in many synthetic routes, unmasking the secondary amine for further functionalization.
The choice of deprotection method is dictated by the overall molecular architecture, specifically the presence of other sensitive functional groups. This guide will focus on the most prevalent and practical methods: catalytic hydrogenation and acid-mediated cleavage, while also touching upon alternative strategies for complex substrates.
Core Deprotection Methodologies
The two primary strategies for the removal of a Cbz group from a piperidine nitrogen are catalytic hydrogenolysis and acidolysis.
Catalytic Hydrogenation: The Workhorse Method
Catalytic hydrogenation is the most common and often preferred method for Cbz deprotection due to its mild, neutral reaction conditions and the clean byproducts (toluene and carbon dioxide).[3] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2]
Mechanism: The reaction proceeds via hydrogenolysis on the surface of the palladium catalyst. The Cbz group is cleaved by the action of hydrogen, leading to the formation of an unstable carbamic acid intermediate which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2][3]
Workflow for Catalytic Hydrogenation:
Caption: General workflow for palladium-catalyzed Cbz deprotection.
Materials:
-
N-Cbz protected piperidine derivative
-
10% Palladium on carbon (Pd/C) (5-10% w/w)[5]
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected piperidine in a suitable solvent (e.g., MeOH, EtOH) in a round-bottom flask equipped with a magnetic stir bar.[5]
-
Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst can be pyrophoric, especially when dry.[3]
-
Seal the flask and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen three times. A hydrogen balloon is often sufficient for reactions at atmospheric pressure.[6]
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected piperidine.
-
If necessary, purify the product by an appropriate method (e.g., crystallization, column chromatography).
For laboratories not equipped to handle hydrogen gas, or for substrates with functional groups sensitive to reduction by H₂, catalytic transfer hydrogenation is a milder and often more selective alternative.[6][7] This method utilizes a hydrogen donor in place of hydrogen gas.[6]
Common Hydrogen Donors:
Procedure (using Ammonium Formate):
-
Dissolve the Cbz-protected piperidine in MeOH or EtOH.
-
Add 10% Pd/C (typically 10-20% w/w).
-
Add ammonium formate (3-5 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Work-up is similar to the standard hydrogenation protocol: filter through Celite® and concentrate the filtrate.
Acid-Mediated Cleavage: A Metal-Free Alternative
Acid-mediated deprotection provides a valuable metal-free alternative to catalytic hydrogenation, which is particularly advantageous for large-scale synthesis where concerns about heavy metal contamination are paramount.[9] Harsh acidic conditions can cleave the Cbz group.[2]
Mechanism: The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the benzylic C-O bond, often through an SN1 or SN2 pathway, to release the free amine, carbon dioxide, and a benzyl cation, which is subsequently trapped.
Workflow for Acid-Mediated Deprotection:
Caption: General workflow for acid-mediated Cbz deprotection.
A solution of hydrogen bromide in acetic acid is a classic and potent reagent for Cbz deprotection.[6]
Materials:
-
N-Cbz protected piperidine derivative
-
33% HBr in acetic acid
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Centrifugation or filtration apparatus
Procedure:
-
Dissolve the Cbz-protected piperidine in a minimal amount of glacial acetic acid (if necessary).
-
Add a solution of 33% HBr in acetic acid (typically 2-10 equivalents of HBr).
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often rapid.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the piperidine hydrobromide salt by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the solid product by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.
-
The free base can be obtained by neutralizing the salt with a suitable base (e.g., NaHCO₃, NaOH).
Caution: HBr in acetic acid is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood. The quality of the HBr/acetic acid solution is critical, as free bromine impurities can lead to side reactions such as bromination of aromatic rings.[10]
Comparative Analysis of Deprotection Methods
The selection of an appropriate Cbz deprotection protocol is crucial for the success of a synthetic campaign. The following table provides a comparative summary of the key features of the discussed methods.
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Catalytic Transfer Hydrogenation | Acid-Mediated Cleavage (HBr/AcOH) |
| Reagents | H₂, Pd/C | Pd/C, H-donor (e.g., HCO₂NH₄) | HBr in Acetic Acid |
| Conditions | Neutral, Room Temp, 1 atm H₂ | Mild, Room Temp to moderate heat | Strongly acidic, Room Temp |
| Reaction Time | 1 - 24 hours[11] | 1 - 12 hours | 0.5 - 4 hours |
| Advantages | Mild, clean byproducts, high yield[3] | No H₂ gas needed, often more selective[6] | Fast, metal-free, good for scale-up[9] |
| Disadvantages | Pyrophoric catalyst, requires H₂ gas, may reduce other functional groups (e.g., alkenes, nitro groups)[6][11] | Requires stoichiometric H-donor, potential for side reactions from the donor | Corrosive, strongly acidic, potential for acid-sensitive group degradation |
| Chemoselectivity | May reduce alkenes, alkynes, nitro groups, and benzyl ethers.[11] | Generally more chemoselective than H₂/Pd/C.[6] | Orthogonal to reducible groups. |
| Work-up | Filtration of catalyst[3] | Filtration of catalyst | Neutralization and extraction |
Troubleshooting and Optimization
Even with established protocols, challenges can arise during Cbz deprotection. Here are some common issues and potential solutions:
-
Sluggish or Incomplete Hydrogenation:
-
Catalyst Inactivity: The Pd/C catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended.[6] For stubborn cases, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[5]
-
Catalyst Poisoning: Sulfur or phosphorus-containing functional groups in the substrate or impurities can poison the palladium catalyst.[12] In such cases, increasing the catalyst loading or using an alternative deprotection method is advisable.[12]
-
Poor Solubility: If the substrate is not fully dissolved, the reaction rate will be slow. Experiment with different solvents or solvent mixtures to improve solubility.[6]
-
Product Inhibition: The product amine can coordinate to the palladium catalyst, leading to deactivation.[6] Performing the reaction in an acidic solvent like acetic acid can protonate the amine and prevent this coordination.[5]
-
-
Undesired Side Reactions in Hydrogenation:
-
Reduction of other functional groups: If the molecule contains other reducible groups (e.g., double bonds, nitro groups), consider using catalytic transfer hydrogenation, which is often milder.[6]
-
-
Issues with Acid-Mediated Deprotection:
-
Substrate Degradation: If the substrate contains acid-labile functional groups, HBr in acetic acid may be too harsh. Milder acidic conditions or an alternative method should be considered.
-
Acetylation of the product amine: When using acetic acid as a solvent, especially with heating, acetylation of the newly formed amine can be a side reaction.[13]
-
Alternative Methods for Sensitive Substrates
For highly functionalized piperidines where both catalytic hydrogenation and strong acid are incompatible, other methods can be employed:
-
Trimethylsilyl Iodide (TMSI): TMSI can cleave Cbz groups under neutral conditions. The reaction is typically fast and efficient.[14][15] It is generated in situ from trimethylsilyl chloride and sodium iodide.[16]
-
Nucleophilic Deprotection: A protocol using 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide offers a nucleophilic approach to deprotect Cbz groups and is compatible with sensitive functionalities.[6][17]
Conclusion
The deprotection of N-Cbz piperidines is a fundamental transformation in organic synthesis. Catalytic hydrogenation remains the most widely used method due to its mildness and efficiency. However, for substrates with reducible functional groups or for large-scale applications where metal contamination is a concern, acid-mediated cleavage offers a robust alternative. By understanding the mechanisms, advantages, and limitations of each protocol, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules efficiently and in high yield.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]
-
Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]
-
ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
-
ResearchGate. (2022). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
National Institutes of Health. (2012). C-H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines and 1,2,3,4-Tetrahydroisoquinolines via Stereoselective Intramolecular Amination of Benzylic C-H Bonds. Retrieved from [Link]
-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]
-
Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]
-
RSC Publishing. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Retrieved from [Link]
-
Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]
-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]
-
Common Organic Chemistry. Cbz Protection - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2023). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
National Institutes of Health. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]
-
Wikipedia. Trimethylsilyl iodide. Retrieved from [Link]
-
ResearchGate. (2022). Why does my CBz-deprotection not work?. Retrieved from [Link]
- Google Patents. (2009). Process for preparation of mixtures of polypeptides using purified hydrobromic acid.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). TMS Iodide. Retrieved from [Link]
-
National Institutes of Health. (2018). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from [Link]
-
Pubs.acs.org. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Retrieved from [Link]
-
PubChem. OH.Cbz-Phg(3-F)-OH.CH3CO2H.HBr. Retrieved from [Link]
-
RSC Publishing. (1983). Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tdcommons.org [tdcommons.org]
- 10. US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 16. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
Welcome to the dedicated technical support center for the synthesis of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The guidance provided herein is based on established principles of organic synthesis and practical laboratory experience.
Introduction
This compound is a valuable substituted piperidine derivative, a scaffold frequently found in pharmaceutically active compounds.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can lead to diminished yields and the formation of difficult-to-separate impurities. The key to a successful synthesis lies in the strategic choice of starting materials and the precise control of reaction conditions to favor the desired product formation.
This guide will primarily focus on the most common and adaptable synthetic route: the alkylation of a pre-formed piperidine scaffold. We will delve into the critical parameters of this reaction, provide detailed protocols, and offer solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are three main strategies for the synthesis of this target molecule:
-
Direct Alkylation of a Piperidine Precursor: This is often the most direct route, involving the deprotonation of Ethyl 1-Cbz-piperidine-3-carboxylate at the C-3 position, followed by quenching the resulting enolate with an isopropyl halide. This method's success is highly dependent on the choice of base and reaction conditions to ensure regioselectivity.
-
Cyclization via Dieckmann Condensation: This intramolecular reaction involves a diester that cyclizes to form a β-keto ester, which can then be further manipulated.[3][4] For this specific target, a suitably substituted acyclic precursor would be required, which can add to the overall step count.
-
Hydrogenation of a Pyridine Precursor: This involves the synthesis of a pyridine ring bearing the required substituents, followed by catalytic hydrogenation to form the saturated piperidine ring.[5][6] While effective, this can sometimes require high-pressure equipment and careful catalyst selection to avoid side reactions.[5]
This guide will focus on optimizing the direct alkylation approach due to its step-economy.
Q2: Why is the N-Cbz protecting group important in this synthesis?
The Carboxybenzyl (Cbz) protecting group serves several critical functions:[7][8]
-
Prevents N-Alkylation: The piperidine nitrogen is a nucleophile and can compete with the desired C-3 alkylation, leading to the formation of a quaternary ammonium salt.[9] The Cbz group deactivates the nitrogen, preventing this side reaction.
-
Facilitates C-3 Deprotonation: The electron-withdrawing nature of the Cbz group can help to acidify the proton at the C-3 position, making it easier to remove with a suitable base.
-
Stability and Purification: The Cbz group often imparts crystallinity to intermediates, which can aid in purification. It is also stable to a wide range of reaction conditions and can be removed cleanly at a later stage, typically by hydrogenolysis.[7]
Q3: What are the most common side products, and how can they be minimized?
The most common side products in the C-3 alkylation are:
-
N-Alkylated Product: As mentioned, this arises from the reaction of the isopropyl halide with the piperidine nitrogen. Using an N-protected starting material like the Cbz derivative is the most effective way to prevent this.
-
O-Alkylated Product: The enolate intermediate has two nucleophilic sites (carbon and oxygen). While C-alkylation is generally favored, O-alkylation can occur, especially with certain solvents and counter-ions. Using aprotic solvents and lithium or sodium bases generally favors C-alkylation.
-
Dialkylated Product: If a strong excess of the alkylating agent is used or if the mono-alkylated product is deprotonated again, dialkylation at the C-3 position can occur. Careful control of stoichiometry is key to minimizing this.
-
Unreacted Starting Material: Incomplete deprotonation or inefficient trapping of the enolate will result in the recovery of starting material.
Q4: What are the key safety considerations for this synthesis?
-
Strong Bases: Many of the recommended bases, such as Lithium Diisopropylamide (LDA) and Sodium Hydride (NaH), are pyrophoric or highly reactive with water and protic solvents. They must be handled under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.
-
Alkyl Halides: Isopropyl iodide or bromide are alkylating agents and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous ethereal solvents like Tetrahydrofuran (THF) and Diethyl Ether can form explosive peroxides over time. Always use fresh, inhibitor-free solvents or test for peroxides before use.
-
Quenching: The reaction quench should be performed carefully, especially at low temperatures, to control the exotherm.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the direct alkylation route.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the starting material. 2. The base used was not strong enough. 3. The reaction temperature was too high, leading to base decomposition. 4. Water or other protic impurities in the reaction. | 1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. 2. Use a stronger base, such as LDA or LHMDS, instead of alkoxides. 3. Maintain the recommended low temperature (e.g., -78 °C for LDA). 4. Use freshly distilled, anhydrous solvents. |
| Significant Amount of Unreacted Starting Material | 1. Insufficient amount of base used. 2. The addition of the base was too rapid, leading to localized side reactions. 3. The alkylating agent was added before deprotonation was complete. | 1. Use a slight excess of the base (1.1-1.2 equivalents). 2. Add the base dropwise to the solution of the starting material at low temperature. 3. Allow sufficient time for deprotonation (typically 30-60 minutes at low temperature) before adding the alkylating agent. |
| Formation of N-Alkylated Side Product | The N-Cbz protecting group is either absent or was unintentionally cleaved. | Ensure the starting material is correctly N-Cbz protected. Avoid acidic conditions that could lead to Cbz group removal. |
| Presence of a Dialkylated Byproduct | 1. An excess of the alkylating agent was used. 2. The reaction was run for an extended period at a higher temperature. | 1. Use a controlled amount of the alkylating agent (1.0-1.2 equivalents). 2. Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed. |
| Difficulty in Product Purification | The product and starting material have very similar polarities. | 1. Optimize the reaction to drive it to completion to minimize the amount of starting material. 2. Use a high-resolution chromatography system or try a different solvent system for column chromatography. 3. Consider crystallizing the product if it is a solid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via LDA Alkylation
This protocol describes the alkylation of Ethyl 1-Cbz-piperidine-3-carboxylate using Lithium Diisopropylamide (LDA) as the base.
Materials:
-
Ethyl 1-Cbz-piperidine-3-carboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
2-Iodopropane (or 2-bromopropane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
LDA Preparation (in situ):
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.2 equivalents) to the THF.
-
To this solution, add n-BuLi (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
In a separate oven-dried flask under a nitrogen atmosphere, dissolve Ethyl 1-Cbz-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the solution of the starting material to the freshly prepared LDA solution via cannula, keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution, add 2-iodopropane (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent can significantly impact the yield. The following table summarizes typical outcomes:
| Base | Solvent | Temperature (°C) | Typical Yield Range | Key Considerations |
| LDA | THF | -78 | 65-85% | Gold standard for high regioselectivity and yield. Requires strict anhydrous and anaerobic conditions. |
| LHMDS | THF | -78 | 60-80% | A good alternative to LDA, slightly less reactive and can sometimes give cleaner reactions. |
| NaH | THF/DMF | 0 to RT | 30-50% | Less regioselective, can lead to side products. Heterogeneous reaction can be sluggish. |
| t-BuOK | t-BuOH | RT | 20-40% | Prone to elimination and other side reactions. Generally not recommended for this transformation. |
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues in the alkylation reaction.
References
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
-
Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1625. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved January 20, 2026, from [Link]
-
Marson, C. M., et al. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisation. Tetrahedron, 70(40), 7346-7355. [Link]
-
Dieckmann Condensation. In Organic Reactions. (2004). John Wiley & Sons, Inc. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 20, 2026, from [Link]
-
Levison, B. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cbz Deprotection in Complex Molecules
Welcome to the technical support center for troubleshooting the removal of the Carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical synthetic step. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you navigate common issues and optimize your deprotection strategy.
Troubleshooting Guide
The removal of a Cbz group, while conceptually straightforward, can be fraught with complications, especially in the context of complex, multi-functionalized molecules. This section addresses specific experimental problems with a focus on understanding the underlying chemical principles to inform your troubleshooting approach.
Initial Troubleshooting Workflow
Before diving into specific issues, consider this general workflow when a Cbz deprotection reaction is not performing as expected.
Caption: A general workflow for troubleshooting Cbz deprotection.
Q1: My catalytic hydrogenolysis is sluggish, incomplete, or has stalled. What are the common causes and how can I resolve them?
This is one of the most frequently encountered issues. Several factors can impede the efficiency of catalytic hydrogenolysis.[1]
Probable Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst, typically Palladium on Carbon (Pd/C), may be old, have reduced activity, or be of poor quality.[1][2] There can be significant variability in the efficiency of commercial Pd/C sources.[3]
-
Solution: Always use a fresh batch of catalyst from a reputable supplier for challenging substrates.[1] If standard 10% Pd/C is ineffective, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1][4] The state of palladium on the support (oxide, hydroxide, or metal) can influence its activity, but it is generally reduced to Pd(0) in situ under reaction conditions.[5]
-
-
Catalyst Poisoning: This is a major cause of reaction failure. Palladium catalysts are highly susceptible to poisoning by various functional groups or impurities.[5][6]
-
Sulfur or Phosphorus Compounds: Substrates containing sulfur (e.g., thiols, thioethers, methionine, cysteine) or phosphorus can irreversibly bind to the palladium surface, blocking active sites.[5][6][7]
-
Product Amine Coordination: The newly formed amine product can coordinate to the palladium catalyst, leading to deactivation.[1][9]
-
Solution: Performing the reaction in an acidic solvent, such as methanol with a small amount of acetic acid, can protonate the product amine, preventing its coordination with the catalyst.[1][5] However, be mindful that the use of methanol can sometimes lead to N-methylation of the product amine as a side reaction.[10]
-
-
-
Poor Substrate Solubility: For the reaction to proceed, the substrate must have access to the catalyst's active sites. Poor solubility in the chosen solvent can severely limit the reaction rate.[1]
-
Insufficient Hydrogen: The hydrogen source may be depleted or not effectively reaching the catalyst.
-
Solution: Ensure a continuous and adequate supply of hydrogen. For reactions at atmospheric pressure, a hydrogen-filled balloon is often used.[1] For more challenging substrates, higher hydrogen pressure may be required.[1] Ensure vigorous stirring to facilitate mass transfer of hydrogen to the catalyst surface.
-
-
Side Reaction - N-Benzyl Formation: With an insufficient hydrogen source, a side reaction can occur where the intermediate carbamic acid is not fully cleaved, leading to the formation of an N-benzyl-protected tertiary amine.[11]
-
Solution: Ensure an adequate and continuous supply of hydrogen. If this side product is consistently observed, consider switching to a transfer hydrogenation protocol.
-
| Cause of Sluggish Reaction | Recommended Action | Key Consideration |
| Catalyst Inactivity | Use a fresh batch of catalyst; switch to Pearlman's catalyst (Pd(OH)₂/C).[1][4] | Catalyst quality can vary significantly between suppliers.[3] |
| Catalyst Poisoning (Sulfur/Phosphorus) | Increase catalyst loading; switch to a non-hydrogenolysis method.[1][5] | Sulfur compounds can irreversibly deactivate the catalyst.[8] |
| Product Amine Inhibition | Add a small amount of acid (e.g., acetic acid) to the reaction mixture.[1][5] | This protonates the product amine, preventing it from binding to the Pd surface.[9] |
| Poor Substrate Solubility | Screen different solvents or solvent mixtures (e.g., THF/water).[1][10] | The substrate must be in solution to react efficiently. |
| Insufficient Hydrogen | Ensure a good H₂ supply and vigorous stirring; consider increasing H₂ pressure.[1] | Mass transfer of hydrogen to the catalyst is crucial. |
Q2: How can I remove a Cbz group without reducing other sensitive functional groups in my molecule, such as alkenes, alkynes, nitro groups, or benzyl ethers?
Chemoselectivity is a critical challenge in complex molecule synthesis. Standard catalytic hydrogenation with Pd/C and H₂ is a powerful reducing system and can affect other functionalities.[1][12]
Strategies for Selective Cbz Deprotection:
-
Catalytic Transfer Hydrogenation: This method is often milder and can provide better chemoselectivity.[13] Instead of hydrogen gas, a hydrogen donor like ammonium formate, triethylsilane, or 1,4-cyclohexadiene is used in the presence of a palladium catalyst.[1][10][13]
-
Acid-Mediated Deprotection (Acidolysis): This provides a metal-free alternative to hydrogenation.[13][14]
-
Reagents: Strong acids like hydrogen bromide (HBr) in acetic acid, or Lewis acids such as Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can cleave the Cbz group.[11][13][15] Acidic conditions are particularly advantageous for large-scale syntheses where concerns about residual heavy metal contamination are high.[14]
-
Causality: The mechanism involves protonation of the carbamate, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon.[13][16] This method is often orthogonal to other protecting groups like Boc, which is also acid-labile but requires different acidic conditions for removal.[17][18]
-
-
Nucleophilic Deprotection: For highly sensitive substrates, a nucleophilic approach can be employed.
-
Protocol: A method using 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide has been shown to be effective.[1][15] This approach involves an Sₙ2 attack by the thiol at the benzylic carbon of the Cbz group.[12]
-
Advantage: This method is compatible with a range of sensitive functionalities that would not survive hydrogenolysis or strong acid treatment.[12][15]
-
| Deprotection Method | Reagents | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate or Et₃SiH[1] | Milder conditions, better chemoselectivity, no H₂ gas needed.[1] | May still reduce some very sensitive groups. |
| Acidolysis (Strong Acid) | HBr in Acetic Acid[13] | Metal-free, scalable, effective for stubborn cases.[14] | Harsh conditions, can cleave other acid-labile groups.[13] |
| Acidolysis (Lewis Acid) | AlCl₃ in HFIP[11][15] | Mild, good functional group tolerance (nitro, double bonds).[11] | Requires careful handling of Lewis acids. |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄[15] | Excellent for substrates with sensitive functionalities.[15] | Requires specific reagents and conditions.[12] |
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of Cbz deprotection by catalytic hydrogenolysis?
The widely accepted mechanism involves the cleavage of the benzylic C-O bond on the surface of the palladium catalyst.[13] This hydrogenolysis step releases an unstable carbamic acid intermediate, which then spontaneously decarboxylates (loses CO₂) to yield the free amine, with toluene as a byproduct.[13][16]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.[13]
Q4: Can I use alternative, non-palladium catalysts for Cbz removal?
While palladium is the most common, other catalysts can be used. For instance, Raney Nickel can also effect Cbz cleavage, although it is often more reactive and less selective than palladium catalysts. For specific applications, other transition metal catalysts might be employed, but Pd/C remains the go-to choice for its general reliability and effectiveness.[5]
Q5: Are there any "green" or more sustainable methods for Cbz deprotection?
Acid-mediated deprotection methods are considered greener and more sustainable, particularly on an industrial scale, as they avoid the use of expensive and hazardous noble metals and hydrogen gas.[14] Additionally, developing protocols that allow for catalyst recycling is an active area of research to improve the sustainability of hydrogenation reactions.[5][9] Some newer methods also utilize lower alcohols like methanol or ethanol for deprotection in specific heterocyclic systems, offering a milder and potentially more environmentally friendly option.[19][20]
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂
-
Dissolution: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.[1]
-
Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[1] Caution: Pd/C can be pyrophoric and may ignite when dry or exposed to solvents like methanol in the air.[1][2]
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen three times. For atmospheric pressure reactions, a hydrogen-filled balloon is often sufficient.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[1]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine product.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Dissolution: Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.
-
Reagent Addition: Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20% w/w) to the mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish. The reaction is often rapid, and its progress can be monitored by the evolution of CO₂ gas.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 1.
References
- BenchChem. (2025). A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups. Benchchem.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- BenchChem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.
- BenchChem. (2025). How to improve the efficiency of Cbz group removal. Benchchem.
- Gámez, S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Song, G.Q., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Barbieri, A., et al. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
- Song, G.Q., et al. (2016). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry.
- CCS Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
- ResearchGate. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
- NIH. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH.
- BenchChem. (2025). Efficacy comparison of catalysts for Cbz deprotection. Benchchem.
- Scientific Update. (2023). To Deprotect and Serve.
- ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
- BenchChem. (2025). Technical Support Center: Troubleshooting Z-Protecting Group Removal. Benchchem.
- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem.
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- Reddit. (2018). Protecting groups in organic synthesis?!. Reddit.
- ACS Publications. (2021).
- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
- Reddit. (n.d.). Can Pd/C go bad?
- ECHEMI. (n.d.).
- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Organic Chemistry Portal.
- ResearchGate. (2014). How to remove CBz of a compound?.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Reddit. (n.d.). Help with a deprotection method. Reddit.
- ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
- Reddit. (n.d.).
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
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- 19. eurekaselect.com [eurekaselect.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Piperidine Ring Formation
Welcome to the Technical Support Center for Piperidine Synthesis. The piperidine ring is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids.[1][2][3] Its synthesis, while common, is fraught with challenges that can impede research and development. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a troubleshooting-focused format. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to overcome common hurdles in your synthetic endeavors.
Section 1: General FAQs and Troubleshooting
This section addresses broad, frequently encountered issues during the synthesis, purification, and handling of piperidine derivatives.
Q1: My purified piperidine product has developed a yellow tint upon storage. What is the cause, and how can I fix it?
A1: A yellow discoloration in piperidine or its derivatives is almost always due to oxidation.[4] The nitrogen lone pair makes the ring susceptible to slow oxidation by atmospheric oxygen, forming various colored impurities.
-
Causality: The tertiary amine in many piperidine derivatives can be oxidized to form N-oxides or other colored species, while the secondary amine of the parent ring is also susceptible. This process can be accelerated by light and heat.
-
Troubleshooting & Prevention:
-
Purification: The most effective method for removing these colored impurities is distillation, particularly for liquid piperidines.[4] For solid derivatives, recrystallization or column chromatography may be effective.
-
Prevention: The key is proper storage. Purified piperidine should be stored under an inert atmosphere (nitrogen or argon) in a well-sealed container, protected from light (amber vials are recommended), and kept in a cool, dark place.[4]
-
Q2: I am struggling to separate my piperidine product from a pyridine starting material using fractional distillation. Why is this so difficult?
A2: This is a classic challenge in piperidine synthesis via pyridine reduction. Piperidine and pyridine form a high-boiling azeotrope, which is a mixture that boils at a constant temperature and has a constant composition.[4][5] This azeotrope consists of approximately 92% piperidine and 8% pyridine, making complete separation by simple fractional distillation impossible.[4]
-
Causality: The similar boiling points and intermolecular interactions between piperidine and pyridine lead to the formation of this constant-boiling mixture.
-
Solution: Selective Salt Formation: A highly effective chemical separation method involves exploiting the difference in basicity between piperidine and pyridine.
-
Dissolve the mixture in a suitable organic solvent.
-
Bubble carbon dioxide (CO2) gas through the solution. Piperidine, being a stronger base, will react to form a solid piperidinium carbonate salt, while the less basic pyridine will remain in solution.[4][6]
-
The solid salt can be isolated by filtration.
-
The piperidine can then be liberated by treating the salt with a strong base (e.g., aqueous KOH or NaOH) and extracted into an organic solvent.[6]
-
Q3: My solution of piperidine in an organic solvent (like DMF or CH2Cl2) formed crystals upon storage. What happened?
A3: This is another common issue related to the basicity of the piperidine nitrogen. The crystallization is likely due to the formation of a salt.[4]
-
Causality:
-
Solution & Prevention:
-
The crystals can often be redissolved by gentle heating or addition of a co-solvent, but this does not solve the underlying purity issue.
-
To prevent this, always use tightly sealed containers for solutions. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is recommended.
-
Q4: How do I choose the right N-protecting group for my synthesis?
A4: The choice of a nitrogen protecting group is critical for controlling the reactivity of the piperidine ring.[1] The ideal group depends on the reaction conditions you plan to use in subsequent steps.
-
Boc (tert-Butoxycarbonyl): This is one of the most common protecting groups.
-
Cbz (Carboxybenzyl): Another widely used protecting group.
-
Advantages: Stable to acidic conditions and some reducing agents.
-
Removal: Typically removed by catalytic hydrogenation (e.g., H2, Pd/C), which simultaneously reduces any double bonds in the molecule.
-
-
Fmoc (Fluorenylmethyloxycarbonyl):
-
Advantages: Stable to acidic conditions.
-
Removal: Cleaved under basic conditions, often with a solution of piperidine itself in DMF.[8]
-
| Protecting Group | Stable To | Labile To | Common Use Case |
| Boc | Bases, Nucleophiles, Hydrogenation | Strong Acids (TFA, HCl) | General synthesis, when subsequent steps involve basic or reductive conditions.[1][7] |
| Cbz | Mild Acids, Mild Bases | Catalytic Hydrogenation, Strong Acids/Bases | Useful when acidic conditions are required elsewhere in the synthesis. |
| Fmoc | Acids, Hydrogenation | Bases (e.g., Piperidine) | Common in peptide synthesis; useful when acid-labile groups must be preserved.[8] |
Section 2: Troubleshooting Specific Synthetic Routes
This section dives into common problems associated with the primary methods of piperidine ring formation.
2.1 Catalytic Hydrogenation of Pyridines
This is one of the most direct methods for synthesizing the piperidine core.[9] However, it is highly sensitive to catalyst activity and reaction conditions.
Q: My pyridine hydrogenation is sluggish, incomplete, or fails entirely. What are the likely causes?
A: This is a multifaceted problem often pointing to catalyst deactivation or "poisoning."
-
Causality: Catalyst Poisoning: The piperidine product is a stronger Lewis base than the starting pyridine. Its nitrogen lone pair can irreversibly bind to the active sites on the metal catalyst (e.g., Pd, Pt, Rh), effectively "poisoning" it and preventing further reaction.[10]
-
Troubleshooting Workflow:
Troubleshooting workflow for hydrogenation. -
Expert Insight: The Acidic Additive Trick: Adding a strong, non-coordinating acid protonates the basic nitrogen of both the pyridine starting material and the piperidine product.[10] This prevents the lone pair from binding to the metal catalyst, dramatically improving reaction rates and preventing auto-inhibition.[10] However, be aware that this may not be suitable for acid-sensitive substrates.
2.2 Intramolecular Reductive Amination
This powerful method forms the ring by cyclizing a linear precursor containing both an amine and a carbonyl (or a precursor like an azide).[11]
Q: I'm attempting an intramolecular reductive amination. The reaction is not working, or I am isolating the intermediate imine/enamine instead of the piperidine.
A: This issue typically boils down to the choice and reactivity of the reducing agent or the pH of the reaction.
-
Causality: The reaction proceeds in two main steps: (1) formation of an iminium ion intermediate, and (2) reduction of this ion to the cyclic amine.[12] If the reducing agent is too reactive, it may reduce the starting aldehyde/ketone before cyclization. If it's not reactive enough or if conditions aren't right for reduction, the iminium ion may not be reduced.
-
Choosing the Right Reducing Agent:
-
Sodium Borohydride (NaBH4): A common and inexpensive choice. However, it can reduce aldehydes and ketones directly.[13] It's often best to allow the imine to form first before adding NaBH4.[13]
-
Sodium Cyanoborohydride (NaBH3CN): A classic choice for reductive amination. It is less reactive than NaBH4 and is selective for reducing the protonated iminium ion over the carbonyl group, especially at a mildly acidic pH (4-5).[13][14]
-
Sodium Triacetoxyborohydride (NaBH(OAc)3 or STAB): An excellent, milder alternative to NaBH3CN that avoids the use of cyanide.[12][13] It is highly effective for a wide range of substrates and is often the reagent of choice.[12][14]
-
Catalytic Hydrogenation (H2/Catalyst): A greener alternative that uses hydrogen gas and a metal catalyst (e.g., Pd/C). This can be performed in a one-pot fashion.[12][15]
-
| Reducing Agent | Pros | Cons | Optimal pH |
| H2, Pd/C | Green (H2O byproduct), atom economical.[15] | Requires specialized pressure equipment; potential for catalyst poisoning.[10] | Neutral/Acidic |
| NaBH4 | Inexpensive, readily available. | Can reduce starting carbonyl; less selective.[13] | Neutral/Slightly Basic |
| NaBH3CN | Highly selective for iminium ions.[13][14] | Highly toxic (cyanide source). | Mildly Acidic (4-6) |
| NaBH(OAc)3 (STAB) | Selective, non-toxic, commercially available.[12][14] | More expensive, can be moisture-sensitive. | Mildly Acidic |
2.3 Intermolecular Cycloadditions (Aza-Diels-Alder)
The aza-Diels-Alder reaction is a powerful tool for constructing substituted piperidine rings by reacting an azadiene with a dienophile.[16]
Q: My aza-Diels-Alder reaction has low yield and poor regioselectivity. How can I optimize it?
A: The outcome of aza-Diels-Alder reactions is highly dependent on the electronics of the reactants, the catalyst, and the solvent.
-
Causality: This is an inverse-electron-demand Diels-Alder reaction, meaning it works best with an electron-deficient diene and an electron-rich dienophile.[16] The regioselectivity is governed by the matching of the frontier molecular orbitals (HOMO of the dienophile and LUMO of the diene).
-
Optimization Strategies:
-
Solvent Effects: Non-polar solvents often work well. However, specialized solvents like perfluoroalcohols can accelerate the reaction through hydrogen bonding with the azadiene, improving rates and yields.[16]
-
Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom of the azadiene, lowering its LUMO energy and accelerating the reaction. However, a strong Lewis acid can sometimes favor a stepwise pathway, reducing stereoselectivity.[4] Common catalysts include ZnCl2, BF3·OEt2, and ZrCl4.[17][18]
-
Temperature Control: Side reactions like polymerization can occur at higher temperatures.[4] Lowering the reaction temperature can often improve selectivity and minimize byproduct formation.[4]
Key optimization points for Aza-Diels-Alder. -
Section 3: Purification and Characterization
Q: My crude reaction mixture is complex. What is a logical workflow for purification?
A: A systematic approach is crucial for efficiently isolating your target piperidine derivative.
-
Step 1: Aqueous Workup/Extraction: First, perform an acid-base extraction. Since piperidines are basic, they can be extracted into an aqueous acid layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The piperidine can then be recovered by basifying the aqueous layer (e.g., with NaOH) and re-extracting into an organic solvent.
-
Step 2: Bulk Purification:
-
Step 3: High-Resolution Purification:
-
Column Chromatography: This is the most common method for separating compounds with similar polarities. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase must be optimized, often using TLC as a guide.[5]
-
Q: What are the key spectroscopic signals to confirm the formation of a piperidine ring?
A: NMR and Mass Spectrometry are your primary tools.
-
¹H NMR Spectroscopy:
-
Look for the appearance of signals in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the CH2 protons of the piperidine ring.
-
The signals are often complex due to overlapping multiplets from the chair conformations of the ring.
-
The protons on the carbon adjacent to the nitrogen (C2 and C6) are usually shifted downfield (2.5-3.5 ppm).
-
-
¹³C NMR Spectroscopy:
-
Mass Spectrometry (MS):
-
Confirm the molecular weight by identifying the molecular ion peak ([M]+) or the protonated molecular ion ([M+H]+ in ESI+ mode).[20]
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine with Acid Additive
-
Objective: To synthesize a piperidine derivative via hydrogenation while mitigating catalyst poisoning.
-
Methodology:
-
To a solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a high-pressure reaction vessel, add the catalyst (e.g., 5-10 mol% PtO2 or Pd/C).
-
Carefully add a strong acid (e.g., concentrated HCl, 1.1 eq) to the mixture.
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-500 psi, depending on substrate) and stir vigorously at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The product will be the hydrochloride salt. To obtain the free base, perform an aqueous workup with a strong base.
-
Protocol 2: General Procedure for One-Pot Intramolecular Reductive Amination using STAB
-
Objective: To form a piperidine ring from a linear amino-ketone or amino-aldehyde.
-
Methodology:
-
Dissolve the amino-carbonyl substrate (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or CH2Cl2).
-
Add acetic acid (1.1 - 1.5 eq) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH2Cl2) two more times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product for further purification.
-
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis.
- Banks, H. D. (1992). Piperidine Synthesis. DTIC.
- Benchchem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
- Benchchem. (2025). Technical Support Center: Optimization of Piperidine Ring Formation.
- Benchchem. (2025). What are the purification methods for piperidines?
- Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Benchchem. (2025). Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide.
- de Bruin, B., et al. (n.d.). [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines. PMC - NIH.
- ResearchGate. (n.d.). The effect of different catalyst on the synthesis of piperdines.
- Benchchem. (2025). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
- Wordpress. (2026). Reductive Amination.
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
- Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
- BGI. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Myers, J. W. (n.d.). Myers Chem 115.
- Wikipedia. (n.d.). Reductive amination.
- Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- The Royal Society of Chemistry. (n.d.). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars.
- The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds.
- ResearchGate. (2014). Nitrogen Protecting Groups: Recent Developments and New Applications.
- PubMed. (n.d.). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts.
- Pan, C., et al. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 16. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Preventing epimerization during piperidine synthesis
A Researcher's Guide to Preventing and Controlling Epimerization
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that controlling stereochemistry is paramount in the synthesis of complex molecules. The piperidine scaffold, a cornerstone in medicinal chemistry, frequently presents challenges related to stereochemical instability, particularly epimerization.[1][2] This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent epimerization in your synthetic workflows.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of epimerization in the context of piperidine chemistry.
Q1: What is epimerization, and why is it a critical issue in piperidine synthesis?
A: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted. In piperidine chemistry, this most commonly occurs at a carbon atom adjacent to the nitrogen (the α-carbon) or another activated position on the ring.[3]
This is a significant concern because the biological activity of a drug candidate is intrinsically linked to its precise three-dimensional structure. The formation of an unintended epimer can result in:
-
Loss of Therapeutic Efficacy: The unintended epimer may have significantly lower or no binding affinity for the biological target.
-
Altered Pharmacological Profile: The epimer could have different side effects, toxicity, or metabolic pathways.
-
Purification Challenges: Epimers often possess very similar physical properties, making their separation by standard chromatography difficult and costly.
Q2: What is the primary chemical mechanism driving epimerization at the α-carbon of a piperidine?
A: The principal cause of epimerization at the α-carbon is the acidity of the C-H bond at that position. A base can abstract this proton to form a planar, achiral enamine or a related resonance-stabilized intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of epimers.[3] Modern photocatalytic methods can also induce epimerization through a radical-mediated hydrogen atom transfer (HAT) mechanism, which allows for equilibration to the most thermodynamically stable isomer.[4][5][6][7]
Q3: What is the difference between kinetic and thermodynamic control, and how does it relate to epimerization?
A: This concept is central to controlling the stereochemical outcome of your reaction.[8]
-
Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy. Kinetic conditions typically involve low temperatures, short reaction times, and sterically hindered reagents. The resulting product ratio reflects the relative rates of formation.[8][9]
-
Thermodynamic Control: This regime favors the most stable product. Thermodynamic conditions involve higher temperatures, longer reaction times, and conditions that allow for the reversal of the product-forming step (equilibration).[8][9][10] The product ratio reflects the relative thermodynamic stability of the isomers.
If your desired piperidine epimer is the less stable one, you must employ strict kinetic control. If it is the more stable epimer, you can use thermodynamic conditions to your advantage, sometimes even to correct an unfavorable kinetic outcome.[11][12]
Part 2: Troubleshooting Guide: Common Scenarios & Solutions
This section provides solutions to specific problems you might encounter during your experiments.
Scenario 1: "My reaction produced a mixture of epimers at the C-2 position. How do I diagnose the cause?"
A: An unexpected mixture of epimers points to a loss of stereochemical control. The key is to identify which factors in your reaction are promoting the equilibration of your stereocenter.
Troubleshooting Workflow
Use the following decision tree to pinpoint the likely cause of epimerization.
Sources
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Piperidine Functionalization Core: A Technical Guide for Synthetic Chemists
Welcome to the technical support center for piperidine ring functionalization. As a ubiquitous scaffold in pharmaceuticals and natural products, the precise modification of the piperidine core is a frequent challenge in medicinal and process chemistry. This guide is designed to provide you, our fellow researchers and drug developers, with actionable insights and troubleshooting strategies for the selective functionalization of this critical heterocycle. We will move beyond simple protocols to explore the underlying principles that govern selectivity, helping you to rationalize your observations and design more effective synthetic routes.
Part 1: Troubleshooting & FAQs - Navigating Common Hurdles
This section addresses the most common issues encountered during the selective functionalization of piperidine rings. The solutions provided are based on a combination of established literature and in-house expertise.
Issue 1: Poor Regioselectivity in C-H Functionalization (C2 vs. C3 vs. C4)
Question: "My palladium-catalyzed C-H arylation of an N-aryl piperidine is giving me a mixture of C2, C3, and C4-arylated products. How can I improve selectivity for a single position?"
Answer: This is a classic challenge in piperidine C-H functionalization. The inherent electronic and steric similarities of the methylene groups often lead to a lack of selectivity. Here’s how to troubleshoot:
-
The Role of the Directing Group (DG): The choice of N-substituent is paramount. For C2 functionalization, strongly coordinating directing groups are often required. If you are using a simple N-aryl group, the catalyst may not be held in sufficient proximity to the C2 C-H bonds.
-
Troubleshooting Step 1: Consider replacing the N-aryl group with a removable directing group known to favor C2 functionalization, such as the picolinamide or 2-(pyridin-2-yl)isopropyl (PyPri) groups. These groups form a more stable, six-membered palladacycle intermediate, favoring activation of the C2 position.
-
Troubleshooting Step 2: For C3 or C4 functionalization, a directing group strategy is often less effective. Here, the intrinsic reactivity of the piperidine ring must be exploited. C4 functionalization can sometimes be achieved through a "chain-walking" or isomerization mechanism, but achieving high C3 selectivity often requires a substrate-controlled approach where other positions are blocked or a different strategy, like starting from a pre-functionalized ring (e.g., a piperidin-3-one), is employed.
-
-
Ligand and Additive Effects: The ligand on your palladium catalyst and the additives in your reaction can dramatically influence the regioselectivity.
-
Troubleshooting Step 3: For C2-arylation, bulky, electron-rich phosphine ligands (e.g., JohnPhos, SPhos) can sometimes improve selectivity by sterically hindering approach to the C3 and C4 positions.
-
Troubleshooting Step 4: The choice of oxidant is also critical. For Pd(II)-catalyzed reactions, benzoquinone (BQ) is common, but its decomposition can lead to side reactions. Consider using Ag(I) or Cu(II) salts, which can also influence the active catalyst and its selectivity profile.
-
Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Lack of Stereoselectivity in C-H Functionalization
Question: "I'm performing a C-H functionalization on a substituted piperidine, and I'm getting a 1:1 mixture of diastereomers. How can I control the stereochemical outcome?"
Answer: Achieving stereoselectivity in piperidine C-H functionalization is a significant challenge, as the flexible ring can adopt multiple conformations. The key is to control the approach of the catalyst to the C-H bond.
-
Substrate Control: The existing stereocenters on your piperidine ring should, in principle, direct the functionalization. If they are not, it may be due to the distance from the reacting C-H bond or the flexibility of the ring.
-
Troubleshooting Step 1: Analyze the ground-state conformation of your piperidine substrate using computational methods or by analogy to similar systems in the literature. The incoming group will generally add to the less sterically hindered face. For C-H activation, this often means an equatorial C-H bond is favored over an axial one.
-
Troubleshooting Step 2: If your directing group is conformationally mobile, it can lead to a loss of stereocontrol. Consider installing a more rigid directing group or one that has a stronger conformational preference.
-
-
Catalyst Control: Chiral catalysts or ligands can override the substrate's intrinsic bias.
-
Troubleshooting Step 3: Employ a chiral ligand system. For palladium catalysis, ligands like chiral mono-protected amino acids (MPAA) have shown great success in enantioselective C-H functionalization. These ligands create a chiral pocket around the metal center, which can differentiate between prochiral C-H bonds or the two faces of the piperidine ring.
-
Data Comparison: Chiral Ligands for Asymmetric C-H Functionalization
| Ligand Type | Typical Catalyst System | Common Application | Reported Enantioselectivity (ee) | Reference |
| Mono-Protected Amino Acids (MPAA) | Pd(OAc)₂ | Arylation of C(sp³)-H bonds | 80-99% | |
| Chiral Phosphoric Acids (CPA) | Rh₂(esp)₂ | Carbene/Nitrene Insertion | 90-99% | |
| BOX/PyBox Ligands | Cu(I), Ru(II) | Various | 75-95% | N/A |
Part 2: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common and powerful piperidine functionalization reactions.
Protocol 1: Palladium-Catalyzed C2-Arylation using a Removable Directing Group
This protocol details the C2-arylation of a piperidine using a picolinamide directing group, a reliable method for achieving high regioselectivity.
Diagram of the Catalytic Cycle:
Caption: Simplified catalytic cycle for Pd(II)-catalyzed C-H arylation.
Step-by-Step Methodology:
-
Installation of Directing Group:
-
To a solution of piperidine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM, 0.2 M), add picolinoyl chloride (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated NaHCO₃ solution, separate the organic layer, dry with Na₂SO₄, and concentrate under reduced pressure. The crude picolinamide can often be used directly in the next step after purification by column chromatography (EtOAc/hexanes).
-
-
C-H Arylation Reaction:
-
To an oven-dried vial, add the N-picolinoyl piperidine (1.0 equiv), Pd(OAc)₂ (10 mol%), K₂CO₃ (2.0 equiv), and the desired aryl iodide (1.5 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Causality Check: K₂CO₃ is a crucial base for the C-H activation step (concerted metalation-deprotonation pathway). The high temperature is necessary to overcome the activation barrier for C-H cleavage.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, gradient of EtOAc in hexanes) to yield the C2-arylated product.
-
-
Removal of Directing Group:
-
The picolinamide group can be removed under basic or acidic hydrolysis conditions (e.g., 6M HCl at reflux, or NaOH in MeOH/H₂O) to reveal the free secondary amine.
-
Part 3: Advanced Strategies - Beyond Classical Approaches
The field is rapidly moving towards more elegant and efficient methods. Below are strategies that represent the cutting edge of piperidine functionalization.
Photoredox Catalysis for Piperidine Functionalization
Concept: Photoredox catalysis utilizes light to generate highly reactive radical intermediates under mild conditions, offering unique reactivity patterns compared to traditional transition metal catalysis. For piperidines, this often involves the generation of an α-amino radical via single-electron oxidation of the nitrogen atom.
Common Issue & Solution:
-
Question: "My photoredox-catalyzed Minisci-type reaction on an N-protected piperidine is giving low yields and multiple byproducts. What's going wrong?"
-
Answer: Low yields in these reactions often stem from inefficient radical generation or competing side reactions.
-
Troubleshooting Step 1 (Photocatalyst Choice): Ensure your photocatalyst's excited-state potential is sufficient to oxidize the piperidine nitrogen or a precursor. For electron-rich piperidines, an iridium or ruthenium complex is often a good starting point. For less electron-rich systems, an organic dye like eosin Y might be more suitable.
-
Troubleshooting Step 2 (Solvent & Additives): The solvent can significantly impact the reaction. Polar, non-protic solvents like DMF or DMSO are common. If you are seeing protonolysis of your intermediates, consider a less acidic solvent. An acid additive (e.g., trifluoroacetic acid) is often required to promote the formation of the key iminium ion intermediate, which is more susceptible to nucleophilic attack.
-
Conceptual Workflow for Photoredox-Mediated C-H Functionalization:
Caption: General pathway for photoredox-mediated α-C-H functionalization of piperidines.
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization of Aliphatic and Aromatic C–H Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
Shabashov, D., & Daugulis, O. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds. Journal of the American Chemical Society, 132(11), 3965–3972. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2016). Palladium-Catalyzed C–H Arylation of Aliphatic Amines Using a Removable Pyridyl-Based Directing Group. Journal of the American Chemical Society, 138(30), 9779–9790. [Link]
-
Wang, Z. J., Zhu, C. L., & Zhou, C. Y. (2012). Chiral phosphoric acid catalyzed asymmetric C–H bond functionalization. Chemical Society Reviews, 41(12), 4169. [Link]
Technical Support Center: Overcoming Solubility Issues of Piperidine Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are foundational building blocks in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their journey from synthesis to application is frequently hampered by a significant, practical hurdle: poor solubility. The physicochemical properties of substituted piperidines can vary dramatically, leading to challenges in reaction workups, purification, formulation, and biological screening.
This guide provides a comprehensive troubleshooting framework designed to address these solubility challenges head-on. Moving beyond simple solvent lists, we will explore the mechanistic basis of piperidine solubility and provide a logical, step-by-step approach to systematically diagnose and solve issues you may encounter in the lab.
Frequently Asked Questions (FAQs): The Fundamentals of Piperidine Solubility
This section addresses the most common questions regarding the solubility of piperidine intermediates, providing foundational knowledge for effective troubleshooting.
Q1: Why are my piperidine-containing compounds often poorly soluble?
The solubility of a piperidine derivative is a delicate balance of its structural features. While the parent piperidine ring is soluble in water and many organic solvents, its derivatives can be problematic for several reasons[1][]:
-
Lipophilicity: The piperidine ring is a saturated carbocycle. When decorated with large, nonpolar, or aromatic substituents, the overall lipophilicity of the molecule increases, drastically reducing its solubility in aqueous or polar solvents.
-
Crystal Lattice Energy: The way molecules pack in a solid state significantly impacts solubility. A stable crystal lattice requires more energy to break apart, resulting in lower solubility.
-
The Basic Nitrogen: The nitrogen atom in the piperidine ring is basic, with a pKa of the corresponding protonated form typically around 11.2.[4][5] This means its ionization state—and therefore its polarity and solubility—is highly dependent on the pH of the medium.
Q2: My intermediate has crashed out of solution. What are the first things I should try?
When facing unexpected precipitation, a systematic approach is key. Before employing advanced methods, start with the most straightforward techniques:
-
Temperature Adjustment: For many compounds, solubility increases with temperature.[6] Gently warming the solution may redissolve the precipitate. Conversely, if crystallization occurred upon heating, cooling might be necessary. Always consider the thermal stability of your compound.[7]
-
Solvent Screening: The principle of "like dissolves like" is paramount.[6] If your intermediate is nonpolar, a less polar solvent might be required. Consider a range of solvents with varying polarities. Common choices for piperidine derivatives include polar aprotic solvents like DMSO and DMF, or alcohols like methanol and ethanol.[5][8]
-
pH Adjustment: If the solvent system is aqueous or protic, altering the pH can have a profound effect. Since piperidines are basic, lowering the pH will protonate the nitrogen, forming a more polar and often dramatically more soluble piperidinium salt.[4][5]
Visual Guide 1: The Critical Role of pH in Piperidine Solubility
The ionization state of the piperidine nitrogen is a primary lever for controlling aqueous solubility.
Caption: Effect of pH on piperidine ionization and resulting solubility profile.
Q3: My compound is dissolved in DMSO for a biological assay, but it precipitates upon dilution into my aqueous buffer. How can I prevent this?
This is a classic solubility problem for lipophilic compounds. The sudden shift from a powerful organic solvent (DMSO) to an aqueous environment causes the compound to crash out. Here are several effective strategies[4][9][10]:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as the experiment can tolerate without causing artifacts (typically ≤1%).[4]
-
Use a Stepwise Dilution: Instead of a direct, large dilution, perform an intermediate dilution into a buffer containing a higher percentage of co-solvent or directly into media containing serum, which can help solubilize hydrophobic compounds.[10]
-
Pre-warm the Aqueous Buffer: Adding cold stock solution to a warmer buffer can sometimes induce precipitation. Ensure both solutions are at the same temperature, ideally 37°C for cell-based assays.[10]
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or swirling to ensure rapid dispersion, preventing localized high concentrations that initiate precipitation.[10]
Q4: When should I consider more advanced techniques like salt formation or using cyclodextrins?
If the foundational techniques (pH, co-solvents, temperature) are insufficient for your needs, it's time to explore more advanced formulation strategies.
-
Salt Formation: This is a robust method for ionizable compounds like piperidines. Forming a salt with a pharmaceutically acceptable acid (e.g., HCl, maleate, glycolate) can significantly improve aqueous solubility and dissolution rates.[4][11] This is particularly useful if you need a stable, solid form with improved properties for in vivo studies.[12]
-
Co-crystallization: This technique can improve the solubility of weakly ionizable or non-ionizable compounds by forming a multi-component crystal with a suitable "co-former."[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with greatly enhanced aqueous solubility.[5][13][14] This is highly effective for increasing the apparent solubility of a compound in solution.[4]
Troubleshooting Guide: A Scenario-Based Approach
Visual Guide 2: Decision Workflow for Solubility Troubleshooting
This flowchart provides a logical path for diagnosing and resolving solubility issues with piperidine intermediates.
Caption: A decision-making workflow for troubleshooting solubility issues.
Key Experimental Protocols
Here we provide standardized, step-by-step methodologies for quantifying and improving the solubility of your piperidine intermediates.
Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic solubility of a compound in a given solvent.[15]
Materials:
-
Piperidine intermediate (solid)
-
Selected solvent (e.g., water, PBS pH 7.4, 0.01 M HCl)
-
Analytical balance, scintillation vials with caps
-
Constant temperature shaker
-
Syringe filters (0.22 µm, solvent-compatible)
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[7][16]
Procedure:
-
Preparation: Add an excess amount of the solid intermediate to a vial to ensure a saturated solution with undissolved solid remaining at the end.[15]
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[15]
-
Filtration: Withdraw the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.[4]
-
Quantification: Accurately dilute the filtered solution to a concentration within the linear range of your analytical method and determine the concentration.[7]
-
Reporting: Calculate the original concentration, accounting for the dilution factor. Express the solubility in mg/mL or mol/L at the specified temperature and pH.[4]
Visual Guide 3: Shake-Flask Solubility Assay Workflow
Caption: Workflow for Determining Equilibrium Solubility.[15]
Protocol 2: Small-Scale Salt Formation Feasibility Test
This protocol allows for a quick assessment of whether salt formation is a viable strategy for your piperidine intermediate.
Materials:
-
Piperidine intermediate (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl in dioxane, maleic acid, citric acid)
-
A variety of organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)
-
Small test tubes or vials
Procedure:
-
Dissolution: Dissolve a small amount of your piperidine free base in a minimal volume of a chosen solvent.
-
Acid Addition: Add a stoichiometric equivalent (1.0 eq) of the selected acid to the solution. If using a solid acid, it may be necessary to dissolve it in a small amount of the same or a miscible solvent first.
-
Observation: Observe for the formation of a precipitate. Successful salt formation is often indicated by the rapid precipitation of a crystalline solid.
-
Isolation & Test: If a solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry.
-
Solubility Check: Test the aqueous solubility of the resulting salt compared to the original free base. A significant increase indicates a successful salt screen.
Quantitative Data Summaries
Table 1: Effect of pH on the Solubility of a Model Piperidine Derivative
This table illustrates the dramatic impact of pH on the aqueous solubility of a basic piperidine compound.
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1 - 10 |
| Data adapted for a representative basic piperidine intermediate from BenchChem.[4] |
Table 2: Common Co-solvents for Solubilizing Piperidine Intermediates
| Co-Solvent | Type | Key Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Powerful solvent for a wide range of compounds; often used for stock solutions. Can be toxic in some biological systems.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO in solvent power; can be useful for reactions.[5] |
| Ethanol / Methanol | Polar Protic | Good for compounds that can hydrogen bond; less toxic than DMSO/DMF for some applications.[5][8] |
| Polyethylene Glycols (PEG) | Polar Protic | Often used in pharmaceutical formulations to improve solubility of poorly water-soluble drugs.[5] |
Table 3: Solubility Enhancement via Salt Formation with an Amine (Piperazine)
While not piperidine, data from the structurally related amine piperazine demonstrates the powerful effect of salt formation on the solubility of poorly soluble drugs.
| Compound | Solubility Increase Factor (vs. free drug in pure water) |
| Ibuprofen-piperazine salt | > 10-fold |
| Indomethacin-piperazine salt | > 10-fold |
| Sulindac-piperazine salt | > 10-fold |
| Data adapted from a study on NSAIDs with piperazine.[4][12] |
References
-
Piperidine | Solubility of Things. Solubility of Things. [Link]
-
Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PubMed Central. [Link]
-
Piperidine. Wikipedia. [Link]
-
PIPERIDINE. Ataman Kimya. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. ResearchGate. [Link]
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]
-
What solvents can dissolve piperidines?. Blog. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. [Link]
-
Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmacy & Pharmacognosy Research. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
- Piperidine derivatives and their salts.
-
Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. [Link]
-
(PDF) Piperidine and piperine: extraction and content assessment in black pepper. [Link]
-
What are the detection methods for piperidine?. Biosynce Blog. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Piperidine | C5H11N | CID 8082. PubChem. [Link]
-
Solvation of Piperidine in Nonaqueous Solvents | Request PDF. ResearchGate. [Link]
-
Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]
-
Solvents and Co-solvents used in Injectables (32) | Download Table. ResearchGate. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ycdehongchem.com [ycdehongchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3426028A - Piperidine derivatives and their salts - Google Patents [patents.google.com]
- 12. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. seer.ufrgs.br [seer.ufrgs.br]
Technical Support Center: Purification of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
Welcome to the technical support center for Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Critical Role of Purity
This compound is a valuable building block in medicinal chemistry, often serving as an intermediate in the synthesis of complex pharmaceutical agents.[1] The purity of this compound is paramount, as residual impurities can interfere with subsequent reactions, compromise the integrity of biological assays, and introduce unwanted side products into your final active pharmaceutical ingredient (API).[2][3] This guide provides a structured approach to identifying and removing common impurities through robust, validated methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile depends heavily on your specific synthetic route. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual amounts of the parent piperidine ester and benzyl chloroformate (Cbz-Cl) are frequent.
-
Reagent-Related Byproducts: Benzyl alcohol can form from the hydrolysis of Cbz-Cl. Di-tert-butyl dicarbonate can be a byproduct if used in the reaction.
-
Side-Reaction Products: Over-alkylation or side reactions on the piperidine ring can occur.[4] Oxidation of the piperidine nitrogen to form an N-oxide is also possible, which can complicate purification and downstream applications.[5][6]
-
Solvents and Water: Residual solvents from the reaction or workup are almost always present and must be removed.[2]
Q2: My crude product is a yellow-to-brown oil. What causes this discoloration and how can I remove it?
A2: A yellow or brown tint often indicates the presence of oxidation products or other high-molecular-weight, polar impurities.[2] Piperidine derivatives can be susceptible to air oxidation over time.[3] The most effective method for removing these colored impurities is typically column chromatography on silica gel. The colored components are usually more polar and will either remain at the top of the column or elute much later than the desired product.
Q3: I see an unexpected peak in my LC-MS analysis. How can I identify it?
A3: Identifying unknown peaks requires a systematic approach. First, consider the masses of all potential starting materials, byproducts, and common side-products as discussed in Q1. Compare the observed mass-to-charge ratio (m/z) with these calculated masses. For example, an [M+18] adduct could indicate an ammonium adduct, while an [M+23] adduct suggests a sodium adduct. If the mass does not correspond to a likely candidate, consider possibilities like dimers, or products of unexpected side reactions. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing you to predict the elemental composition and narrow down the possibilities significantly.
Q4: Is recrystallization a viable purification method for this compound?
A4: Yes, potentially. The introduction of the Cbz protecting group often increases the crystallinity of molecules.[7] If your crude product is a solid or can be induced to solidify, recrystallization is an excellent and scalable purification technique. The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures. Common solvent systems to screen include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
Troubleshooting and Purification Strategy Guide
This section provides a logical workflow and addresses specific issues you may encounter during the purification process.
Initial Purification Workflow
The first step after the reaction is a proper aqueous workup to remove the bulk of water-soluble impurities. This is followed by an analysis to determine the next steps.
}
Troubleshooting Specific Impurities
| Issue / Observation | Potential Cause(s) | Recommended Solution & Rationale |
| Product contaminated with starting piperidine. | Incomplete reaction. | Acid Wash: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl). The basic piperidine will be protonated to form a water-soluble salt, which partitions into the aqueous layer.[8] |
| Persistent benzyl alcohol impurity. | Hydrolysis of benzyl chloroformate during the reaction or workup. | Column Chromatography: Benzyl alcohol is more polar than the target ester. It will elute later on a normal-phase silica gel column.[2] Aqueous Base Wash: A wash with dilute NaOH can deprotonate the weakly acidic benzyl alcohol, increasing its water solubility for removal.[8] |
| Ester hydrolysis detected (presence of the carboxylic acid). | Exposure to strong acid or base during workup, or residual water. | Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous phase.[9] |
| Multiple spots of similar Rf on TLC plate. | Presence of diastereomers or structurally similar byproducts. | High-Performance Flash Chromatography: Use a high-resolution silica column with a shallow solvent gradient to improve separation. Consider using a different solvent system to alter selectivity.[10] |
| Product appears unstable on silica gel (streaking on TLC). | The piperidine nitrogen may be interacting strongly with the acidic silica gel. | Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your chromatography eluent. This neutralizes the acidic sites on the silica, leading to better peak shapes and reduced tailing.[2] |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This is a rapid and essential technique to assess purity and to develop a solvent system for column chromatography.
-
Preparation: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the plate in a developing chamber containing a pre-determined solvent system (e.g., 20% Ethyl Acetate in Hexanes). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The Cbz group contains an aromatic ring and will be UV active. Staining with potassium permanganate can also be used.
-
Analysis: An optimal solvent system for column chromatography should provide a retention factor (Rf) of ~0.3 for the target compound.[2] Impurities should be well-separated from the product spot.
Protocol 2: Purification by Flash Column Chromatography
This is the most common and effective method for purifying the title compound.
-
Solvent System Selection: Based on your TLC analysis (Protocol 1), select an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes). If tailing was observed, add 0.5% triethylamine to the eluent mixture.[2]
-
Column Packing: Pack a suitably sized silica gel column with your chosen initial eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with your solvent system. If using a gradient, gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2]
Protocol 3: Purification by Recrystallization
If the product is a solid, this method can yield material of very high purity.
-
Solvent Screening: In small test tubes, test various solvents (e.g., isopropanol, ethyl acetate, hexanes, toluene) and solvent mixtures to find one that dissolves your compound when hot but results in poor solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
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References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Purity Assessment of 1-(Piperidin-2 -.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- HSCprep. (2025).
- BenchChem. (2025). Technical Support Center: Managing Impurities in Piperidine Synthesis.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. (2025).
- American Chemical Society. (n.d.). Selective Cleavage of Cbz-Protected Amines.
- BenchChem. (2025).
- Google Patents. (n.d.).
- Hangzhou Leap Chem Co., Ltd. (n.d.). Cbz-Piperidine-3-carboxylic Acid Ethyl Ester丨CAS 310454-53-6.
- LookChem. (n.d.).
- ausetute.com. (n.d.).
- Google Patents. (n.d.).
- PubMed Central (PMC). (n.d.).
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 6. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability of Cbz protecting group under various reaction conditions.
Welcome to the technical support center for the Carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of the Cbz group under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to navigate challenges encountered during multi-step organic synthesis.
Introduction to the Cbz Protecting Group
First introduced by Bergmann and Zervas, the Cbz group has become a cornerstone in peptide synthesis and the broader field of organic chemistry.[1] Its success lies in its ability to protect primary and secondary amines as significantly less nucleophilic carbamates, preventing unwanted side reactions.[2][3] The Cbz group is valued for its robust stability under many reaction conditions and its susceptibility to removal under specific, mild conditions, which is crucial for the synthesis of complex molecules.[2][4]
Key Characteristics:
-
Ease of Introduction: Typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[1][2]
-
Robust Stability: Stable to a wide range of reagents and conditions, including mildly acidic and basic media.[2]
-
Facile Removal: Commonly cleaved by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[2][4] It can also be removed by strong acids or other reductive methods.[5][6]
-
Orthogonality: The distinct cleavage conditions for the Cbz group make it orthogonal to acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc).[1][2][7] This orthogonality is fundamental to modern multi-step synthesis, enabling selective deprotection.[2][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability and reactivity of the Cbz protecting group in various chemical environments.
Section 1: Stability and Cleavage under Hydrogenolysis Conditions
Catalytic hydrogenolysis is the most common and mildest method for Cbz deprotection.[5][9] It involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond.[9]
Q1: My Cbz deprotection via catalytic hydrogenation is slow or incomplete. What are the potential causes and how can I resolve this?
A1: Several factors can hinder the efficiency of catalytic hydrogenation:
-
Catalyst Activity: The palladium catalyst can be poisoned by various functional groups or impurities. Sulfur-containing compounds (e.g., thiols, thioethers) are notorious catalyst poisons. Ensure all reagents and solvents are free from such impurities. If catalyst poisoning is suspected, increasing the catalyst loading or using a fresh batch may help.
-
Hydrogen Source and Pressure: For standard atmospheric pressure hydrogenations (e.g., using a hydrogen balloon), ensure there are no leaks in the system.[9] For more resistant substrates, increasing the hydrogen pressure can significantly accelerate the reaction rate.
-
Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like methanol or ethanol are generally effective.[2] Sometimes, the addition of a small amount of acetic acid can accelerate the cleavage.
-
Substrate Solubility: The substrate must be soluble in the reaction solvent for the hydrogenation to proceed efficiently. If solubility is an issue, consider a different solvent system.
Q2: I have other reducible functional groups in my molecule (e.g., alkenes, alkynes, nitro groups, or aryl halides). How can I selectively remove the Cbz group?
A2: This is a common challenge where the standard Pd/C with H₂ gas is too reactive.[10]
-
Catalytic Transfer Hydrogenation: This is a milder alternative to using hydrogen gas.[9][11] It employs a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include ammonium formate, cyclohexene, or triethylsilane.[9] This method can often provide better chemoselectivity.[9]
-
Catalyst Modification: In some cases, using a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate), can allow for the selective reduction of more reactive functional groups in the presence of the Cbz group, or vice-versa depending on the specific substrate.
Q3: Are there any side reactions to be aware of during hydrogenolysis of Cbz groups?
A3: Yes, under certain conditions, side reactions can occur:
-
Incomplete Reaction: If the hydrogen source is insufficient, a side reaction can lead to the formation of N-benzyl-protected tertiary amines.[5]
-
Over-reduction: As mentioned, other functional groups in the molecule may be reduced. Careful reaction monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
Workflow for Troubleshooting Cbz Hydrogenolysis
Caption: Troubleshooting workflow for Cbz deprotection via hydrogenolysis.
Section 2: Stability and Cleavage under Acidic Conditions
While generally stable to mild acids, the Cbz group can be cleaved under strong acidic conditions, providing a metal-free alternative to hydrogenolysis.[5][12]
Q4: Under what acidic conditions is the Cbz group labile?
A4: Strong acids are required for Cbz cleavage. A commonly used reagent is a solution of hydrogen bromide (HBr) in acetic acid.[5] Other options include concentrated hydrochloric acid or HCl in an organic solvent.[12] Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can also effectively remove the Cbz group, even in the presence of other sensitive functionalities like nitro groups or double bonds.[5][13]
Q5: My molecule contains an acid-labile protecting group like Boc. Can I selectively cleave the Boc group in the presence of a Cbz group?
A5: Yes, this is a cornerstone of orthogonal protection strategy in peptide synthesis. The Boc group is readily cleaved by mild acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions under which the Cbz group is generally stable.[6][7] However, prolonged exposure to strong acids can lead to partial cleavage of the Cbz group.
Q6: Are there any drawbacks to using strong acids for Cbz deprotection?
A6: While effective, strong acids can promote side reactions in sensitive substrates. For example, the benzyl cation generated during cleavage can lead to unwanted alkylation of electron-rich aromatic rings within the molecule. The use of scavengers, such as anisole or thioanisole, can help to trap these reactive intermediates.
Mechanism of Acidic Cbz Cleavage
Caption: Simplified mechanism of Cbz cleavage with HBr.
Section 3: Stability under Basic Conditions
The Cbz group is known for its high stability under a wide range of basic conditions, making it compatible with many synthetic transformations that require a basic environment.
Q7: How stable is the Cbz group to common bases like NaOH, NaHCO₃, or organic amines?
A7: The Cbz group is generally very stable to aqueous bases like sodium hydroxide and sodium bicarbonate, as well as to organic amines such as triethylamine or piperidine.[2][7] This stability is what allows for the selective removal of the base-labile Fmoc group in the presence of a Cbz group.[7]
Q8: Are there any basic conditions that can cleave the Cbz group?
A8: While highly stable, cleavage under basic conditions is not impossible, though it typically requires harsh conditions or specific substrate structures. For instance, in certain complex molecules, selective cleavage of a Cbz group has been achieved in a high concentration of sodium hydroxide solution.[5] However, for most standard applications, the Cbz group can be considered base-stable.
Section 4: Orthogonality with Other Protecting Groups
The ability to selectively remove one protecting group without affecting others is a critical concept in multi-step synthesis.[2][7] The Cbz group's unique cleavage conditions make it an excellent orthogonal partner to other common protecting groups.[1]
Q9: How does the orthogonality of Cbz compare with Boc and Fmoc groups?
A9: The orthogonality between Cbz, Boc, and Fmoc is a fundamental principle in solid-phase peptide synthesis and other complex syntheses.
| Protecting Group | Deprotection Condition | Stability of Other Groups |
| Cbz | H₂, Pd/C (Catalytic Hydrogenolysis)[7] | Boc: Generally stable.[7] Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[7] |
| Boc | Acid (e.g., TFA)[6] | Cbz: Generally stable. Fmoc: Stable. |
| Fmoc | Base (e.g., 20% Piperidine in DMF)[7] | Cbz: Stable.[7] Boc: Generally stable, though prolonged exposure to strong bases can be an issue.[7] |
Q10: Can I use Cbz in combination with other protecting groups sensitive to reduction?
A10: This requires careful planning. If your molecule contains other groups that are sensitive to catalytic hydrogenation (e.g., benzyl ethers, alkenes), you will need to use an alternative deprotection method for the Cbz group, such as acidic cleavage.[5] Alternatively, if you must use hydrogenolysis, a chemoselective method like transfer hydrogenation might be successful.[9]
Experimental Protocols
Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenation
This protocol describes a general procedure for the removal of a Cbz group using palladium on carbon and hydrogen gas.
Materials:
-
Cbz-protected compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[2]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[2] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[2]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[2] For small-scale reactions, a hydrogen-filled balloon is often sufficient.[9]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]
Protocol 2: Cbz Deprotection using HBr in Acetic Acid
This protocol provides an alternative, metal-free method for Cbz cleavage.
Materials:
-
Cbz-protected compound
-
33% HBr in acetic acid
-
Diethyl ether
-
Aqueous NaOH solution
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid (if necessary) in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and add a solution of 33% HBr in acetic acid.
-
Reaction: Stir the mixture at room temperature for the required time (monitor by TLC). Reaction times can vary from 30 minutes to several hours.
-
Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The product is typically obtained as the hydrobromide salt.
-
Neutralization (Optional): The free amine can be obtained by dissolving the salt in water and neutralizing with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent.
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. 2022. Available at: [Link]
-
Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. 2004. Available at: [Link]
-
Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. American Chemical Society. Available at: [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. 2025. Available at: [Link]
-
Protecting Groups. Available at: [Link]
-
Protecting groups in organic synthesis?! Reddit. 2018. Available at: [Link]
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. 2021. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
To Deprotect and Serve. Scientific Update. 2023. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups: Boc, Cbz, Amine. StudySmarter. 2023. Available at: [Link]
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- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Spectroscopic Guide to Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. This guide provides a comprehensive analysis of the expected spectral data for Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry. Due to the current absence of published experimental spectra for this specific molecule, this guide establishes a robust predictive framework. This is achieved through a detailed comparison with the known spectral characteristics of closely related analogues, ensuring a scientifically grounded and practical resource for researchers in the field.
The carbobenzyloxy (Cbz) protecting group is frequently employed in peptide synthesis and the synthesis of other complex molecules to mask the reactivity of an amine.[1][2] The piperidine scaffold is a common motif in a vast array of pharmaceuticals.[3] The combination of these features in the target molecule makes a thorough understanding of its spectroscopic properties essential for its synthesis, characterization, and application in drug discovery pipelines.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that will manifest distinct signals in various spectroscopic analyses. The presence of the Cbz group, the ethyl ester, the piperidine ring, and a quaternary center at the 3-position all contribute to a unique spectral fingerprint.
Caption: Structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to be complex due to the presence of diastereotopic protons in the piperidine ring and the Cbz group's benzyl moiety. The presence of rotamers, due to the restricted rotation around the carbamate C-N bond, may lead to broadened signals or even distinct sets of signals for the piperidine ring protons at room temperature.[4][5]
Predicted ¹H NMR Data and Comparative Analysis:
| Proton Assignment | Predicted Chemical Shift (ppm) | Comparative Experimental Data (ppm) for Analogs | Justification for Prediction |
| Phenyl (C₆H₅) | 7.25-7.40 (m, 5H) | 7.21-7.31 (m, 5H) for N-Boc protected piperidine[6] | The aromatic protons of the benzyl group in the Cbz moiety are expected in their typical region. |
| Benzylic CH₂ | 5.10-5.20 (s, 2H) | ~5.15 (s, 2H) for similar Cbz-protected amines | The benzylic protons of the Cbz group are characteristically deshielded by the adjacent oxygen and aromatic ring. |
| Piperidine Ring CH₂ | 1.40-1.90 (m), 3.00-3.80 (m) | 1.5-1.9 (m), 3.2-3.8 (m) for various piperidine derivatives[6][7] | The piperidine protons will appear as complex multiplets. Protons alpha to the nitrogen will be in the downfield region. The isopropyl group at C3 will further induce complexity. |
| Ethyl Ester OCH₂ | 4.10-4.25 (q, 2H) | 4.12 (q, 2H) for Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylate | The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift and quartet splitting from the methyl group. |
| Ethyl Ester CH₃ | 1.20-1.35 (t, 3H) | 1.24 (t, 3H) for Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylate | The terminal methyl group of the ethyl ester will appear as a triplet. |
| Isopropyl CH | 2.00-2.30 (septet, 1H) | ~2.1 (septet, 1H) for similar isopropyl-substituted systems | The methine proton of the isopropyl group will be split into a septet by the six adjacent methyl protons. |
| Isopropyl CH₃ | 0.85-1.00 (d, 6H) | ~0.9 (d, 6H) for similar isopropyl-substituted systems | The two methyl groups of the isopropyl substituent are expected to be diastereotopic and may appear as two distinct doublets. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide a clear count of the carbon environments in the molecule. The presence of the Cbz and ester carbonyls, the aromatic ring, and the substituted piperidine carbons will each give rise to characteristic signals.
Predicted ¹³C NMR Data and Comparative Analysis:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Comparative Experimental Data (ppm) for Analogs | Justification for Prediction |
| Ester C=O | 172-175 | 172.15 for N-isobutyl-3-phenylpropanamide[8] | The ester carbonyl carbon is expected in this characteristic downfield region. |
| Carbamate C=O | 154-156 | 154.7 for a Boc-protected piperidine[6] | The carbamate carbonyl is typically found in this region, slightly upfield from an ester carbonyl. |
| Phenyl (ipso) | ~136 | 136.51 for 3-methoxy-N-phenylbenzamide[8] | The carbon of the phenyl ring attached to the benzylic group. |
| Phenyl (ortho, meta, para) | 127-129 | 128-129 for various benzyl groups[7][8] | The aromatic carbons of the Cbz group. |
| Benzylic CH₂ | ~67 | ~67 for similar Cbz-protected amines | The benzylic carbon is deshielded by the adjacent oxygen and aromatic ring. |
| Quaternary C3 | 45-50 | N/A | The introduction of the isopropyl group will shift this carbon downfield compared to a CH at the same position. |
| Piperidine Ring CH₂ | 23-55 | 23-55 for various piperidine derivatives[6][9] | The chemical shifts of the piperidine carbons are influenced by their position relative to the nitrogen and the substituents. |
| Ethyl Ester OCH₂ | ~61 | 61.52 for Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylate | The methylene carbon of the ethyl ester. |
| Ethyl Ester CH₃ | ~14 | 14.95 for Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylate | The terminal methyl carbon of the ethyl ester. |
| Isopropyl CH | 30-35 | N/A | The methine carbon of the isopropyl group. |
| Isopropyl CH₃ | 18-22 | N/A | The methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the C-O and C-N bonds.
Predicted IR Data and Comparative Analysis:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Comparative Experimental Data (cm⁻¹) for Analogs | Justification for Prediction |
| C=O (Ester) | 1730-1750 | ~1735 cm⁻¹ is typical for saturated esters | A strong absorption band is expected for the ester carbonyl stretch. |
| C=O (Carbamate) | 1690-1710 | 1691 cm⁻¹ for a Boc-protected piperidine derivative[6] | The carbamate carbonyl stretch will also be a strong band, typically at a slightly lower wavenumber than the ester. |
| C-O (Ester & Carbamate) | 1000-1300 | Multiple bands in this region are characteristic of esters and carbamates[10][11] | Strong C-O stretching vibrations are expected in this region. |
| Aromatic C-H | 3030-3100 (stretch), 690-900 (bend) | Typical for aromatic compounds | Stretching and out-of-plane bending vibrations for the phenyl ring. |
| Aliphatic C-H | 2850-3000 | Typical for alkanes | Stretching vibrations for the piperidine, ethyl, and isopropyl C-H bonds. |
Mass Spectrometry (MS): Fragmentation Pathways
Electrospray ionization (ESI) is the preferred method for this type of molecule, which will likely produce a strong protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns.
Predicted MS Fragmentation:
-
[M+H]⁺: The protonated molecular ion will be the base peak.
-
Loss of the Cbz group: A major fragmentation pathway is often the cleavage of the Cbz group, leading to a fragment corresponding to the piperidine core.
-
Loss of the ethyl ester group: Fragmentation of the ester moiety, such as the loss of ethanol or the ethoxy group, is also expected.
-
Ring fragmentation: Cleavage of the piperidine ring can also occur, though it is often less favorable than the loss of substituents.[3]
Caption: Plausible ESI-MS fragmentation pathway.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the quaternary carbons.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good quality spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.
-
Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
For MS/MS analysis, select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum at various collision energies to observe the fragmentation pattern.
Conclusion
This guide provides a detailed predictive analysis of the spectral data for this compound. By drawing on established principles of spectroscopy and comparing with the experimental data of structurally related compounds, we have constructed a reliable framework for the identification and characterization of this molecule. The provided protocols offer a starting point for researchers to acquire high-quality experimental data. As with any novel compound, the definitive structural confirmation will ultimately rely on the acquisition and interpretation of its own unique experimental spectra.
References
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FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved January 20, 2026, from [Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines under Mild Conditions. - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. (1988). Retrieved January 20, 2026, from [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - The Royal Society of Chemistry. (2022). Retrieved January 20, 2026, from [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (1985). Retrieved January 20, 2026, from [Link]
-
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Methyl N-Cbz-piperidine-3-carboxylate | C15H19NO4 | CID 45489848 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved January 20, 2026, from [Link]
-
Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications. (2025). Retrieved January 20, 2026, from [Link]
-
Carbamic acid, 1-methylethyl ester - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (n.d.). Retrieved January 20, 2026, from [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches - MalariaWorld. (2024). Retrieved January 20, 2026, from [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018). Retrieved January 20, 2026, from [Link]
-
Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from [Link]
-
Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2016). Retrieved January 20, 2026, from [Link]
-
CID 161290137 | C16H30N2O4 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Characterization of Ethyl-3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate Analogues as Anti-tubercular Agent | Request PDF - ResearchGate. (2023). Retrieved January 20, 2026, from [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. (2016). Retrieved January 20, 2026, from [Link]
-
The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate - ResearchGate. (2013). Retrieved January 20, 2026, from [Link]
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Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate | C15H19NO3 | CID 419705. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (n.d.). Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Synthesis of 3-Isopropylpiperidine-3-carboxylic Acid: An Exploration of Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The 3-isopropylpiperidine-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure that can be exploited for the development of novel therapeutics. The synthesis of this and related 3,3-disubstituted piperidines, however, presents significant challenges in controlling stereochemistry and achieving efficient bond formation at a quaternary center. This guide provides an in-depth comparison of synthetic strategies for 3-isopropylpiperidine-3-carboxylic acid, with a focus on alternative reagents that offer potential improvements in yield, selectivity, and operational simplicity.
Established Synthetic Strategies: A Foundation for Comparison
A prevalent and logical approach to the synthesis of 3-isopropylpiperidine-3-carboxylic acid and its esters involves the direct alkylation of a pre-formed piperidine-3-carboxylate. This method, while conceptually straightforward, is highly dependent on the precise reaction conditions to achieve desirable outcomes.
Route 1: Direct Alkylation of Piperidine-3-carboxylate
This strategy hinges on the generation of a nucleophilic enolate at the C3 position of a piperidine-3-carboxylate derivative, which is then trapped by an isopropyl electrophile. The success of this approach is dictated by the choice of base, solvent, and electrophilic isopropyl source.
Traditional Protocol:
A common method involves the use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) to deprotonate an N-protected piperidine-3-carboxylate ester, followed by the addition of an isopropyl halide.
Experimental Protocol: Synthesis of Ethyl 3-isopropylpiperidine-3-carboxylate (Conceptual)
-
Enolate Formation: A solution of N-protected ethyl piperidine-3-carboxylate (e.g., N-Boc-ethyl nipecotate) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, a slight excess of freshly prepared LDA in THF is added dropwise, and the mixture is stirred for a period to ensure complete enolate formation.
-
Alkylation: 2-Bromopropane is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices:
-
N-Protection: The piperidine nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent it from acting as a competing nucleophile and to improve the solubility of the starting material in organic solvents.
-
Strong, Non-nucleophilic Base: LDA is a strong base capable of quantitatively deprotonating the α-carbon of the ester, but its steric bulk minimizes its potential for nucleophilic attack on the ester carbonyl.[1][2][3]
-
Low Temperature: The reaction is conducted at low temperatures (-78 °C) to ensure kinetic control of the deprotonation and to minimize side reactions such as self-condensation of the enolate.[1]
-
Aprotic Solvent: Anhydrous THF is used as it is unreactive towards the strong base and can effectively solvate the intermediates.
Alternative Reagents and Methodologies: A Comparative Analysis
While the direct alkylation approach is feasible, it can be plagued by issues such as poly-alkylation, poor diastereoselectivity if a chiral center is already present, and the need for cryogenic temperatures. Here, we explore alternative reagents and strategies for key steps in the synthesis.
Alternative Bases for Enolate Formation
The choice of base is critical for efficient and clean enolate formation. While LDA is a workhorse, other bases can offer advantages in terms of handling, solubility, and reactivity.
| Base | Structure | Advantages | Disadvantages |
| Lithium Diisopropylamide (LDA) | LiN(i-Pr)₂ | Strong, non-nucleophilic, widely used. | Requires in situ preparation, moisture sensitive, requires low temperatures. |
| Lithium Hexamethyldisilazide (LiHMDS) | LiN(SiMe₃)₂ | Commercially available as a solution, highly soluble in organic solvents, strong and non-nucleophilic. | More expensive than LDA. |
| Sodium Hexamethyldisilazide (NaHMDS) or Potassium Hexamethyldisilazide (KHMDS) | NaN(SiMe₃)₂ or KN(SiMe₃)₂ | Can offer different reactivity and selectivity compared to the lithium salt due to the different counter-ion. | Can be more reactive and less selective in some cases. |
Discussion: For the alkylation of N-Boc-ethyl nipecotate, LiHMDS presents a more convenient alternative to LDA due to its commercial availability and high solubility. The use of NaHMDS or KHMDS could be explored to potentially influence the stereochemical outcome of the alkylation, although this would require empirical investigation.
Alternative Isopropylating Agents
The electrophile also plays a key role. While 2-bromopropane is a common choice, other reagents might offer enhanced reactivity or be more suitable for specific reaction conditions.
| Reagent | Structure | Advantages | Disadvantages |
| 2-Bromopropane | (CH₃)₂CHBr | Readily available and inexpensive. | Moderately reactive, can lead to elimination side reactions. |
| 2-Iodopropane | (CH₃)₂CHI | More reactive than 2-bromopropane, can lead to higher yields and faster reaction times. | More expensive and less stable than 2-bromopropane. |
| Isopropyl triflate | (CH₃)₂CHOTf | Highly reactive electrophile, can be effective for less reactive nucleophiles. | Can be too reactive, leading to side reactions; expensive. |
Discussion: For a potentially sluggish alkylation, switching from 2-bromopropane to the more reactive 2-iodopropane could improve the yield and reaction rate. Isopropyl triflate should be considered as a last resort for highly unreactive systems due to its high reactivity and cost.
Route 2: Michael Addition Strategies
An alternative approach to constructing the 3,3-disubstituted piperidine core is through a Michael addition reaction.[4][5] This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by cyclization.
Conceptual Workflow: Aza-Michael Addition
Caption: Aza-Michael addition followed by intramolecular cyclization.
Alternative Nucleophiles for Conjugate Addition:
Instead of an aza-Michael addition, a carbon nucleophile could be used to introduce the isopropyl group.
-
Organocuprates: Lithium diisopropylcuprate ((CH₃)₂CH)₂CuLi is a soft nucleophile that is highly effective for 1,4-conjugate addition to α,β-unsaturated esters. This would be followed by subsequent steps to introduce the nitrogen atom and cyclize to the piperidine ring.
Discussion: Michael addition strategies offer a powerful alternative for ring construction and can provide good stereocontrol. The choice between an aza-Michael addition and a carbon-centered conjugate addition depends on the availability of the starting materials and the desired overall synthetic route.
Summary and Future Perspectives
The synthesis of 3-isopropylpiperidine-3-carboxylic acid is a challenging but achievable goal. The traditional method of direct alkylation of a piperidine-3-carboxylate remains a viable option, with modern, commercially available bases like LiHMDS offering a more convenient alternative to LDA. For cases where direct alkylation is problematic, Michael addition strategies provide a robust alternative for constructing the piperidine ring with the desired substitution pattern.
Future research in this area will likely focus on the development of catalytic and stereoselective methods for the synthesis of 3,3-disubstituted piperidines. The use of chiral phase-transfer catalysts for the alkylation step or the development of enantioselective Michael additions could provide more efficient and elegant routes to these valuable building blocks for drug discovery.
References
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A Comparative Guide to Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate and Other Piperidine Carboxylates for Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold remains a cornerstone in the design of novel therapeutics. Its conformational flexibility and the capacity for extensive functionalization make it a privileged structure in medicinal chemistry. This guide provides an in-depth technical comparison of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate with other key piperidine carboxylate derivatives. We will delve into the nuances of their synthesis, physicochemical properties, and the strategic implications of structural modifications, supported by experimental data and established protocols.
Introduction: The Versatility of the Piperidine Ring
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in a vast number of pharmaceuticals and natural products. Its chair-like conformation allows for precise spatial orientation of substituents, which is critical for molecular recognition and binding to biological targets. The nitrogen atom provides a convenient handle for modulation of physicochemical properties such as basicity, lipophilicity, and metabolic stability, often through the introduction of protecting groups like Carboxybenzyl (Cbz) or tert-Butoxycarbonyl (Boc). Furthermore, substitution on the carbon framework of the piperidine ring offers a powerful tool to fine-tune the pharmacological profile of a molecule.
This guide will focus on 3-carboxy-substituted piperidines, with a particular emphasis on this compound, a derivative that combines the steric bulk of an isopropyl group at the C3 position with the widely used Cbz N-protecting group.
Core Compound in Focus: this compound
While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties and synthetic rationale based on established principles of organic chemistry and data from closely related analogs. The presence of the isopropyl group at the 3-position introduces significant steric hindrance, which can profoundly influence the molecule's conformation, reactivity, and interaction with biological targets.
Logical Synthesis Pathway
The synthesis of this compound would logically follow a multi-step sequence, likely commencing with a suitable precursor that allows for the introduction of the isopropyl group at the C3 position. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic route to this compound.
Comparative Analysis with Other Piperidine Carboxylates
To understand the unique contributions of the Cbz protecting group and the C3-isopropyl substituent, a comparative analysis with other piperidine carboxylates is essential. We will consider variations in the N-protecting group and the substituent at the 3-position.
Influence of the N-Protecting Group: Cbz vs. Boc
The choice of the N-protecting group is a critical strategic decision in multi-step synthesis. Both Cbz and Boc are widely employed, but their distinct chemical properties offer different advantages.
| Protecting Group | Structure | Key Features | Deprotection Conditions |
| Cbz | Benzyl Carbamate | Stable to a wide range of non-reductive conditions. | Hydrogenolysis (e.g., H₂, Pd/C) |
| Boc | tert-Butyl Carbamate | Stable to a variety of nucleophilic and basic conditions. | Acidic conditions (e.g., TFA, HCl) |
The Cbz group, removable by hydrogenolysis, offers orthogonality to the acid-labile Boc group, a crucial feature in complex synthetic endeavors.[1]
The Impact of C3-Substitution: A Steric and Electronic Perspective
Substitution at the C3 position of the piperidine ring directly influences the molecule's three-dimensional shape and electronic properties. Let's compare the isopropyl group with other common substituents.
| C3-Substituent | Key Physicochemical Effects |
| H | Minimal steric hindrance. |
| Methyl | Moderate increase in steric bulk. |
| Isopropyl | Significant increase in steric bulk, potentially locking the piperidine ring in a preferred conformation. |
| Phenyl | Introduces aromaticity, potential for π-π stacking interactions, and significant steric bulk. |
The bulky isopropyl group in this compound is expected to favor an equatorial position on the piperidine ring to minimize steric strain. This conformational preference can have a profound impact on the molecule's biological activity by pre-organizing other functional groups for optimal interaction with a binding site.
Experimental Data for Analogous Compounds
To provide a quantitative basis for our comparison, the following table summarizes key physicochemical data for several related piperidine carboxylates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Ethyl piperidine-3-carboxylate | C₈H₁₅NO₂ | 157.21 | - | A common starting material.[2] |
| Ethyl 1-Cbz-piperidine-2-carboxylate | C₁₆H₂₁NO₄ | 291.34 | - | Data available for the 2-substituted isomer.[3] |
| Ethyl 1-Boc-piperidine-3-carboxylate | C₁₃H₂₃NO₄ | 257.33 | 95 / 0.5 mmHg | A common Boc-protected analog.[4] |
| Ethyl 1-methylpiperidine-3-carboxylate | C₉H₁₇NO₂ | 171.24 | - | N-alkylation alters basicity.[5][6] |
| (R)-Ethyl 3-methylpiperidine-3-carboxylate | C₉H₁₇NO₂ | 171.24 | - | Chiral C3-substituted analog.[7] |
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed experimental protocols for the N-protection of a piperidine carboxylate and a representative alpha-alkylation are provided below.
Protocol 1: N-Protection of Ethyl Piperidine-2-carboxylate with Benzyl Chloroformate
This protocol describes the synthesis of Ethyl 1-Cbz-piperidine-2-carboxylate, a close structural isomer of our target molecule.[3]
Materials:
-
Ethyl piperidine-2-carboxylate
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Cyclohexane and Ethyl acetate (eluents)
Procedure:
-
To a stirred solution of ethyl piperidine-2-carboxylate (1 equivalent), triethylamine (2 equivalents), and a catalytic amount of 4-dimethylaminopyridine in dichloromethane at 0 °C, add a solution of benzyl chloroformate (1.05 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Extract the crude product with dichloromethane.
-
Wash the organic phase sequentially with 1 N hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel using a cyclohexane/ethyl acetate gradient to afford the pure product.
Caption: Workflow for the N-Cbz protection of a piperidine carboxylate.
Conclusion and Future Perspectives
This compound represents a valuable, albeit under-characterized, building block for drug discovery. The strategic placement of a bulky isopropyl group at the C3 position offers a means to enforce specific conformations and explore previously inaccessible chemical space. The Cbz protecting group provides a stable and orthogonal handle for further synthetic manipulations.
While direct experimental data for this specific molecule is sparse, a thorough understanding of the principles of piperidine chemistry, coupled with data from analogous compounds, allows for a rational approach to its synthesis and application. Future work should focus on the detailed experimental characterization of this and other C3-substituted piperidine carboxylates to build a more comprehensive understanding of their structure-activity relationships. Such studies will undoubtedly contribute to the development of novel and more effective therapeutic agents.
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The Piperidine Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Analysis of Biological Activity
Introduction: The Enduring Significance of the Piperidine Moiety
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast number of natural alkaloids is a testament to its status as a "privileged structure."[2][3] This privilege arises from its unique combination of properties: it offers a stable scaffold, modulates lipophilicity and water solubility, and through conformational flexibility, allows molecules to adapt to the steric demands of biological targets.[1] Consequently, the incorporation of a piperidine moiety often enhances a compound's druggability, improving its pharmacokinetic profile (ADME) while frequently reducing toxicity.[1]
This guide offers a comparative overview of the diverse biological activities of piperidine-based compounds, designed for researchers, scientists, and drug development professionals. We will delve into their anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by experimental data and detailed protocols to facilitate further investigation.
Comparative Biological Activity of Piperidine-Based Compounds
The versatility of the piperidine scaffold allows for the development of compounds with a wide spectrum of biological activities. The nature and position of substituents on the piperidine ring are critical in determining the specific pharmacological effect and potency.[1][4]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Piperidine derivatives have emerged as potent anticancer agents, acting through various mechanisms including the modulation of key signaling pathways, induction of apoptosis, and direct DNA interaction.[3][5][6] The natural alkaloid piperine, found in black pepper, and its synthetic derivatives have demonstrated significant therapeutic potential against a range of cancers such as breast, prostate, colon, and lung cancer.[5][7]
Several critical signaling pathways essential for cancer progression, such as STAT-3, NF-κB, and PI3K/Akt, are modulated by piperidine-containing compounds.[5][6] These compounds can also induce apoptosis by activating mitochondrial cytochrome C, increasing the Bax:Bcl-2 ratio, and subsequently activating caspases.[5]
Table 1: Comparative in vitro Anticancer Activity of Selected Piperidine Derivatives
| Compound/Derivative | Cancer Cell Line | Cell Type | Activity Metric (IC50/GI50 in µM) | Reference |
| Compound 17a | PC3 | Prostate | 0.81 | [5] |
| MGC803 | Gastric | 1.09 | [3] | |
| MCF-7 | Breast | 1.30 | [3] | |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [3] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [3] | |
| Regioisomer 13dc | A549 | Lung | Not Specified | [8] |
| Doxorubicin (Control) | MCF-7 | Breast | Varies | [7] |
Antiviral Activity: Inhibiting Viral Replication
The piperidine scaffold is also a key feature in several potent antiviral agents.[9] These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.[10] For instance, certain piperidine derivatives have shown significant activity against the influenza A virus.[11][12] One optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e), exhibited excellent inhibitory activity against various influenza virus strains with EC50 values as low as 0.05 µM.[12] Time-of-addition experiments suggest that this compound interferes with the early to middle stages of viral replication.[12] Furthermore, piperidine alkaloids from Senna spectabilis have demonstrated potential as anti-Chikungunya virus (CHIKV) agents.[13]
Antimicrobial and Anti-inflammatory Properties
Piperidine derivatives have also been investigated for their antibacterial and anti-inflammatory activities.[14][15][16][17][18][19] The addition of a thiosemicarbazone moiety to a piperidine ring, for example, has been shown to enhance antifungal activity.[14] In terms of anti-inflammatory action, piperine can inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[20]
Neuroprotective Effects
Several piperidine alkaloids have demonstrated neuroprotective activity.[21][22] For instance, compounds isolated from Hippobroma longiflora have shown a neuroprotective effect against paclitaxel-induced neurotoxicity.[21] Specifically, pretreatment with one such compound significantly attenuated damage to neurite outgrowth in dorsal root ganglion neurons.[21] Piperine has also been studied for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, likely due to its anti-inflammatory and antioxidant properties.[23][24]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are crucial. Below are step-by-step methodologies for key assays used to evaluate the biological activity of piperidine-based compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][25]
Materials:
-
Selected cancer cell line(s)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Test piperidine-based compound and a positive control (e.g., Doxorubicin)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in the complete growth medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[7] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: General Antiviral Screening Assay
This protocol provides a general workflow for screening compounds for antiviral activity using a cytopathic effect (CPE) reduction assay.[26][27][28]
Materials:
-
Suitable host cell line for the target virus
-
Target virus stock with a known titer
-
Complete growth medium
-
Test piperidine-based compound and a positive control antiviral drug
-
96-well cell culture plates
-
Neutral red dye or other viability stain
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Prepare serial dilutions of the test compound. In a separate plate or tubes, pre-incubate the virus with the different concentrations of the compound for 1 hour.
-
Infection: Remove the growth medium from the cell plate and add the virus-compound mixture to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere and monitor daily for the appearance of viral CPE.
-
CPE Evaluation: After a set incubation period (e.g., 3-5 days), assess the level of CPE in each well microscopically. Alternatively, use a viability stain like neutral red to quantify cell viability.
-
Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (EC50). The cytotoxicity of the compound (CC50) should also be determined in a parallel assay without the virus. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
Visualizing Mechanisms and Workflows
To better understand the complex biological processes involved, visual representations of signaling pathways and experimental workflows are invaluable.
Signaling Pathway: PI3K/Akt Pathway in Cancer
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Many piperidine-based anticancer compounds exert their effects by modulating this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine compounds.
Experimental Workflow: In Vitro Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a novel piperidine-based compound.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Conclusion and Future Perspectives
The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. The diverse biological activities, from potent anticancer and antiviral effects to antimicrobial, anti-inflammatory, and neuroprotective properties, highlight its versatility. The structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective compounds.[4][29][30] Future research will undoubtedly continue to unlock the full potential of this privileged scaffold, leading to the development of next-generation therapeutics for a wide range of diseases.
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A Comparative Guide to Validated Analytical Methods for Piperidine Derivatives
Introduction
The piperidine ring is a fundamental saturated heterocycle that forms the structural core of numerous pharmaceuticals, natural products, and synthetic intermediates. Its prevalence in drug discovery underscores the critical need for robust and reliable analytical methods to ensure identity, purity, and quantity. This guide provides a comprehensive comparison of validated analytical techniques for the characterization of piperidine derivatives, offering insights into the causality behind experimental choices to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs. The principles of method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, form the authoritative backbone of this guide, ensuring that every protocol discussed is a self-validating system.[1][2][3][4][5]
The selection of an analytical method for a piperidine derivative is primarily dictated by the analyte's physicochemical properties, including volatility, thermal stability, polarity, and the presence of a chromophore. This guide will delve into the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) coupled with liquid or gas chromatography.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Derivatives
HPLC is a cornerstone technique for the analysis of a wide array of piperidine derivatives, particularly those that are non-volatile or thermally labile.[6] The versatility of HPLC lies in its various modes of separation and detection.
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most common HPLC mode for the separation of moderately polar to non-polar piperidine derivatives. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.
-
Causality of Experimental Choices: The choice of a C18 column provides a high degree of hydrophobicity, leading to good retention and separation of many piperidine-containing compounds.[7][8] The mobile phase, often a mixture of water and a miscible organic solvent like acetonitrile or methanol, is critical. The organic modifier content is adjusted to control the elution strength; a higher percentage of organic solvent reduces retention. The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase serves a dual purpose: it protonates any basic nitrogen atoms in the piperidine ring, leading to more symmetrical peak shapes by minimizing tailing, and it can improve the separation selectivity.[8]
Chiral HPLC
For piperidine derivatives that are chiral, the separation of enantiomers is often a regulatory requirement. Chiral HPLC is the predominant technique for this purpose, employing a chiral stationary phase (CSP) to achieve enantioseparation.[9][10][11]
-
Expertise in Action: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity.[9][10] The choice between normal-phase (e.g., hexane/isopropanol) and polar organic or reversed-phase mobile phases depends on the specific analyte and CSP. Method development often involves screening different CSPs and mobile phase compositions to achieve optimal resolution.[9] For piperidine derivatives lacking a chromophore, pre-column derivatization with a UV-active agent can be a powerful strategy to enable detection.[12][13]
HPLC with Non-UV Detectors
Many simple piperidine derivatives lack a UV chromophore, rendering UV detection ineffective. In such cases, alternative detectors are employed.
-
Charged Aerosol Detection (CAD): CAD is a universal detector that can quantify any non-volatile analyte. It is particularly useful for compounds like 4-methanesulfonyl-piperidine.[14] The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) can be necessary to achieve retention on a reversed-phase column.[14]
-
Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another universal detector suitable for non-volatile analytes without a chromophore.
Gas Chromatography (GC): The Choice for Volatile and Thermally Stable Derivatives
GC is a powerful technique for the separation and quantification of volatile and thermally stable piperidine derivatives.[6] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column.
-
Methodological Insights: The choice of the stationary phase is critical for achieving the desired separation. For the analysis of piperidine alkaloids, a non-polar or mid-polar column is often used.[15] The oven temperature program is optimized to ensure good resolution of the analytes in a reasonable timeframe.[6] For polar piperidine derivatives, derivatization may be necessary to increase volatility and improve peak shape.[6]
GC-Mass Spectrometry (GC-MS)
The coupling of GC with a mass spectrometer provides a highly selective and sensitive analytical tool.[16][17] The mass spectrometer provides structural information, allowing for confident identification of the separated compounds based on their mass spectra and fragmentation patterns.[15][16]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Selectivity
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[18][19] It has become the gold standard for the quantification of piperidine derivatives in complex matrices, such as biological fluids.[19][20][21]
-
Trustworthiness of the Technique: LC-MS/MS, particularly using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, offers exceptional selectivity and sensitivity, allowing for the detection of analytes at very low concentrations.[19] The selection of precursor and product ions for MRM transitions is crucial for the specificity of the method.[18]
Comparative Data Summary
The following table summarizes the performance characteristics of the discussed analytical methods for the analysis of piperidine derivatives.
| Parameter | HPLC-UV | Chiral HPLC | GC-FID | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation with UV detection | Enantiomeric separation on a chiral stationary phase | Chromatographic separation based on volatility | GC separation with mass spectrometric detection | Chromatographic separation with mass spectrometric detection |
| Typical Analytes | Non-volatile, UV-active derivatives[7] | Chiral piperidine derivatives[9][10] | Volatile and thermally stable derivatives[6] | Volatile and thermally stable derivatives[16] | Wide range of derivatives, especially in complex matrices[18][22] |
| Selectivity | Moderate to High | Very High (for enantiomers) | Moderate | High | Very High[18] |
| Sensitivity | Moderate | Moderate | Moderate | High | Very High (sub-µg/kg levels achievable)[18] |
| Derivatization | Often required for compounds lacking a chromophore[12][23] | May be used to introduce a chromophore[12] | Often required for polar analytes to increase volatility[6] | Can be used to improve chromatographic properties | Generally not required, but can enhance ionization[18] |
| Key Advantages | Robust, widely available | Essential for enantiomeric purity determination | High resolution for volatile compounds | Provides structural information for identification | Unparalleled sensitivity and selectivity[18][19] |
| Key Limitations | Requires a chromophore, less sensitive than MS | Method development can be empirical | Limited to volatile and thermally stable analytes | Not suitable for non-volatile compounds | Matrix effects can be significant[18] |
Experimental Protocols
Protocol 1: RP-HPLC-UV Analysis of a Piperidine Derivative
This protocol is a representative example for the quantitative analysis of a piperidine derivative with a UV chromophore.
-
Instrumentation and Columns:
-
Reagents and Standards:
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]
-
Gradient: A typical gradient would start with a low percentage of B, ramping up to elute the analyte, followed by a re-equilibration step.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV maximum of the analyte.[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (as per ICH Q2(R1)) :
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate no interference at the retention time of the analyte.[5]
-
Linearity: Prepare a series of standard solutions at different concentrations and inject them. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.99.[3][22]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at different concentration levels.[3][23]
-
Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times and intermediate precision (inter-day precision) by performing the analysis on different days with different analysts or equipment. The relative standard deviation (RSD) should be within acceptable limits.[3][23]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
This protocol outlines a general approach for separating enantiomers of a chiral piperidine derivative.
-
Instrumentation and Columns:
-
HPLC System: As described in Protocol 1.
-
Column: A chiral stationary phase column, for example, a Chiralpak® IC-3 (250 x 4.6 mm, 3 µm).[9]
-
-
Reagents and Standards:
-
Chromatographic Conditions:
-
System Suitability:
-
Inject the racemic standard to ensure the resolution (Rs) between the two enantiomeric peaks is greater than 1.5.[9]
-
Protocol 3: GC-MS Analysis of Piperidine Alkaloids
This protocol provides a framework for the analysis of volatile piperidine alkaloids.
-
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).[6]
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents and Standards:
-
Helium: High purity, as the carrier gas.[6]
-
Reference standards of the piperidine alkaloids.
-
-
GC-MS Conditions:
-
Carrier Gas Flow: Constant flow, e.g., 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.[6]
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the alkaloids by comparing their retention times and mass spectra with those of the reference standards and library data.[15]
-
Visualizations
Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Quality Guidelines - ICH. [Link]
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ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
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Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]
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Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF - ResearchGate. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
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Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids | Semantic Scholar. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]
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Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. [Link]
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A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. [Link]
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GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects - Cellular, Molecular and Biomedical Reports. [Link]
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. [Link]
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Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]
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Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
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Chiral HPLC Separations - Phenomenex. [Link]
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Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - MDPI. [Link]
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Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC - NIH. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]
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A Comparative Guide to the Synthetic Routes of Substituted Piperidines: A Senior Application Scientist's Perspective
The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation. The stereochemistry of these substituents often has a profound impact on biological activity, making the development of efficient and stereoselective synthetic routes a critical endeavor in drug discovery and development.
This guide provides a comparative analysis of the most prominent synthetic strategies for accessing substituted piperidines. We will delve into the mechanistic underpinnings of each approach, evaluate their relative strengths and weaknesses with supporting experimental data, and provide detailed protocols for their implementation.
Key Synthetic Strategies at a Glance
The construction of the piperidine ring can be broadly categorized into two approaches: the modification of a pre-existing pyridine ring and the cyclization of acyclic precursors. Within these categories, several powerful methods have emerged, each with its own set of advantages and limitations.
| Feature | Catalytic Hydrogenation of Pyridines | Reductive Amination | Aza-Diels-Alder Reaction | Mannich Reaction | Ring-Closing Metathesis (RCM) |
| Starting Materials | Substituted Pyridines | 1,5-Dicarbonyl compounds, amino-aldehydes/ketones | Dienes and Imines/Azadienes | Aldehyde, Amine, Enolizable carbonyl | Dienyl amines/amides |
| Key Transformation | Aromatic ring reduction | Intramolecular cyclization and reduction | [4+2] Cycloaddition | Three-component condensation | Intramolecular olefin metathesis |
| Key Advantages | Atom-economical, direct route to piperidines. | High flexibility for substitution patterns. | Rapid construction of complexity, good stereocontrol. | Forms multiple C-C and C-N bonds in one step. | Excellent functional group tolerance. |
| Key Limitations | Harsh conditions, catalyst poisoning, limited functional group tolerance. | Requires synthesis of acyclic precursors. | Can have regioselectivity and endo/exo selectivity issues. | Can be difficult to control for complex substrates. | Requires synthesis of diene precursors, expensive catalysts. |
| Stereocontrol | Often yields cis-products, asymmetric variants exist. | Can be highly stereoselective depending on substrate and reagents. | Diastereoselective and enantioselective variants are well-developed. | Diastereoselective and enantioselective versions are available. | Stereochemistry is determined by the acyclic precursor. |
Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines represents the most direct and atom-economical route to the piperidine core. This method is extensively used in industrial settings due to its efficiency, particularly for large-scale syntheses.
Mechanistic Insights
The hydrogenation of the aromatic pyridine ring is a challenging transformation that typically requires high pressures of hydrogen gas and elevated temperatures. The reaction is often catalyzed by heterogeneous precious metal catalysts such as platinum, palladium, or rhodium on a solid support like carbon. The mechanism is believed to involve the adsorption of the pyridine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The Lewis basic nitrogen of both the pyridine starting material and the piperidine product can act as a catalyst poison, necessitating the use of acidic additives or specific catalyst formulations to mitigate this effect.
Diagram 1: Catalytic Hydrogenation of a Substituted Pyridine
Caption: General mechanism for the synthesis of piperidines via reductive amination.
Performance and Scope
The power of reductive amination lies in its modularity. A wide variety of substituted piperidines can be accessed by simply changing the 1,5-dicarbonyl precursor and the amine component. The stereochemical outcome of the reaction can often be controlled by the stereocenters present in the acyclic precursor, leading to highly diastereoselective cyclizations.
Table 2: Representative Examples of Reductive Amination
| 1,5-Dicarbonyl Precursor | Amine | Reducing Agent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Glutaraldehyde | Benzylamine | NaBH3CN | 85 | N/A | |
| 2-Methyl-1,5-pentanedial | (S)-α-Methylbenzylamine | NaBH(OAc)3 | 78 | 95:5 | Faisca Phillips et al., 2020 |
| 3-Phenyl-1,5-pentanedial | Ammonium acetate | NaBH3CN | 92 | N/A | Jiang et al., 2018 |
Experimental Protocol: Synthesis of 1-Benzylpiperidine from Glutaraldehyde
This protocol is a representative example of a reductive amination reaction.
-
Preparation: To a solution of glutaraldehyde (1.0 equiv., 25% in H2O) in methanol (0.2 M) is added benzylamine (1.0 equiv.).
-
pH Adjustment: The pH of the solution is adjusted to ~6-7 with acetic acid.
-
Reducing Agent Addition: Sodium cyanoborohydride (1.2 equiv.) is added portion-wise over 10 minutes, and the reaction mixture is stirred at room temperature.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting materials are consumed (typically 4-6 hours).
-
Work-up: The reaction is quenched by the addition of aqueous HCl (1 M). The mixture is then basified with NaOH (2 M) and extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 1-benzylpiperidine.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles, including piperidines and their precursors. This [4+2] cycloaddition reaction, where a nitrogen atom is part of either the diene or the dienophile, allows for the rapid assembly of complex molecular architectures with good stereocontrol.
Mechanistic Insights
The reaction can proceed through either a concerted or a stepwise mechanism. In the concerted pathway, the stereochemical information from the reactants is transferred to the product in a predictable manner. The endo/exo selectivity is a key consideration, with the exo product often being favored when an aza-dienophile is used. When the imine nitrogen is protonated or coordinated to a Lewis acid, the mechanism can shift to a stepwise pathway involving a Mannich-type addition followed by a Michael addition.
Diagram 3: Aza-Diels-Alder Reaction
Caption: General scheme of the aza-Diels-Alder reaction for piperidine synthesis.
Performance and Scope
A significant advantage of the aza-Diels-Alder reaction is the ability to introduce multiple stereocenters in a single step. Asymmetric variants, using chiral auxiliaries or chiral catalysts, have been extensively developed to provide enantiomerically enriched piperidine derivatives. The scope of the reaction is broad, with a wide variety of dienes and imines being suitable reaction partners.
Table 3: Representative Examples of Aza-Diels-Alder Reactions
| Diene | Imine | Catalyst/Conditions | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| Cyclopentadiene | N-Benzylidenemethylamine | BF3·OEt2, -78°C | 90 | 10:90 | N/A | |
| Danishefsky's diene | N-Tosylimine of Benzaldehyde | Sc(OTf)3 (10 mol%), CH2Cl2, -40°C | 88 | >95:5 | 95 | Kobayashi et al., 1998 |
| 1,3-Butadiene | Ethyl N-benzylideneglycinate | Yb(OTf)3 (10 mol%), THF, 25°C | 75 | 85:15 | N/A |
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction
This protocol is a representative example of a Lewis acid-catalyzed asymmetric aza-Diels-Alder reaction.
-
Preparation: To a flame-dried flask under an inert atmosphere, add the chiral Lewis acid catalyst (e.g., a chiral copper-bis(oxazoline) complex, 10 mol%) and the appropriate solvent (e.g., dichloromethane).
-
Reactant Addition: Cool the solution to the desired temperature (e.g., -78°C) and add the N-acylimine (1.0 equiv.).
-
Diene Addition: Add the diene (e.g., Danishefsky's diene, 1.2 equiv.) dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography to afford the enantiomerically enriched tetrahydropyridine product. Subsequent reduction yields the corresponding piperidine.
Mannich Reaction
The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base. This reaction is a powerful tool for C-C and C-N bond formation and can be adapted for the synthesis of polysubstituted piperidines.
Mechanistic Insights
The reaction begins with the formation of an iminium ion from an aldehyde and a primary or secondary amine. An enolizable carbonyl compound then acts as a nucleophile, attacking the iminium ion to form the Mannich base. In the context of piperidine synthesis, a bifunctional substrate can undergo an intramolecular Mannich reaction, or a multicomponent reaction can be designed to assemble the piperidine ring in a single step.
Diagram 4: Three-Component Mannich Reaction
Caption: General mechanism of the Mannich reaction leading to piperidine synthesis.
Performance and Scope
The Mannich reaction is highly versatile, allowing for the synthesis of a wide range of substituted piperidines by varying the three components. Asymmetric versions of the Mannich reaction, using chiral catalysts or auxiliaries, have been developed to provide access to enantiomerically pure piperidine derivatives. A key advantage is the convergence of the synthesis, building significant molecular complexity in a single step.
Table 4: Representative Examples of Mannich Reactions for Piperidine Synthesis
| Aldehyde | Amine | Carbonyl Compound | Catalyst/Conditions | Yield (%) | dr | Reference |
| Formaldehyde | Methylamine | Acetone | Acidic | 70 | N/A | |
| Benzaldehyde | Aniline | Cyclohexanone | (S)-Proline (20 mol%), DMSO, rt | 95 | 99:1 | List et al., 2000 |
| Isovaleraldehyde | (R)-Phenylglycinol | 1,3-bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene | Sc(OTf)3 (10 mol%), CH2Cl2, -78°C | 85 | >95:5 |
Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction
This protocol is a representative example of an organocatalytic asymmetric Mannich reaction.
-
Preparation: To a vial, add the aldehyde (1.0 equiv.), the ketone (2.0 equiv.), and the amine (1.1 equiv.) in the specified solvent (e.g., DMSO).
-
Catalyst Addition: Add (S)-proline (20 mol%) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the desired β-amino carbonyl compound. Further transformations, such as reduction and cyclization, may be necessary to obtain the final piperidine product.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including substituted piperidines. This method relies on the use of well-defined ruthenium or molybdenum catalysts to facilitate the intramolecular cyclization of a dienyl amine or amide.
Mechanistic Insights
The reaction is initiated by the coordination of the metal catalyst to one of the double bonds of the diene substrate. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A retro-[2+2] cycloaddition then releases a volatile alkene (typically ethylene) and generates a new metal-alkylidene species. This species then reacts with the second double bond of the substrate in an intramolecular fashion, leading to the formation of the cyclic product and regeneration of the catalyst.
Diagram 5: Ring-Closing Metathesis (RCM)
Caption: Simplified catalytic cycle for ring-closing metathesis.
Performance and Scope
A major advantage of RCM is its exceptional functional group tolerance, allowing for the synthesis of highly functionalized piperidines. The stereochemistry of the final product is determined by the stereocenters present in the acyclic diene precursor. The development of highly active and stable catalysts, such as the Grubbs and Schrock catalysts, has made RCM a routine and reliable method in organic synthesis.
Table 5: Representative Examples of Ring-Closing Metathesis for Piperidine Synthesis
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| N,N-Diallyl-p-toluenesulfonamide | Grubbs' 1st Gen. (5 mol%) | CH2Cl2, reflux, 12h | 95 | |
| (S)-N-(1-phenylallyl)pent-4-en-1-amine | Grubbs' 2nd Gen. (2 mol%) | Toluene, 80°C, 4h | 88 | |
| N-allyl-N-(pent-4-en-1-yl)benzamide | Hoveyda-Grubbs 2nd Gen. (1 mol%) | CH2Cl2, 40°C, 2h | 92 |
Experimental Protocol: Synthesis of a Dihydropyridine via RCM
This protocol is a representative example of a Grubbs-catalyzed ring-closing metathesis.
-
Preparation: Dissolve the dienyl amine substrate (1.0 equiv.) in a degassed solvent (e.g., dichloromethane or toluene) in a flask equipped with a reflux condenser under an inert atmosphere.
-
Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs' 2nd Generation, 1-5 mol%) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the dihydropyridine. The dihydropyridine can then be reduced to the corresponding piperidine by standard hydrogenation methods.
Conclusion
The synthesis of substituted piperidines is a rich and diverse field, with multiple effective strategies available to the synthetic chemist. The choice of the optimal route depends on several factors, including the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the available starting materials.
-
Catalytic hydrogenation is the most direct route for unsubstituted or simply substituted piperidines, especially on a large scale.
-
Reductive amination offers unparalleled flexibility in accessing a wide variety of substitution patterns.
-
The aza-Diels-Alder reaction provides a powerful means of rapidly constructing complex, stereochemically defined piperidine precursors.
-
The Mannich reaction excels in its ability to form multiple bonds in a single, convergent step.
-
Ring-closing metathesis offers exceptional functional group tolerance, making it ideal for the synthesis of highly functionalized piperidines.
As a senior application scientist, I encourage researchers to carefully consider the strengths and limitations of each method in the context of their specific synthetic goals. A thorough understanding of the underlying mechanisms and the practical aspects of each protocol will enable the efficient and successful synthesis of these vital heterocyclic scaffolds.
References
-
Aza-Diels–Alder reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mannich reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (2024). Retrieved January 20, 2026, from [Link]
-
Mannich Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 20, 2026, from [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives - ResearchGate. (2023). Retrieved January 20, 2026, from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. (2015). Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Synthesis of Piperidones and Piperidines - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Retrieved January 20, 2026, from [Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]
-
Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction - PubMed. (2010). Retrieved January 20, 2026, from [Link]
-
RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS Pedro Merino - Semantic Scholar. (2011). Retrieved January 20, 2026, from [Link]
-
Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Automated Synthesis - Diva-Portal.org. (2004). Retrieved January 20, 2026, from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PubMed. (2025). Retrieved January 20, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Retrieved January 20, 2026, from [Link]
-
Rewiring amino acids to piperidines - Tohoku University. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
59 Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti - Journal of American Science. (2020). Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions - PubMed. (2007). Retrieved January 20, 2026, from [Link]
-
Reductive Amination | Synthesis of Amines - YouTube. (2025). Retrieved January 20, 2026, from [Link]
-
Ring Closing Metathesis (RCM) - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Ring-closing metathesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved January 20, 2026, from [Link]
-
Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. - Sci-Hub. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved January 20, 2026, from [Link]
-
Henry–Nef reaction: a practical and versatile chiral pool route to 2-substituted pyrrolidine and piperidine alkaloids | Semantic Scholar. (2013). Retrieved January 20, 2026, from [Link]
A Comparative Guide to the Conformational Analysis of 3-Substituted Piperidine Rings
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active molecules. Its three-dimensional conformation is not a mere structural footnote; it is a critical determinant of molecular recognition, binding affinity, and ultimately, therapeutic efficacy. When substituents are introduced, particularly at the 3-position, the conformational landscape of the piperidine ring becomes a complex interplay of steric and electronic forces. This guide offers an in-depth, comparative analysis of the conformational preferences of 3-substituted piperidines, focusing on three key substituents: fluoro, hydroxyl, and amino groups. We will dissect the underlying principles governing their conformational behavior and provide a practical guide to the experimental and computational techniques used in their analysis.
The Flexible Chair: Fundamentals of Piperidine Conformation
To minimize angular and torsional strain, the piperidine ring predominantly adopts a chair conformation, which exists in a dynamic equilibrium between two forms through a process of ring inversion. Substituents on the ring can occupy either an axial or an equatorial position. For a simple monosubstituted cyclohexane, the preference for the equatorial position is primarily dictated by the steric bulk of the substituent, a concept quantified by the "A-value" (the free energy difference between the axial and equatorial conformers)[1]. However, in the piperidine ring, the presence of the nitrogen heteroatom introduces a layer of complexity, involving the orientation of its lone pair and its ability to engage in electronic interactions.
The 3-Substituent: A Battle of Sterics and Electronics
The conformational equilibrium in 3-substituted piperidines is a nuanced balance of competing steric and electronic effects. While larger groups generally favor the less sterically hindered equatorial position, electronegative substituents can exhibit a surprising preference for the axial orientation. This phenomenon is a result of stabilizing electronic interactions that can outweigh steric repulsions.
Comparative Analysis of 3-Fluoro-, 3-Hydroxy-, and 3-Aminopiperidines
The conformational preference of a substituent at the 3-position is highly dependent on its nature. Here, we compare the behavior of fluoro, hydroxyl, and amino groups, highlighting the key factors that govern their axial or equatorial preference.
| Substituent | Dominant Conformer (unprotected N) | Key Influencing Factors | Typical ΔG (Axial - Equatorial) (kcal/mol) |
| Fluoro (-F) | Axial | Hyperconjugation: σ(C-H) -> σ(C-F) and σ(C-C) -> σ(C-F) interactions stabilize the axial conformer. Charge-Dipole Interactions: Favorable interaction between the C-F dipole and the protonated nitrogen.[2][3] | ~ -0.5 to -1.5 (in polar solvents)[2] |
| Hydroxyl (-OH) | Equatorial | Steric Hindrance: The hydroxyl group is larger than a hydrogen atom, leading to a preference for the equatorial position to minimize 1,3-diaxial interactions. | ~ +0.7[4] |
| Amino (-NH2) | Equatorial | Steric Hindrance: Similar to the hydroxyl group, the amino group is sterically more demanding than hydrogen, favoring the equatorial orientation. | Data not readily available, but expected to be similar to or slightly larger than -OH. |
Note: ΔG values can vary significantly with N-substitution and solvent conditions.
The axial preference of the fluorine atom in 3-fluoropiperidines is a well-documented example of electronic effects triumphing over sterics.[2][3] This is largely attributed to hyperconjugative interactions, where electron density from adjacent C-H or C-C sigma bonds is donated into the antibonding orbital of the C-F bond (σ*C-F). These interactions are maximized when the C-F bond is in the axial position. Furthermore, in protonated piperidines, a favorable charge-dipole interaction between the positively charged nitrogen and the electronegative fluorine atom further stabilizes the axial conformer.[2][3]
In contrast, for the 3-hydroxyl and 3-amino derivatives, steric considerations generally dominate, leading to a preference for the equatorial position in the neutral state.[4][5] However, the conformational equilibrium can be influenced by N-substitution and the solvent environment. For instance, N-acylation can alter the electronic properties of the nitrogen and introduce additional steric bulk, potentially shifting the equilibrium.
The Impact of N-Substitution and Solvent Polarity
The conformational landscape of 3-substituted piperidines is not static and can be significantly modulated by the nature of the substituent on the nitrogen atom and the polarity of the solvent.
N-Substitution:
-
N-Alkylation: The introduction of alkyl groups on the nitrogen can introduce steric hindrance that influences the ring conformation.[6]
-
N-Acylation (e.g., N-Boc): The N-Boc protecting group can significantly impact the conformational equilibrium. The presence of rotamers due to the partial double bond character of the amide bond can lead to signal broadening in NMR spectra.[5]
-
Protonation (e.g., HCl salts): Protonation of the nitrogen introduces a positive charge, which can lead to strong charge-dipole interactions with polar substituents at the 3-position. This effect is particularly pronounced for electronegative substituents like fluorine, strongly favoring the axial conformation.[2]
Solvent Polarity:
Increasing solvent polarity can have a profound effect on the conformational equilibrium, especially for polar molecules. For 3-fluoropiperidine derivatives, a more polar solvent can further stabilize the more polar axial conformer, leading to a higher population of this form.[7] This is a crucial consideration in drug design, as the biological environment is aqueous and highly polar.
Experimental and Computational Workflow for Conformational Analysis
A comprehensive understanding of the conformational preferences of 3-substituted piperidines requires a synergistic approach, combining experimental techniques with computational modeling.
Caption: A typical workflow for the conformational analysis of 3-substituted piperidines.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Analysis
NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution. The analysis of coupling constants, particularly vicinal (³J) couplings, provides invaluable information about the dihedral angles between protons and, by extension, the conformation of the ring.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the 3-substituted piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
The choice of solvent is critical as it can influence the conformational equilibrium.[4]
-
Ensure the sample is free of particulate matter.
-
-
Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra.
-
For complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous signal assignment.
-
For fluorinated compounds, ¹⁹F NMR and ¹H-¹⁹F coupling constant analysis are crucial.[2]
-
-
Data Analysis for Conformational Assignment:
-
Analyze Vicinal Coupling Constants (³JHH): The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons via the Karplus equation.
-
Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship (θ ≈ 180°).
-
Small coupling constants (typically 1-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships (θ ≈ 60°).
-
-
By carefully analyzing the coupling patterns of the ring protons, the predominant chair conformation and the orientation of the substituent can be deduced. For example, in a 3-substituted piperidine, the coupling constants between H3 and the protons at C2 and C4 will be informative.
-
Single-Crystal X-ray Diffraction for Solid-State Conformational Analysis
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsion angles.
Step-by-Step Methodology:
-
Crystal Growth:
-
Grow single crystals of the 3-substituted piperidine derivative suitable for X-ray diffraction (typically 0.1-0.5 mm in size).
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure. This will reveal the precise conformation of the piperidine ring and the orientation of its substituent in the solid state.
-
Computational Protocols
Density Functional Theory (DFT) for Conformational Energy Calculations
Computational chemistry provides valuable insights into the relative energies of different conformers and can help rationalize experimental observations.
Step-by-Step Methodology:
-
Conformational Search:
-
Generate a diverse set of possible starting conformations for the 3-substituted piperidine derivative using a systematic or stochastic conformational search algorithm.
-
-
Geometry Optimization:
-
Perform geometry optimizations for each conformer using a suitable level of theory. Density Functional Theory (DFT) with a functional such as M06-2X and a reasonably large basis set (e.g., 6-311++G(d,p)) is a common choice for such systems.[2]
-
Solvation effects can be included using a polarizable continuum model (PCM).[2]
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
-
Calculation of Relative Free Energies (ΔG):
-
The relative Gibbs free energy (ΔG) between the axial and equatorial conformers can be calculated from the electronic energies and the thermal corrections obtained from the frequency calculations. This allows for a direct comparison with the experimentally determined conformational equilibrium.
-
Concluding Remarks
The conformational analysis of 3-substituted piperidine rings is a critical aspect of modern drug discovery and development. The preference for an axial or equatorial substituent is not governed by simple steric arguments alone but is a delicate balance of steric and electronic factors. For electronegative substituents like fluorine, counterintuitive axial preferences are often observed due to stabilizing hyperconjugative and electrostatic interactions. In contrast, hydroxyl and amino groups typically favor the equatorial position due to steric hindrance. The conformational equilibrium is further modulated by N-substitution and the polarity of the surrounding environment. A comprehensive understanding of these principles, achieved through a combination of high-resolution NMR spectroscopy, X-ray crystallography, and DFT calculations, is paramount for the rational design of piperidine-containing molecules with optimized biological activity.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6149. [Link]
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Lundgren, R. J., & Stradiotto, M. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(3), 1336-1346. [Link]
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Jones, R. A. Y., Katritzky, A. R., & Richards, A. C. (1994). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]
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Jones, P. G., & Thalladi, V. R. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2166-2171. [Link]
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Wikipedia. (n.d.). A value. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie, 132(15), 6203-6211. [Link]
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ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
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Bursch, M., Mewes, J. M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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ResearchGate. (2022). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. [Link]
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PubChem. (n.d.). 3-Hydroxypiperidine. [Link]
-
ResearchGate. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Wikipedia. (n.d.). Piperidine. [Link]
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PubChem. (n.d.). 1-BOC-3-Aminopiperidine. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(15), 6141-6149. [Link]
-
MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]
- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents. (2012). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
ResearchGate. (2018). Conformations observed for N‐alkyl‐substituted piperidine and related... [Link]
-
Open Research@CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
PubMed Central (PMC). (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
ResearchGate. (2022). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. [Link]
-
ResearchGate. (2020). The conformational preferences of 3‐fluoropiperidine (1) and... [Link]
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PubChem. (n.d.). Piperidine. [Link]
- Google Patents. (2015). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
CDC Stacks. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]
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PubMed Central (PMC). (2012). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate: A Guide for Laboratory Professionals
I. Hazard Assessment and Characterization
Before any disposal procedures can be initiated, a thorough understanding of the potential hazards associated with Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate is paramount. Based on the toxicological data of related piperidine carboxylates and N-Cbz protected amines, we can extrapolate the likely hazard profile.
Structurally similar compounds, such as Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, are known to cause skin and eye irritation, and may cause respiratory irritation[1]. Piperidine itself is classified as a flammable liquid and is harmful if swallowed or in contact with skin[2][3]. Therefore, it is prudent to handle this compound as a hazardous substance.
Assumed Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
This initial hazard assessment is critical for determining the appropriate personal protective equipment (PPE) and the correct waste stream for disposal.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Given the assumed hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes of the chemical which could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which may be harmful and cause irritation. |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron. For larger quantities, a chemical-resistant suit is advised. | To protect the body from accidental spills and contamination. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. | To prevent inhalation of any vapors or aerosols, which may cause respiratory irritation. For spills outside a fume hood, a respirator may be necessary[3][4]. |
This multi-layered approach to PPE is a non-negotiable aspect of safe laboratory practice and is in line with OSHA's guidelines for handling hazardous chemicals in laboratories[5][6][7].
III. Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must follow a controlled and documented process to ensure compliance with the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA)[8][9].
Step 1: Waste Identification and Classification
-
Is the material unused and in its original container? If so, it should be disposed of as a hazardous chemical waste.
-
Is the material a residue from a reaction? It must be treated as hazardous waste.
-
Is it contaminated material (e.g., paper towels, gloves)? This should be collected separately and disposed of as hazardous solid waste.
Step 2: Segregation of Waste
Chemical waste must be segregated to prevent dangerous reactions[10]. This compound waste should be collected in a dedicated, properly labeled container.
-
Do NOT mix with:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Incompatible solvents
-
Step 3: Container Selection and Labeling
-
Container Choice: Use a chemically compatible container with a secure, leak-proof lid. The original container is often a good choice if it is in good condition[10]. Avoid using metal containers for acidic or basic waste, and do not use food containers[10][11].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant")[12].
Step 4: Accumulation and Storage
-
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[10][12].
-
The SAA must be under the control of laboratory personnel and away from sources of ignition or heat.
-
The container must be kept closed at all times except when adding waste.
Step 5: Final Disposal
-
Once the waste container is full, it must be transferred to your institution's central hazardous waste storage area for pickup by a licensed hazardous waste disposal company.
-
All waste must be tracked from its point of generation to its final disposal ("cradle to grave") as required by RCRA[8].
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
-
Minor Spill (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area.
-
Provide EHS with all relevant information about the spilled material.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[13].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[13].
-
By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. The principles of chemical hygiene and responsible waste management are integral to the integrity of our scientific pursuits.
References
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Laboratories - Standards | Occupational Safety and Health Administration - OSHA . (n.d.). OSHA. Retrieved from [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . (n.d.). OSHA. Retrieved from [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories . (n.d.). Oregon OSHA. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
As researchers and scientists in the field of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing its structure—a carbamate-protected piperidine ester—we can infer its potential hazards and establish a robust personal protective equipment (PPE) protocol based on best practices for handling similar piperidine derivatives.[1][2][3][4][5] This guide is designed to provide you with the procedural, step-by-step guidance necessary to ensure your safety and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
The piperidine moiety is a common structural motif in many pharmaceuticals, but it and its derivatives can present several potential hazards.[3][5] Based on data from similar compounds, we must assume that this compound may be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[2][6][7][8] Some piperidine derivatives are also flammable liquids.[3][4] Therefore, a comprehensive risk assessment is the first step in any experimental plan involving this compound.[9][10]
The core principle of our safety protocol is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (breathing).[9] The following PPE recommendations are designed to create a reliable barrier between you and the chemical.
Essential Personal Protective Equipment (PPE) Protocol
Consistent and correct use of PPE is your primary line of defense against chemical exposure.[9][10] Below is a summary of the required PPE for handling this compound, followed by a detailed explanation of the rationale behind each item.
| Protection Type | Required PPE | Standard/Specification |
| Eye and Face | Safety Goggles | Conforming to EN 166 (EU) or NIOSH (US) approved[2][11] |
| Hand | Chemical-Resistant Gloves | Nitrile or Neoprene (Inspect before use) |
| Body | Laboratory Coat | Flame-resistant, fully buttoned |
| Footwear | Closed-toe Shoes | Made of a non-porous material |
| Respiratory | Fume Hood / Respirator | Use in a well-ventilated area. Respirator if ventilation is inadequate. |
Eye and Face Protection: Your First Line of Defense
Chemical splashes are a significant risk in any laboratory setting. The eyes are particularly vulnerable, and injuries can be permanent.[9]
-
Recommendation: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or are NIOSH (US) approved.[2][11][12]
-
Causality: Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against liquid splashes. Goggles provide 360-degree protection, ensuring that any accidental splashes from the sides, top, or bottom do not reach the eyes.[2]
Hand Protection: Preventing Dermal Absorption
Your hands are the most likely part of your body to come into direct contact with chemicals. Piperidine derivatives can cause skin irritation and may be absorbed through the skin.[2][3][5]
-
Recommendation: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or punctures before use.[11]
-
Causality: Not all gloves offer the same level of protection. Nitrile gloves provide good resistance to a wide range of chemicals, including many solvents and organic compounds. It is crucial to use proper glove removal techniques to avoid contaminating your skin.[11] After your work is complete, dispose of the gloves properly and wash your hands thoroughly.[9][13]
Body and Foot Protection: Shielding Against Spills
Your lab coat and footwear are essential barriers against larger spills and contamination of your personal clothing.
-
Recommendation: A flame-resistant laboratory coat should be worn and kept fully buttoned.[2][9] Long pants and closed-toe shoes made of a non-porous material are mandatory.[9][13]
-
Causality: The lab coat protects your skin and clothing from splashes and spills.[9] Keeping it buttoned ensures maximum coverage. Closed-toe shoes protect your feet from spills and falling objects, a common and often overlooked laboratory hazard.[13]
Respiratory Protection: Minimizing Inhalation Risks
Inhalation of chemical vapors can cause respiratory tract irritation.[2][14]
-
Recommendation: All handling of this compound, especially weighing and transferring, should be conducted in a certified chemical fume hood.[9] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[2][11]
-
Causality: A chemical fume hood is an engineering control designed to capture and exhaust airborne contaminants, providing the highest level of respiratory protection.[9] It ensures that any vapors generated are safely removed from your breathing zone.
Operational and Disposal Plans
Proper PPE is most effective when integrated into a comprehensive safe handling and disposal workflow.
Step-by-Step Operational Plan
-
Preparation: Before starting, ensure you are familiar with the location and operation of all emergency equipment, including the safety shower, eyewash station, and fire extinguisher.[13][15] Clear your workspace of any unnecessary items.[13][16]
-
Donning PPE: Put on your lab coat, safety goggles, and gloves before handling the chemical container.[9][13]
-
Handling: Conduct all manipulations of the chemical inside a chemical fume hood.[9] If transferring the material, use secondary containment to minimize the risk of spills.[13]
-
Post-Handling: After use, securely close the container and return it to its designated storage area.[13] Decontaminate your work area and any equipment used.
-
Doffing PPE: Remove your gloves using the proper technique and dispose of them in the designated waste container.[13] Remove your lab coat and wash your hands thoroughly with soap and water before leaving the laboratory.[9][13]
Disposal Plan
-
Chemical Waste: All waste containing this compound should be disposed of in a clearly labeled, sealed container for chemical waste.[16] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Used gloves and any other disposable PPE that has come into contact with the chemical should be placed in a designated solid chemical waste container.
-
Regulatory Compliance: All chemical waste must be disposed of through a licensed chemical waste disposal company, following all local and national regulations.[11][12][17]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safely handling this compound.
References
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Chemical Laboratory Safety Best Practices. UMass Dartmouth. [Link]
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Chemical Safety Best Practices in The Lab. Green World Group. (2023-12-22). [Link]
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Piperidine - SAFETY DATA SHEET. Penta chemicals. (2024-05-07). [Link]
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Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
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Common Name: 1-ETHYL PIPERIDINE. NJ.gov. [Link]
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SAFETY DATA SHEET - 1-Ethyl-3-hydroxypiperidine. [Link]
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PIPERIDINE - HAZARD SUMMARY. [Link]
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SAFETY DATA SHEET - Ethyl isonipecotate. Fisher Scientific. [Link]
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Safety Data Sheet: Piperidine. Carl ROTH. (2025-03-31). [Link]
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Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Chemos GmbH&Co.KG. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
